molecular formula C6H16OSi2 B3029661 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane CAS No. 7418-20-4

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Cat. No.: B3029661
CAS No.: 7418-20-4
M. Wt: 160.36 g/mol
InChI Key: ZJWXCSUSULCHCK-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane is a useful research compound. Its molecular formula is C6H16OSi2 and its molecular weight is 160.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethyl-1,2,5-oxadisilolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H16OSi2/c1-8(2)5-6-9(3,4)7-8/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZJWXCSUSULCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(CC[Si](O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Related CAS

26710-23-6
Details Compound: 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer
Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1064667
Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Molecular Weight

160.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

7418-20-4
Record name 2,2,5,5-Tetramethyl-1-oxa-2,5-disilacyclopentane
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Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 1-Oxa-2,5-disilacyclopentane, 2,2,5,5-tetramethyl-
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Record name 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane
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Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Carbosiloxane Monomer

In the landscape of materials science and polymer chemistry, the pursuit of novel monomers with unique structural and functional attributes is a perpetual endeavor. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, a cyclic carbosiloxane, has emerged as a significant building block, offering a distinct combination of properties that make it a valuable precursor for advanced silicon-based materials. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles and practical considerations for researchers, scientists, and professionals in drug development and materials science.

Section 1: Synthesis of this compound: A Controlled Hydrolysis Approach

The primary and most direct route to this compound is through the controlled hydrolysis of its dichloro-precursor, 1,2-bis(chlorodimethylsilyl)ethane. This reaction leverages the high reactivity of the silicon-chlorine bond towards water.

The Precursor: 1,2-Bis(chlorodimethylsilyl)ethane

The synthesis of the target oxadisilolane begins with the procurement or synthesis of high-purity 1,2-bis(chlorodimethylsilyl)ethane. This precursor is a colorless liquid or low melting solid with the molecular formula C6H16Cl2Si2.[1] It is characterized by a central ethane bridge flanked by two chlorodimethylsilyl groups.[1] Its high moisture sensitivity is a critical handling parameter, as even trace amounts of water can initiate hydrolysis.[1]

The Synthetic Rationale: Intramolecular Cyclization via Hydrolysis

The synthetic strategy hinges on the facile hydrolysis of the Si-Cl bonds in 1,2-bis(chlorodimethylsilyl)ethane. The introduction of a stoichiometric amount of water leads to the formation of silanol intermediates. Due to the proximity of the two silanol groups constrained by the ethane backbone, a rapid intramolecular condensation (cyclization) occurs, eliminating a molecule of water to form the stable five-membered oxadisilolane ring. The driving force for this cyclization is the thermodynamic favorability of forming the Si-O-Si linkage.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Precursor 1,2-Bis(chlorodimethylsilyl)ethane Hydrolysis Controlled Hydrolysis (e.g., H2O in aprotic solvent) Precursor->Hydrolysis Reacts with Silanol 1,2-Bis(hydroxydimethylsilyl)ethane (Unstable Intermediate) Hydrolysis->Silanol Forms Cyclization Intramolecular Condensation Silanol->Cyclization Undergoes Product This compound Cyclization->Product Yields

Synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on the known reactivity of the precursor. Researchers should adapt and optimize based on their specific laboratory conditions and safety protocols.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane (≥95% purity)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of an inert gas.

  • Reagent Preparation: In the flask, dissolve a known amount of 1,2-bis(chlorodimethylsilyl)ethane in a suitable volume of anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath.

  • Controlled Hydrolysis: In the dropping funnel, add a stoichiometric equivalent of deionized water to a volume of the same anhydrous solvent.

  • Reaction Execution: Add the water/solvent mixture dropwise to the stirred solution of the precursor over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent the formation of oligomeric side products.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of a white precipitate (likely ammonium chloride if a base is used to scavenge HCl, though not strictly necessary for this cyclization) may be observed.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent and any solid byproducts.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use and characterization.

Physical Properties
PropertyValueReference
CAS Number 7418-20-4[2]
Molecular Formula C6H16OSi2[3]
Molecular Weight 160.36 g/mol [3]
Appearance Clear liquid[4]
Boiling Point 124 °C[3][4]
Density 0.855 g/mL[3][4]
Flash Point 15 °C[3][4]
Refractive Index 1.4142[3]
Melting Point < 0 °C[3]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Two distinct signals should be observed:

    • A singlet for the twelve equivalent protons of the four methyl groups attached to the silicon atoms.

    • A singlet for the four equivalent protons of the two methylene groups in the ethane bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum should also be straightforward, exhibiting two signals:

    • A signal corresponding to the four equivalent methyl carbons.

    • A signal for the two equivalent methylene carbons of the ethane bridge.

  • Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M+) at m/z 160. Fragmentation patterns would likely involve the loss of methyl groups (M-15) and cleavage of the siloxane or carbosilane bonds. A GC-MS spectrum is available in some databases.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

    • C-H stretching and bending vibrations of the methyl and methylene groups.

    • A strong Si-O-Si stretching vibration, which is characteristic of the oxadisilolane ring.

    • Si-C stretching vibrations.

Section 3: Applications in Materials Science and Polymer Chemistry

The unique cyclic structure and reactivity of this compound make it a valuable monomer in the synthesis of advanced materials.[3]

Anionic Ring-Opening Polymerization (AROP)

A primary application of this compound is as a monomer in anionic ring-opening polymerization (AROP).[9] This "living" polymerization technique allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[9] The polymerization is typically initiated by organolithium reagents or other strong bases.[9] The resulting polymers possess a unique carbosiloxane backbone, which imparts properties distinct from traditional polydimethylsiloxanes (PDMS).

AROP_Process cluster_components Reaction Components cluster_polymerization Polymerization cluster_product Resulting Polymer Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane AROP Anionic Ring-Opening Polymerization Monomer->AROP Initiator Anionic Initiator (e.g., n-BuLi) Initiator->AROP Initiates Polymer Polysiloxane with Carbosiloxane Backbone AROP->Polymer

Anionic Ring-Opening Polymerization (AROP) of this compound.
Precursor for Advanced Materials

The thermal stability and resistance to oxidation of this compound make it a suitable precursor for the production of electronic components.[3] The polymers derived from this monomer can be tailored to have specific thermal and mechanical properties, making them useful in the aerospace, automotive, and construction industries.[3] Its versatility as a building block allows for the creation of high-performance materials with customized properties.[3]

Section 4: Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place away from sources of ignition.[4]

Conclusion

This compound stands as a testament to the versatility of organosilicon chemistry. Its straightforward synthesis from a readily available precursor, coupled with its unique set of physicochemical properties, positions it as a key monomer for the development of next-generation polysiloxanes and advanced materials. For researchers and scientists in the field, a thorough understanding of this compound's synthesis and reactivity is crucial for harnessing its full potential in a wide array of applications, from specialty polymers to high-performance electronics.

References

  • Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. (2025-08-06). Retrieved from [Link]

  • 2,2,5,5-Tetramethyl-2,5-disilaoxolane - SpectraBase. Retrieved from [Link]

  • Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE | lookchem. Retrieved from [Link]

  • This compound | CAS#:7418-20-4 | Chemsrc. (2025-08-27). Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • Stereoselective Feature in Anionic Ring-Opening Polymerization of 2-(1-Naphthyl). Retrieved from [Link]

  • 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE - Gelest, Inc. (2014-12-04). Retrieved from [Link]

  • Process for the preparation of halogenated 1,2-disilaethanes - Google Patents.
  • Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC - PubMed Central. Retrieved from [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state - NIH. (2023-09-20). Retrieved from [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC - NIH. Retrieved from [Link]

  • 2,5,6,6-Tetramethyl-1-oxa-2,5-diaza-cyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Applications of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthesis, and key applications, with a focus on the scientific principles underpinning its utility.

Introduction: The Significance of a Strained Siloxane

This compound, a cyclic siloxane, is a molecule of significant interest due to its unique five-membered ring structure incorporating two silicon atoms and one oxygen atom. This configuration imparts a degree of ring strain that makes it a valuable monomer for ring-opening polymerization, a key process in the synthesis of advanced silicone polymers and resins.[1][2] These resulting materials are highly sought after for their exceptional thermal stability, chemical inertness, and excellent dielectric properties, finding applications in diverse high-performance sectors such as electronics, aerospace, and protective coatings.[1] Beyond its role in polymer chemistry, this compound serves as a crucial building block in organic synthesis, enabling the incorporation of silicon-containing moieties into more complex molecules for the pharmaceutical and agrochemical industries.[1]

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound is a five-membered heterocyclic ring. The IUPAC name is this compound, and it is also known as 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane.[3] The molecule's structure is visualized in the diagram below.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 7418-20-4[3]
Molecular Formula C6H16OSi2[3]
Molecular Weight 160.36 g/mol [3]
Physical Form Liquid[3]
Melting Point <0 °C[4]
Boiling Point 123.7 ± 8.0 °C at 760 mmHg[4]
Flash Point 17.7 ± 18.8 °C[4]
Density 0.9 ± 0.1 g/cm³[4]
²⁹Si NMR Chemical Shift 8.21 ppm
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The primary and most direct route to this compound is through the controlled hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane. This precursor, a dichloro-disilethylene compound, readily reacts with water to form the cyclic siloxane. The driving force for this intramolecular cyclization is the formation of the thermodynamically stable silicon-oxygen bond.

The reaction workflow is depicted below:

Synthesis_Workflow Precursor 1,2-Bis(chlorodimethylsilyl)ethane Reaction Hydrolysis Reaction Precursor->Reaction Water Water (H₂O) Water->Reaction Solvent Inert Solvent (e.g., Diethyl Ether) Solvent->Reaction Base Base (e.g., Pyridine, Triethylamine) (Optional, as HCl scavenger) Base->Reaction Workup Work-up (Filtration, Washing, Solvent Removal) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane

  • Deionized Water

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Anhydrous pyridine (or other suitable base)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether.

  • Addition of Water: A stoichiometric amount of deionized water, dissolved in diethyl ether, is added dropwise to the stirred solution of the silyl chloride at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic reaction and the evolution of hydrogen chloride gas.

  • HCl Scavenging (Optional but Recommended): Anhydrous pyridine is added to the reaction mixture to neutralize the HCl generated during the hydrolysis. This prevents potential acid-catalyzed side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up:

    • The reaction mixture is filtered to remove the pyridinium hydrochloride precipitate.

    • The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Applications and Reaction Mechanisms

The utility of this compound stems primarily from its reactivity in ring-opening polymerization (ROP).

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of this compound is a key method for producing well-defined polysiloxanes with a unique carbosiloxane backbone.[2] This process is typically initiated by strong bases, such as organolithium reagents or silanolates.[2]

The polymerization mechanism proceeds via nucleophilic attack of the initiator on one of the silicon atoms of the cyclic monomer, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active species. This active species then propagates by attacking another monomer molecule, extending the polymer chain.

AROP_Mechanism Initiator Initiator (e.g., R-Li) Initiation Initiation: Nucleophilic Attack Initiator->Initiation Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane Monomer->Initiation Propagation Propagation: Sequential Monomer Addition Monomer->Propagation Active_Center Linear Silanolate Active Center Initiation->Active_Center Active_Center->Propagation Polymer Polysiloxane Chain Propagation->Polymer Chain Growth

Caption: Simplified mechanism of anionic ring-opening polymerization.

The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.[2] This "living" nature of the polymerization allows for the synthesis of block copolymers with tailored properties. The resulting polymers exhibit high thermal stability and are valuable as precursors for ceramic materials and as high-performance elastomers.

Building Block in Materials Science

Beyond polymerization, this compound serves as a versatile building block for the synthesis of more complex organosilicon compounds and advanced materials. Its unique structure allows for the precise introduction of a flexible disila-ethane moiety into larger molecular architectures, which can be used to fine-tune the properties of materials for applications in optics and energy storage.[1]

Conclusion

This compound is a valuable and reactive organosilicon heterocycle. Its synthesis via the hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane is a straightforward and efficient process. The ring strain inherent in its five-membered structure makes it an excellent monomer for anionic ring-opening polymerization, yielding high-performance polysiloxanes with controlled molecular weights and architectures. Its role as a foundational building block in materials science further underscores its importance in the development of advanced materials with tailored properties. For researchers and professionals in related fields, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for leveraging its full potential in a wide range of applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. Retrieved from [Link]

  • ResearchGate. (2025). Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,5,5-Tetramethyl-2,5-disilaoxolane. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:7418-20-4. Retrieved from [Link]

  • DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]

  • ResearchGate. (2010). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Retrieved from [Link]

  • ResearchGate. (2025). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, In Silico Analysis, and Larvicidal Activity of New Bis-oxadiazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

  • ResearchGate. (2014). Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)/Silver Hexafluoroantimonate. Retrieved from [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

Sources

CAS number 7418-20-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (CAS: 7418-20-4)

Introduction

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane, registered under CAS number 7418-20-4, is a unique cyclic organosilicon compound.[1] Also known by synonyms such as Tetramethyldisilafuran, this molecule is characterized by a five-membered ring containing one oxygen and two silicon atoms, each bearing two methyl groups.[1] Its molecular formula is C₆H₁₆OSi₂, and it has a molecular weight of 160.36 g/mol .[1][2][3] This compound serves as a critical and versatile building block in organosilicon chemistry, primarily valued for its high thermal stability, resistance to oxidation, and defined reactivity.[1][4]

This guide provides a comprehensive overview of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane, detailing its physicochemical properties, reactivity, applications, safety protocols, and key experimental procedures. It is intended for researchers, chemists, and materials scientists engaged in polymer synthesis and the development of advanced materials.

Physicochemical Properties

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane is a clear, colorless liquid at room temperature with a characteristic pleasant, menthol-like odor.[3][5] Its physical state and key properties make it suitable for various handling and reaction conditions, provided its high flammability is managed.

A summary of its core quantitative properties is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₆OSi₂[1][2]
Molecular Weight 160.36 g/mol [1][2][3]
Appearance Clear Liquid[3][5]
Melting Point < 0 °C[1][2]
Boiling Point 124 °C (at 760 mmHg)[1][2]
Density 0.855 g/cm³[1]
Flash Point 15 °C[1]
Vapor Pressure 15.9 mmHg at 25 °C[1][2]
Refractive Index (n20/D) 1.4142[1]

Synthesis and Core Reactivity: The Role of Ring Strain

The primary driver of this compound's utility in polymer science is the inherent ring strain within its five-membered structure. The Si-O-Si bond angle in 1-oxa-2,5-disilacyclopentanes is significantly smaller than the preferred, low-energy angles found in open-chain disiloxanes.[6] This strain makes the ring susceptible to cleavage, positioning it as an ideal monomer for Ring-Opening Polymerization (ROP).

Anionic Ring-Opening Polymerization (AROP)

The most significant reaction of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane is its polymerization via an anionic mechanism.[6][7] This process is initiated by a nucleophile (such as an organolithium reagent or a silanolate) that attacks one of the silicon atoms, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate species. This new anionic center can then propagate by attacking another monomer molecule, extending the polymer chain. This "living" polymerization technique allows for precise control over the molecular weight and architecture of the resulting polysiloxane.[7]

AROP_Mechanism Monomer Monomer (Strained Ring) Attack Monomer->Attack Initiator Initiator (Nu⁻) Initiator->Attack Intermediate Ring-Opened Anionic Species Attack->Intermediate Ring Opening Propagation Linear Polymer Chain (Propagating Anion) Intermediate->Propagation Propagation Monomer2 Another Monomer Monomer2->Propagation Termination Quenching Agent (e.g., TMS-Cl) Propagation->Termination Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Anionic Ring-Opening Polymerization (AROP) of the cyclic monomer.

Applications and Industrial Significance

The unique properties of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane make it a valuable precursor in several high-performance sectors.

  • Advanced Polymer Synthesis : Its primary application is as a monomer in the production of specialized silicone polymers.[1][4] The resulting polymers exhibit enhanced thermal stability and resistance to environmental factors, making them suitable for demanding applications.[1]

  • Electronics Industry : Due to its thermal stability and oxidative resistance, it is used as a precursor for materials in electronic components, where reliability and performance are critical.[1][4]

  • Material Science : It serves as a building block for advanced materials used in the aerospace, automotive, and construction industries.[1][4] These materials benefit from the inherent properties of silicones, such as durability and chemical inertness.[4]

  • Chemical Intermediate : Beyond polymerization, it can be incorporated into more complex molecules, acting as an intermediate in organic synthesis for potential pharmaceutical and agrochemical products.[4]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its flammability and potential for irritation.

  • Hazard Identification : It is classified as a highly flammable liquid and vapor (GHS H225).[3][5][8] It may cause skin, eye, and respiratory tract irritation.[3][5] Ingestion may be harmful.[3][5]

  • Handling Procedures :

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] A NIOSH-certified organic vapor respirator is recommended for handling larger quantities.[3]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[3][5]

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, as the liquid can generate a strong static charge when poured.[3][5]

  • Storage :

    • Store in a cool, dry, well-ventilated place away from heat.[3][9]

    • Keep containers tightly sealed and under an inert atmosphere (e.g., nitrogen or argon).[8][10]

    • Store separately from incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[3][9]

  • First Aid :

    • Skin Contact : Wash the affected area with plenty of soap and water.[3]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion : Do not induce vomiting. Seek immediate medical advice.[3]

Experimental Protocols

The following protocols are representative methodologies for the characterization and application of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane.

Protocol 1: Characterization by NMR Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the identity and purity of the compound.

  • Rationale : NMR is a definitive analytical technique for structural elucidation. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves the compound well. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

  • Methodology :

    • Sample Preparation : In a clean, dry NMR tube, dissolve approximately 10-20 mg of 7418-20-4 in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

    • ¹H NMR Acquisition : Acquire the proton spectrum. Based on the structure (a symmetrical molecule), two signals are expected: a singlet for the 12 methyl protons (Si-CH₃) and a singlet for the 4 methylene protons (-CH₂-).

    • ¹³C NMR Acquisition : Acquire the carbon spectrum. Two signals are expected: one for the methyl carbons and one for the methylene carbons.

    • ²⁹Si NMR Acquisition : Acquire the silicon spectrum. A single resonance is expected due to the chemical equivalence of the two silicon atoms.

    • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to confirm the proton ratios.

Protocol 2: Representative Anionic Ring-Opening Polymerization (AROP)

This protocol is a generalized procedure for polymerizing the monomer, based on established methods for cyclic siloxanes.[6]

  • Rationale : Anionic polymerizations are highly sensitive to moisture and atmospheric oxygen, which can terminate the reaction. Therefore, all steps must be performed under strictly anhydrous and inert conditions (e.g., using Schlenk line techniques).

  • Workflow Diagram :

AROP_Workflow Start Start: Assemble Dry Glassware (Schlenk Flask) Inert Establish Inert Atmosphere (Nitrogen/Argon Purge) Start->Inert Solvent Add Anhydrous Solvent (e.g., THF) via Syringe Inert->Solvent Monomer Add Monomer (7418-20-4) via Syringe Solvent->Monomer Initiator Add Initiator Solution (e.g., Dilithiodiphenylsilanediolate) Dropwise at Room Temp Monomer->Initiator React Stir Reaction Mixture (Monitor for Viscosity Increase) Initiator->React Quench Quench Reaction (Add TMS-Cl, then Et₃N) React->Quench Precipitate Precipitate Polymer (Pour into Methanol) Quench->Precipitate Isolate Isolate Polymer (Filter/Decant) Precipitate->Isolate Dry Dry Polymer (Vacuum Oven) Isolate->Dry End End: Characterize Polymer (GPC, NMR, DSC) Dry->End

Caption: Experimental workflow for the anionic ring-opening polymerization.

  • Methodology :

    • Preparation : Thoroughly dry all glassware in an oven and assemble under a stream of inert gas (nitrogen or argon).

    • Reagent Addition : To a Schlenk flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF) via a syringe. Add the monomer, 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (e.g., 5-10 mmol), via a syringe.

    • Initiation : At room temperature, add a calculated amount of an initiator solution (e.g., dilithiodiphenylsilanediolate in THF) dropwise while stirring.[6] The amount of initiator will determine the target molecular weight of the polymer.

    • Polymerization : Allow the reaction to stir. The polymerization can be monitored by observing the increase in the viscosity of the solution. Reaction times can range from minutes to several hours depending on the initiator concentration and temperature.[6]

    • Termination (Quenching) : Once the desired conversion is reached, terminate the reaction by adding a quenching agent, such as trimethylsilyl chloride (TMS-Cl), followed by a small amount of triethylamine (Et₃N) to neutralize any generated acid.[6]

    • Isolation : Precipitate the resulting polymer by slowly pouring the viscous reaction mixture into a non-solvent, such as methanol, with vigorous stirring.[6]

    • Purification and Drying : Collect the precipitated polymer by filtration or decantation. The polymer may be re-dissolved and re-precipitated to improve purity. Dry the final product under vacuum to remove residual solvents.

Conclusion

2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane (CAS 7418-20-4) is a cornerstone monomer in the field of organosilicon chemistry. Its value is derived from a combination of high thermal stability and predictable reactivity, which is governed by the inherent strain of its cyclic structure. Through controlled processes like anionic ring-opening polymerization, this compound provides access to a wide range of advanced silicone polymers with tailored properties, ensuring its continued importance in the development of high-performance materials for the electronics, aerospace, and specialty chemical industries.

References

An In-depth Technical Guide to 2,2,5,5-tetramethyl-1,2,5-oxadisilolane: Synthesis, Characterization, and Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Siloxane Monomer

In the landscape of advanced materials and polymer chemistry, organosilicon compounds hold a unique and pivotal position. Their distinctive properties, stemming from the silicon-oxygen backbone, offer a versatile platform for the design of novel materials with exceptional thermal stability, chemical resistance, and tunable mechanical properties. This guide focuses on a particularly intriguing monomer: 2,2,5,5-tetramethyl-1,2,5-oxadisilolane. As a cyclic siloxane, it serves as a key building block for the synthesis of advanced silicon-based polymers. This document, intended for the discerning researcher and development professional, provides a comprehensive overview of its synthesis, in-depth spectroscopic characterization, and its reactivity, with a particular focus on its role in anionic ring-opening polymerization.

Section 1: Synthesis of this compound

The primary and most direct route to this compound is through the controlled hydrolysis of its dichloro-precursor, 1,2-bis(chlorodimethylsilyl)ethane. The high reactivity of the silicon-chlorine bond with water makes this a facile and efficient cyclization reaction.

Synthesis of the Precursor: 1,2-Bis(chlorodimethylsilyl)ethane

The synthesis of the dichloro-precursor can be achieved through various methods, with a common approach being the reaction of dimethylchlorosilane with ethylene in the presence of a suitable catalyst.

Experimental Protocol: Synthesis of 1,2-Bis(chlorodimethylsilyl)ethane

Objective: To synthesize 1,2-bis(chlorodimethylsilyl)ethane, the precursor for this compound.

Materials:

  • Dimethylchlorosilane

  • Ethylene gas

  • Appropriate catalyst (e.g., a platinum-based catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser under an inert atmosphere.

  • Charge the vessel with the anhydrous solvent and the catalyst.

  • Introduce a controlled flow of ethylene gas into the reaction mixture.

  • Slowly add dimethylchlorosilane to the reaction mixture while maintaining a constant ethylene flow and temperature.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., Gas Chromatography).

  • Upon completion, quench the reaction and remove the catalyst by filtration.

  • Purify the product by fractional distillation under reduced pressure.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous conditions is critical to prevent premature hydrolysis of the chlorosilane functional groups. The catalyst is essential to facilitate the hydrosilylation reaction between ethylene and dimethylchlorosilane.

Hydrolysis to this compound

The hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane is a rapid and exothermic reaction that leads to the formation of the target cyclic ether and hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane

  • Deionized water

  • A suitable organic solvent (e.g., diethyl ether)

  • A weak base for neutralization (e.g., sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 1,2-bis(chlorodimethylsilyl)ethane in the organic solvent in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of deionized water dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and will produce HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Neutralize the reaction mixture by washing with a saturated solution of the weak base.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over the drying agent.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting liquid by fractional distillation.

Self-Validating System: The progress of the hydrolysis can be monitored by the cessation of HCl evolution. The purity of the final product can be confirmed by the spectroscopic methods detailed in the following section.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use in research and development.

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 7418-20-4
Molecular Formula C₆H₁₆OSi₂
Molecular Weight 160.36 g/mol
Appearance Colorless liquid
Boiling Point 124 °C
Density 0.855 g/mL at 25 °C
Flash Point 15 °C
Refractive Index 1.4142
Spectroscopic Data

While many commercial suppliers confirm the identity of this compound using spectroscopic methods, detailed public-domain data is scarce. The following represents expected spectroscopic characteristics based on the molecule's structure. Researchers are advised to acquire their own analytical data for confirmation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the twelve equivalent methyl protons (Si-CH₃) and a singlet for the four equivalent methylene protons (-CH₂-CH₂-). The chemical shifts will be in the upfield region characteristic of organosilicon compounds. A study on the anionic polymerization of this monomer noted that the chemical shifts of the monomer's protons are distinct from those of the resulting polymer, allowing for reaction monitoring by NMR.[1]

  • ¹³C NMR: The carbon NMR spectrum should display two signals corresponding to the methyl carbons and the methylene carbons.

  • ²⁹Si NMR: A single resonance is expected in the silicon NMR spectrum, confirming the presence of a single silicon environment.

2.2.2. Mass Spectrometry (MS)

The electron impact mass spectrum should show the molecular ion peak (M⁺) at m/z 160. Common fragmentation patterns for organosilicon compounds involve the loss of methyl groups (CH₃, mass 15) and cleavage of the siloxane ring.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to:

  • Si-O-Si stretching vibrations.

  • C-H stretching and bending vibrations of the methyl and methylene groups.

  • Si-C stretching vibrations.

Section 3: Reactivity and Applications

The primary utility of this compound lies in its ability to undergo ring-opening polymerization to form high-molecular-weight polymers.

Anionic Ring-Opening Polymerization (AROP)

This monomer readily undergoes anionic ring-opening polymerization (AROP) to yield poly(tetramethyldisilethylene oxide). This polymerization is typically initiated by strong bases or organometallic reagents.

Mechanism of Anionic Ring-Opening Polymerization

The polymerization is initiated by a nucleophilic attack on one of the silicon atoms of the monomer, leading to the cleavage of a Si-O bond and the formation of a linear silanolate anion. This anion then acts as the propagating species, attacking another monomer molecule to extend the polymer chain.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Nu⁻) Monomer 2,2,5,5-tetramethyl- 1,2,5-oxadisilolane Initiator->Monomer Nucleophilic Attack Intermediate1 Ring-Opened Anion Monomer->Intermediate1 Ring Opening Intermediate1_prop Propagating Anion Monomer_prop Monomer Intermediate1_prop->Monomer_prop Attack on new monomer Intermediate2 Elongated Chain Monomer_prop->Intermediate2

Caption: Anionic Ring-Opening Polymerization (AROP) of this compound.

A study on the AROP of this compound initiated by lithium n-butyldiphenylsilanolate in the presence of tetrahydrofuran (THF) revealed several key aspects of the reaction kinetics.[1] The rate of polymerization was found to increase with increasing THF concentration.[1] The molecular weight and molecular weight distribution of the resulting polymer were dependent on the ratio of initiator to water, with monodisperse polymers being obtained when the initiator was in large excess.[1]

Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize poly(tetramethyldisilethylene oxide) via AROP.

Materials:

  • This compound (monomer)

  • Anionic initiator (e.g., lithium n-butyldiphenylsilanolate)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., trimethylchlorosilane)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Under a strictly inert and anhydrous atmosphere, dissolve the monomer in anhydrous THF in a suitable reaction vessel.

  • Add the initiator to the monomer solution at the desired reaction temperature.

  • Allow the polymerization to proceed for the desired time. The progress can be monitored by techniques such as NMR spectroscopy by observing the disappearance of monomer peaks.[1]

  • Terminate the polymerization by adding a quenching agent.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Trustworthiness of the Protocol: The success of this polymerization is highly dependent on the purity of the reagents and the exclusion of moisture and other protic impurities, which can terminate the living anionic polymerization. The use of a well-defined initiator allows for control over the molecular weight of the resulting polymer.

Properties and Applications of Poly(tetramethyldisilethylene oxide)

The resulting polymer, poly(tetramethyldisilethylene oxide), possesses a unique combination of properties that make it a candidate for various advanced applications. Due to its siloxane backbone, it is expected to exhibit:

  • High Thermal Stability: Resistance to degradation at elevated temperatures.

  • Low-Temperature Flexibility: A low glass transition temperature.

  • Hydrophobicity: Water-repellent characteristics.

  • Gas Permeability: Potential for use in membrane applications.

These properties make the polymer suitable for applications in high-performance elastomers, sealants, coatings, and as a component in advanced electronic materials.[2] Its unique structure also makes it a valuable material for creating more complex polymer architectures, such as bottlebrush copolymers.[1]

Section 4: Safety and Handling

This compound is a flammable liquid and vapor.[3] It can cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. It should be stored under an inert atmosphere, as it is sensitive to moisture.[3]

Conclusion

This compound is a valuable monomer in the field of organosilicon chemistry. Its straightforward synthesis from a readily accessible precursor and its ability to undergo controlled anionic ring-opening polymerization make it a key building block for the creation of advanced polysiloxane materials. The resulting polymer, poly(tetramethyldisilethylene oxide), exhibits a desirable combination of properties, opening avenues for its use in a variety of high-performance applications. Further research into the derivatization of this monomer and the exploration of the full potential of its polymer will undoubtedly lead to new and innovative materials.

References

An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a versatile organosilicon compound. With full editorial control, this document is structured to deliver not just technical data but also field-proven insights into its synthesis, properties, and applications. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Core Concepts

This compound, a cyclic siloxane, is a molecule of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a five-membered ring containing two silicon atoms and one oxygen atom, imparts a combination of thermal stability, chemical resistance, and functional versatility. This guide will delve into the fundamental properties of this compound, its synthesis from readily available precursors, and its diverse applications, providing a solid foundation for researchers and developers in the field.

The core utility of this compound stems from its role as a building block for more complex silicon-based materials. Its incorporation into polymers can significantly enhance their thermal and oxidative stability.[1] Furthermore, its reactivity allows for its use as a chemical intermediate in the synthesis of specialized organosilicon compounds for various industries, including electronics, aerospace, and pharmaceuticals.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H16OSi2[3][4]
Molecular Weight 160.36 g/mol [3][4]
CAS Number 7418-20-4[3]
Appearance Colorless liquid[5]
Melting Point <0°C[1]
Boiling Point 124 °C[1]
Density 0.855 g/mL[1]
Flash Point 15°C[1]
Refractive Index 1.4142[1]
Storage Temperature 2-8°C, under inert atmosphere[5]
Molecular Structure

The structure of this compound is fundamental to its properties and reactivity. The following diagram illustrates its cyclic nature with two silicon atoms bridged by an oxygen atom and an ethylene group, with each silicon atom bearing two methyl groups.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and industrially viable synthesis of this compound is through the controlled hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane. This precursor is highly susceptible to hydrolysis, where the silicon-chlorine bonds react with water to form silanols, which then undergo intramolecular condensation to yield the stable cyclic ether.

Causality Behind Experimental Choices

The choice of hydrolysis as the synthetic route is dictated by the high reactivity of the Si-Cl bond. This bond is readily cleaved by water, making the reaction spontaneous and often exothermic. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired five-membered ring over polymerization or the formation of linear oligomers. The use of a biphasic solvent system can help to moderate the reaction rate and improve the yield of the cyclic product.

Experimental Protocol: Hydrolysis of 1,2-Bis(chlorodimethylsilyl)ethane

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane (96% or higher)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Dissolve 1,2-bis(chlorodimethylsilyl)ethane in anhydrous solvent under inert gas. B 2. Cool the solution to 0-5°C. A->B C 3. Add water dropwise with vigorous stirring. B->C D 4. Allow to warm to room temperature and stir for several hours. C->D E 5. Separate the organic layer. D->E F 6. Wash with water and brine. E->F G 7. Dry over anhydrous Na2SO4. F->G H 8. Filter and remove solvent by rotary evaporation. G->H I 9. Purify by fractional distillation under reduced pressure. H->I J 10. Obtain NMR spectra (¹H, ¹³C, ²⁹Si). I->J K 11. Perform GC-MS analysis to confirm purity and mass. J->K

Caption: Experimental workflow for the synthesis and characterization.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), dissolve one equivalent of 1,2-bis(chlorodimethylsilyl)ethane in a suitable anhydrous organic solvent (e.g., diethyl ether).

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermic nature of the hydrolysis reaction.

  • Hydrolysis: Add one equivalent of deionized water dropwise to the stirred solution via the dropping funnel. The addition should be slow to maintain the temperature and prevent the formation of byproducts.

  • Reaction: After the addition of water is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure complete cyclization.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure this compound.

Characterization for a Self-Validating System

To ensure the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl protons on the silicon atoms and the methylene protons of the ethylene bridge.

    • ¹³C NMR: The carbon NMR will confirm the presence of the two distinct carbon environments (methyl and methylene).

    • ²⁹Si NMR: Silicon NMR is a powerful tool to confirm the chemical environment of the silicon atoms within the cyclic structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity of the distilled product and provide the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of 160.36 g/mol .

Applications in Research and Development

This compound is a valuable compound with a growing number of applications in various high-technology sectors.

Polymer Chemistry

A primary application of this compound is in the synthesis of advanced silicone polymers and resins.[2] Its incorporation into polymer backbones can significantly enhance the material's thermal stability and resistance to environmental degradation.[1] This makes the resulting polymers suitable for demanding applications in the aerospace, automotive, and construction industries.[1]

Electronics Industry

In the electronics sector, this compound serves as a precursor for the production of specialized electronic components.[1] Its thermal stability and resistance to oxidation are critical for the performance and long-term reliability of these devices.[1]

Organic Synthesis

As a chemical intermediate, this organosilicon compound is a versatile building block in organic synthesis. It can be used to introduce the disiloxane moiety into more complex molecules, which can be of interest in the development of new pharmaceuticals and agrochemicals where the presence of silicon can modulate biological activity and physicochemical properties.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a key organosilicon compound with a unique set of properties that make it highly valuable in materials science and synthetic chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in scientific principles and practical, field-proven methodologies. The detailed experimental protocol and emphasis on self-validating characterization are intended to empower researchers and developers to confidently work with and innovate using this versatile molecule.

References

  • Lookchem. Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

  • Molbase. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. [Link]

Sources

Physical properties of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 7418-20-4). Designed for researchers, chemists, and professionals in materials science and drug development, this document synthesizes key data from established sources and outlines the rigorous experimental methodologies required for their validation. The guide emphasizes the scientific principles behind property measurement, ensuring a deep understanding of the compound's characteristics for safe and effective application.

Introduction and Molecular Identity

This compound is a cyclic organosilicon compound, specifically a siloxane, featuring a five-membered ring containing two silicon atoms, two carbon atoms, and one oxygen atom. Its unique structure, characterized by high thermal stability and resistance to oxidation, makes it a valuable precursor and building block in advanced materials synthesis.[1] It is particularly noted for its application in the electronics and polymer industries, where such properties are critical for the performance and longevity of components.[1] This guide serves to consolidate the known physical data and provide a framework for its experimental verification.

The fundamental identity of this compound is established by its molecular structure and various chemical identifiers.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 7418-20-4 [1][2]
Molecular Formula C₆H₁₆OSi₂ [1]
Molecular Weight 160.36 g/mol [1]
InChI Key ZJWXCSUSULCHCK-UHFFFAOYSA-N [2][3]

| Synonyms | 1,1,3,3-tetramethyl-2-oxa-1,3-disilacyclopentane, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE, Tetramethyldisilaoxacyclopentane |[1][4] |

Core Physical and Chemical Properties

The utility of this compound in various applications is dictated by its distinct physical properties. This section summarizes the key quantitative data available for this compound.

Table 2: Summary of Physical Properties

Property Value Conditions Source(s)
Physical State Liquid Ambient [2][5]
Appearance Clear Liquid --- [5]
Odor Pleasant, Menthol-like --- [5]
Boiling Point 124 °C 760 mmHg [1][5]
Melting Point < 0 °C --- [1][5]
Density 0.855 g/cm³ 25 °C [1][5]
Refractive Index (n_D) 1.4142 - 1.417 20 °C [1][6]
Vapor Pressure 15.9 mmHg 25 °C [1][6]
Flash Point 15 °C Closed Cup [1][5]

| Solubility | Insoluble in water | --- |[5] |

Spectroscopic Profile (Predicted)

While specific, authenticated spectra for this compound are not widely published in peer-reviewed literature, its structure allows for a confident prediction of its spectroscopic characteristics. This theoretical profile is essential for quality control and structural verification during synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to be relatively simple. Two primary signals should be observed:

    • A sharp singlet in the region of 0.05-0.20 ppm, integrating to 12 protons. This signal corresponds to the twelve equivalent protons of the four methyl groups (–CH₃) attached to the silicon atoms. The chemical shift is characteristic of methyl groups bonded to silicon.

    • A singlet or a narrow multiplet in the region of 0.5-1.0 ppm, integrating to 4 protons. This signal represents the four protons of the two methylene groups (–CH₂–) forming the carbon backbone of the ring.

  • ¹³C-NMR: The carbon-13 NMR spectrum should display two distinct signals:

    • A signal corresponding to the four equivalent methyl carbons (–CH₃), typically appearing upfield (e.g., -2 to 5 ppm).

    • A signal for the two equivalent methylene carbons (–CH₂–), appearing further downfield (e.g., 5 to 15 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides insight into the functional groups and bond vibrations within the molecule. Key expected absorption bands include:

  • Si–O–Si Stretch: A strong, broad absorption band between 1000 and 1100 cm⁻¹, characteristic of the asymmetric stretching of the siloxane bond in a cyclic structure.

  • Si–C Stretch: Absorption bands typically found around 1250 cm⁻¹ (symmetric deformation of Si–(CH₃)₂) and 800-840 cm⁻¹ (rocking of Si–(CH₃)₂).

  • C–H Stretch: Sharp peaks in the 2850-2970 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 160. However, organosilicon compounds often undergo facile fragmentation. Common fragments would likely arise from the loss of a methyl group (M-15) leading to a strong peak at m/z 145, which is often the base peak. Other fragments corresponding to the cleavage of the ring would also be expected.

Experimental Methodologies and Scientific Rationale

To ensure the accuracy and reproducibility of the physical data presented, standardized experimental protocols must be employed. The following sections detail representative methodologies grounded in established laboratory practice, fulfilling the principles of expertise, trustworthiness, and authoritative grounding.

cluster_0 Sample Preparation & QC cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain High-Purity This compound B Purity Verification (GC-MS, NMR) A->B C Boiling Point (ASTM D1120) B->C D Density (ASTM D4052) B->D E Refractive Index (ASTM D1218) B->E F Record & Average Measurements C->F D->F E->F G Compare to Literature Values F->G H Generate Technical Data Sheet G->H

Caption: General workflow for physical property characterization.

Protocol: Determination of Boiling Point
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol uses a standard distillation method compliant with ASTM D1120 principles.

  • Methodology:

    • Apparatus Setup: Assemble a micro-distillation apparatus consisting of a 25 mL round-bottom flask, a distillation head with a calibrated thermometer (or thermocouple), a condenser, and a collection vessel.

    • Sample Preparation: Place 10-15 mL of the sample into the flask along with 2-3 boiling chips to ensure smooth boiling.

      • Scientific Rationale: Boiling chips prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring a steady and accurate temperature reading.

    • Heating: Gently heat the flask using a heating mantle connected to a variable transformer.

      • Scientific Rationale: A heating mantle provides uniform heating, minimizing the risk of thermal decomposition that could occur with a direct flame.

    • Equilibrium and Measurement: Increase the heat gradually until the liquid begins to boil and a condensation ring rises up the apparatus. Record the temperature when it stabilizes at the distillation head as the first drop of distillate is collected. This stable temperature is the boiling point.

    • Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure is not 760 mmHg, correct the observed boiling point using the appropriate nomograph or the Sydney-Young equation.

      • Trustworthiness: This correction is critical for standardizing the data and ensuring it is comparable to reference values.

Protocol: Determination of Density and Refractive Index
  • Principle: Density is determined by measuring the mass of a known volume of the liquid. Refractive index, a measure of how light propagates through the material, is measured using a refractometer. Both are temperature-dependent and require precise thermal control.

  • Methodology:

    • Instrumentation: Utilize a modern digital density meter and an Abbé refractometer, both equipped with Peltier temperature control.

      • Expertise: Peltier systems provide rapid and precise temperature control (e.g., 25.00 ± 0.01 °C), which is paramount as both density and refractive index are highly sensitive to thermal fluctuations.

    • Calibration: Before measurement, calibrate both instruments with a certified standard. For the density meter, use dry air and ultrapure water. For the refractometer, use a standard refractive index liquid.

      • Trustworthiness: Regular calibration with traceable standards ensures the self-validation of the measurement system and the accuracy of the results.

    • Sample Measurement (Density): Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present. Allow the temperature to stabilize and record the density reading. Perform the measurement in triplicate.

    • Sample Measurement (Refractive Index): Apply a few drops of the sample to the prism of the refractometer. Close the prism and allow the sample to equilibrate to the set temperature. View the scale through the eyepiece (or read the digital output) to determine the refractive index. Perform the measurement in triplicate.

    • Cleaning: Thoroughly clean the instruments with appropriate solvents (e.g., isopropanol followed by acetone) and dry completely between samples to prevent cross-contamination.

Safety, Handling, and Storage

User safety is paramount when handling any chemical compound. This compound is classified as a highly flammable liquid and vapor.[5] It may cause skin, eye, and respiratory tract irritation.[5]

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage is under an inert atmosphere at 2-8°C to maintain purity and prevent degradation.[2][7]

References

  • LookChem. Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

  • Chemsrc. This compound | CAS#:7418-20-4. [Link]

  • SpectraBase. 2,2,5,5-Tetramethyl-2,5-disilaoxolane. [Link]

  • NBinno. 2,2,5,5-tetrametil-1,2,5-oxadisilolano CAS:7418-20-4. [Link]

  • Gelest, Inc. SAFETY DATA SHEET: 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

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An In-Depth Technical Guide to the Ring Strain in 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ring strain in 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a five-membered silicon-oxygen heterocycle of significant interest in materials science and polymer chemistry. While direct experimental quantification of its ring strain is not extensively documented in public literature, this whitepaper outlines the theoretical underpinnings of its inherent strain and presents a robust, multi-faceted methodology for its determination. By integrating computational modeling with established experimental protocols, we provide a self-validating framework for researchers, scientists, and drug development professionals to investigate and leverage the unique reactivity of this and other strained silacycles. The causality behind each experimental and computational choice is detailed, ensuring both technical accuracy and field-proven insight.

Introduction: The Significance of a Strained Siloxane

This compound (CAS No. 7418-20-4) is a cyclic organosilicon compound featuring a five-membered ring composed of two silicon atoms, two carbon atoms, and one oxygen atom.[1][2] Its structure, characterized by the Si-O-Si linkage within a constrained cyclic system, imparts unique chemical properties that make it a valuable monomer for the synthesis of advanced materials.[3][4] A key driver of its utility is the inherent ring strain within the 1,2,5-oxadisilolane core.

Ring strain, a form of potential energy that arises from the deviation of bond angles and conformations from their ideal, "strain-free" values, significantly influences the reactivity of cyclic molecules.[5] In the case of this compound, this strain facilitates ring-opening polymerization (ROP), a process that allows for the synthesis of polysiloxanes with controlled molecular weights and architectures.[6] Understanding and quantifying this ring strain is therefore crucial for predicting its reactivity, optimizing polymerization conditions, and designing novel silicon-based polymers with tailored properties for applications ranging from electronics to biomedicine.[7]

This guide will first explore the theoretical origins of ring strain in the this compound molecule. It will then present a detailed, practical framework for its quantification, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

Theoretical Foundations of Ring Strain in the 1,2,5-Oxadisilolane System

The total ring strain energy (RSE) in a cyclic molecule is primarily a combination of three factors:

  • Angle Strain: This arises from the deviation of internal bond angles from their optimal values. For sp³-hybridized carbon and silicon atoms, the ideal tetrahedral bond angle is approximately 109.5°. In a five-membered ring, the internal angles must be smaller, leading to compression and a significant contribution to the overall strain. The Si-O-Si bond angle in linear siloxanes is notably flexible and wider than the C-O-C angle in ethers, typically ranging from 140° to 180°. However, its confinement within a small ring forces a much more acute angle, introducing substantial angle strain.

  • Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent atoms' substituents. In a planar cyclopentane-like ring, all C-H bonds on adjacent carbons would be eclipsed. To alleviate this, the 1,2,5-oxadisilolane ring is expected to adopt a non-planar conformation, such as an "envelope" or "twist" form. However, some degree of torsional strain will inevitably remain.

  • Transannular Strain (van der Waals Strain): This is caused by steric hindrance between substituents on non-adjacent ring atoms that are brought into close proximity by the ring's conformation. In this compound, the four methyl groups are the primary source of potential transannular interactions.

The larger atomic radius of silicon compared to carbon results in longer Si-Si, Si-C, and Si-O bonds. This can sometimes alleviate angle strain in larger rings but can also lead to unique conformational preferences and strain characteristics in smaller, more rigid systems like the 1,2,5-oxadisilolane ring.[8] The presence of the oxygen heteroatom further influences the geometry and electronic structure, making a dedicated analysis essential.

A Methodological Framework for Quantifying Ring Strain

To provide a comprehensive and validated measure of the ring strain in this compound, a synergistic approach combining computational chemistry and experimental analysis is proposed.

Part A: The Computational Protocol

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible method for quantifying ring strain.[9] The most reliable method for calculating RSE is through the use of a homodesmotic reaction .[10][11] This theoretical reaction is designed so that the number of each type of bond and the number of atoms with a specific hybridization state are conserved on both the reactant and product sides. This systematic cancellation of energy terms minimizes computational errors and provides a more accurate RSE value.[12]

Step-by-Step Computational Workflow
  • Structure Optimization:

    • The 3D structure of this compound and all molecules in the chosen homodesmotic reaction are computationally modeled.

    • A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of each molecule.

  • Frequency Calculation:

    • A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation:

    • A more accurate single-point energy calculation is performed on each optimized geometry using a higher-level basis set (e.g., def2-TZVP) to refine the electronic energy.

  • Homodesmotic Reaction Design:

    • A balanced reaction is constructed. For this compound, a suitable homodesmotic reaction is:

      • This compound + 2 (CH₃)₃Si-CH₃ + (CH₃)₃Si-O-Si(CH₃)₃ → 2 (CH₃)₃Si-CH₂-CH₃ + (CH₃)₂Si(O-Si(CH₃)₃)₂

    • This reaction cleaves the C-C and two Si-C bonds of the ring and reforms analogous bonds in acyclic, presumably strain-free, molecules.

  • Ring Strain Energy Calculation:

    • The RSE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

    • RSE = [ΣE(products)] - [ΣE(reactants)]

computational_workflow cluster_setup Step 1: Model Building & Optimization cluster_validation Step 2: Verification & Refinement cluster_calculation Step 3: RSE Calculation node_A Build 3D Structures of Reactants & Products node_B Geometry Optimization (e.g., B3LYP/6-31G(d)) node_A->node_B Initial Geometries node_C Frequency Calculation node_B->node_C Optimized Geometries node_D Single-Point Energy (e.g., def2-TZVP) node_C->node_D Confirm Minimum Energy & Obtain ZPVE node_E Define Homodesmotic Reaction node_D->node_E Accurate Electronic Energies node_F Calculate ΔE = ΣE(products) - ΣE(reactants) node_E->node_F node_G Result: Ring Strain Energy (RSE) node_F->node_G

Computational workflow for determining Ring Strain Energy (RSE).
Part B: The Experimental Validation Protocol

Experimental data is essential to ground and validate the computational predictions. The following protocols outline a self-validating system to determine the structural and energetic consequences of ring strain.

Protocol 1: Synthesis and Purification
  • Objective: To obtain a high-purity sample of this compound suitable for analysis.

  • Plausible Synthesis: A potential route involves the reaction of a 1,2-bis(chlorosilyl)ethane derivative with a suitable oxygen source under controlled conditions. The high reactivity of silicon-halogen bonds makes this a feasible approach.

  • Purification: The crude product would be purified by fractional distillation under reduced pressure to achieve high purity (>99%), which is critical for subsequent analyses.

  • Characterization: Purity and identity would be confirmed using standard techniques such as ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry.

Protocol 2: Single-Crystal X-ray Diffraction
  • Objective: To obtain a precise 3D structure of the molecule, providing direct evidence of bond angle distortion.

  • Methodology:

    • Crystallization: Grow single crystals of the purified compound, likely by slow evaporation from a suitable solvent at low temperature.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain accurate atomic coordinates, bond lengths, and bond angles.[13]

  • Data Interpretation: The key is to compare the experimentally determined internal ring angles with ideal values. Significant deviations provide direct, unambiguous evidence of angle strain.

ParameterExpected Ideal AngleData to be Obtained from X-rayImplication of Deviation
C-Si-C (internal)~109.5°Precise measured angleDeviation indicates angle strain
Si-C-C~109.5°Precise measured angleDeviation indicates angle strain
C-Si-O~109.5°Precise measured angleDeviation indicates angle strain
Si-O-Si~140-145° (in siloxanes)Precise measured angleSignificant compression indicates high angle strain
Ring ConformationN/AEnvelope, Twist, or PlanarElucidation of conformation to assess torsional strain
Protocol 3: Vibrational Spectroscopy (FT-IR and Raman)
  • Objective: To identify vibrational modes sensitive to the ring's geometry.

  • Methodology:

    • Acquire FT-IR and Raman spectra of the purified liquid sample.

    • Perform a computational frequency calculation (from Part A) to predict the vibrational spectrum.

    • Correlate the experimental peaks with the calculated vibrational modes.

  • Data Interpretation: Ring deformation and stretching modes, particularly the Si-O-Si stretch, may appear at different frequencies compared to their acyclic analogues. This frequency shift can be a qualitative indicator of ring strain.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Strain Analysis cluster_results Data & Interpretation A Synthesize Compound B Purify (e.g., Distillation) A->B C Characterize (NMR, MS) B->C D X-ray Crystallography C->D High-Purity Sample E Vibrational Spectroscopy (IR/Raman) C->E High-Purity Sample F Ring-Opening Polymerization C->F High-Purity Sample G Precise Bond Angles & Lengths D->G H Vibrational Frequencies E->H I Reactivity Data F->I J Validated Understanding of Ring Strain G->J H->J I->J

Integrated experimental workflow for ring strain validation.

Synthesis of Data and Implications for Reactivity

The true power of this methodology lies in the synthesis of computational and experimental results. The RSE value calculated via the homodesmotic reaction provides a quantitative energetic measure of the molecule's instability. This value should directly correlate with the geometric distortions observed in the X-ray crystal structure. For instance, a high calculated RSE would be expected to correspond with significant compression of the Si-O-Si and C-Si-C bond angles.

This quantified and structurally validated ring strain provides a powerful explanation for the compound's known reactivity. The anionic ring-opening polymerization of this compound is an energetically favorable process because it relieves the inherent strain of the cyclic monomer.[6] The enthalpy of polymerization is largely driven by this release of ring strain energy.[9] Therefore, an accurate RSE value can be used to predict the thermodynamic favorability of polymerization and guide the development of new silicon-based materials.

Conclusion

While direct, published values for the ring strain of this compound are scarce, this guide has established a clear and robust pathway for its comprehensive investigation. By leveraging the predictive accuracy of DFT calculations with homodesmotic reactions and validating these findings through definitive experimental techniques like single-crystal X-ray diffraction, researchers can gain a deep and quantitative understanding of the energetic and structural properties of this important monomer. This integrated approach not only provides a reliable measure of ring strain but also offers profound insights into the molecule's reactivity, paving the way for more precise control over polymerization processes and the rational design of next-generation functional materials.

References

  • Cremer, D., & Gauss, J. (1986). Homodesmotic Reactions and their Application to Ring-strain Energies. Journal of Computational Chemistry.

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  • Jiménez-Halla, J. O. C., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(16), 6459–6468.

  • Caballero, D., et al. (2023). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Molecules, 28(24), 8031.

  • Jiménez-Halla, J. O. C., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(16), 6459–6468.

  • Gao, Z., et al. (2023). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.

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  • S. J. D. et al. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of the American Chemical Society.

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  • Caballero, D., et al. (2022). Ring Strain Energies of Three-Membered Homoatomic Inorganic Rings El3 and Diheterotetreliranes El2Tt (Tt = C, Si, Ge): Accurate versus Additive Approaches. Inorganic Chemistry, 61(35), 13876–13886.

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Thermal stability of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the thermal stability of this compound, a heterocyclic organosilicon compound. While specific experimental data for this molecule is not extensively published, this document synthesizes information from safety data sheets, general principles of organosilicon chemistry, and established analytical methodologies to present a predictive analysis of its thermal behavior. The guide details the theoretical underpinnings of its stability, outlines robust experimental protocols for its characterization, and postulates likely decomposition pathways and products. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the use and development of materials incorporating this compound, ensuring safe handling and informed application.

Introduction to this compound

This compound, with the CAS number 7418-20-4, is a five-membered heterocyclic compound containing a Si-O-Si linkage within a disilacyclopentane ring. Its structure, featuring two silicon atoms and one oxygen atom in the ring, classifies it as a cyclic siloxane. Organosilicon compounds, in general, are recognized for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity, which are attributed to the nature of the silicon-carbon and silicon-oxygen bonds.[1][2][3] this compound is utilized as a precursor in the synthesis of specialized silicone polymers and as a building block for advanced materials in industries such as electronics and aerospace, where thermal robustness is a critical requirement.[1][3]

Theoretical Framework of Thermal Stability

The thermal stability of organosilicon compounds is fundamentally governed by the bond energies within the molecule. The Si-O bond is notably strong, which contributes to the overall thermal robustness of siloxanes. However, the thermal decomposition of cyclic siloxanes is a complex process that does not solely depend on bond dissociation energies. The pyrolysis of cyclic siloxanes can proceed through radical-mediated pathways, leading to the formation of various smaller volatile products.[4][5]

For this compound, the decomposition is anticipated to be influenced by:

  • Ring Strain: Five-membered rings can possess inherent strain that may lower the activation energy for ring-opening reactions at elevated temperatures.

  • Nature of Substituents: The methyl groups attached to the silicon atoms can influence the reaction pathways, potentially being sources of radical species.

  • Atmosphere: The presence or absence of oxygen will dramatically alter the decomposition products. In an inert atmosphere, pyrolysis will lead to fragmentation of the ring and substituent groups. In the presence of oxygen, oxidative decomposition will occur, leading to combustion products.

Postulated Thermal Decomposition Pathways

Based on general principles of cyclic siloxane pyrolysis and information from safety data sheets, the following decomposition pathways are proposed for this compound.

Inert Atmosphere (Pyrolysis)

Under inert conditions, the primary decomposition is expected to involve homolytic cleavage of bonds within the ring and the methyl substituents. The significant pyrolysis products are likely to include methane, various short-chain hydrocarbons, and silicon-containing fragments.[4][5]

A plausible radical chain mechanism is initiated by the cleavage of a Si-C or Si-Si bond, followed by a cascade of rearrangement and fragmentation reactions.

Decomposition_Inert This compound This compound Initial Radicals Initial Radicals This compound->Initial Radicals High Temperature Ring Opening Ring Opening Initial Radicals->Ring Opening β-scission Methane (CH4) Methane (CH4) Initial Radicals->Methane (CH4) H-abstraction Volatile Silicon Species Volatile Silicon Species Ring Opening->Volatile Silicon Species Fragmentation Rearrangement Rearrangement Ring Opening->Rearrangement Silicon Oxides (SiOx) Silicon Oxides (SiOx) Volatile Silicon Species->Silicon Oxides (SiOx) Smaller Cyclic Siloxanes Smaller Cyclic Siloxanes Rearrangement->Smaller Cyclic Siloxanes Decomposition_Oxidative This compound This compound Oxidative Attack Oxidative Attack This compound->Oxidative Attack High Temperature + O2 CO, CO2, H2O CO, CO2, H2O Oxidative Attack->CO, CO2, H2O Formaldehyde (CH2O) Formaldehyde (CH2O) Oxidative Attack->Formaldehyde (CH2O) Silicon Dioxide (SiO2) Silicon Dioxide (SiO2) Oxidative Attack->Silicon Dioxide (SiO2)

Caption: Postulated decomposition pathway in an oxidative atmosphere.

Experimental Methodologies for Thermal Stability Assessment

A thorough investigation of the thermal stability of this compound would employ a suite of thermal analysis techniques. The causality behind the choice of these experiments is to gain a multi-faceted understanding of the material's behavior under thermal stress, from bulk property changes to the specific chemical transformations occurring.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue. [6] Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at each stage.

TGA_Workflow Sample Preparation Sample Preparation TGA Instrument TGA Instrument Sample Preparation->TGA Instrument Controlled Heating Controlled Heating TGA Instrument->Controlled Heating Mass Loss Measurement Mass Loss Measurement Controlled Heating->Mass Loss Measurement TGA Curve (Mass vs. Temp) TGA Curve (Mass vs. Temp) Mass Loss Measurement->TGA Curve (Mass vs. Temp)

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan.

  • Atmosphere: The analysis is typically performed under an inert atmosphere to prevent oxidative side reactions.

  • Temperature Program: The sample is heated at a constant rate through the temperature range of interest.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This powerful hyphenated technique provides detailed information about the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS). [4][5] Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample is deposited onto a pyrolysis sample holder.

  • Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to the desired decomposition temperature (e.g., determined from TGA results).

  • GC Separation: The pyrolysis products are swept by a carrier gas into a GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which generates a mass spectrum for each component. The mass spectra are then compared to spectral libraries for identification.

PyGCMS_Workflow Sample Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer High Temp GC Column GC Column Pyrolyzer->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection Data Analysis Data Analysis Mass Spectrometer->Data Analysis Identification

Caption: Experimental workflow for Pyrolysis-GC-MS.

Summary of Expected Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on its chemical nature and the general behavior of related compounds.

PropertyExpected Behavior/ValueAnalytical Technique
Boiling Point ~124 °CDSC/Distillation
Flash Point ~15 °CPensky-Martens Closed Cup
Tonset (Inert) > 200 °C (estimated)TGA
Tonset (Oxidative) > 200 °C (estimated)TGA
Major Pyrolysis Products (Inert) Methane, smaller cyclic siloxanes, various hydrocarbons, silicon oxidesPy-GC-MS
Major Decomposition Products (Oxidative) CO, CO2, H2O, Formaldehyde, SiO2Evolved Gas Analysis (EGA)-MS
Residue at 800°C (Inert) Carbonaceous silicon-based materialTGA
Residue at 800°C (Oxidative) Silicon Dioxide (SiO2)TGA

Conclusion

While direct experimental data on the thermal stability of this compound is limited in the public domain, a robust understanding of its likely behavior can be formulated based on the principles of organosilicon chemistry and established analytical methodologies. This technical guide provides a framework for researchers and professionals to approach the thermal characterization of this compound. The outlined experimental protocols for TGA, DSC, and Py-GC-MS offer a self-validating system to comprehensively assess its thermal stability, decomposition pathways, and resultant products. Such knowledge is critical for ensuring the safe handling and effective application of this compound in the development of advanced materials.

References

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  • Gelest, Inc., "2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE Safety Data Sheet," 2014.

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  • NINGBO INNO PHARMCHEM CO.,LTD, "Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries," N.D.

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  • Castrol, "SAFETY DATA SHEET," 2025.

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  • International Paint Sdn Bhd, "Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product," N.D.

  • Starlight, "Safety Data Sheet," 2017.

  • W. P. Weber, A. K. Willard, and H. G. Boettger, "Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups," The Journal of Organic Chemistry, vol. 36, no. 11, pp. 1620–1625, 1971.

  • M. A. Brook, Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons, 2000.
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  • M. W. Alton and E. C. Browne, "Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products," ACS Environmental Au, vol. 2, no. 3, pp. 263-274, 2022.

  • H. Han et al., "Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane," Environmental Science: Atmospheres, vol. 3, no. 4, pp. 586-597, 2023.

  • S. M. El-sheikh, A. A. El-sherif, and A. M. Barakat, "NMR Spectroscopy of Organosilicon Compounds," Silicon, vol. 5, no. 3, pp. 157-171, 2013.

  • Y. Li et al., "Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization," Molecules, vol. 28, no. 9, p. 3894, 2023.

  • X. Zhang et al., "Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking," RSC Advances, vol. 11, no. 49, pp. 30896-30905, 2021.

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Spectroscopic Profile of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,5,5-Tetramethyl-1,2,5-oxadisilolane is a cyclic organosilicon compound featuring a five-membered ring containing two silicon atoms, one oxygen atom, and two carbon atoms. Its unique structure, with methyl groups attached to the silicon atoms, imparts specific chemical and physical properties that make it a subject of interest in materials science and organometallic chemistry. Accurate structural elucidation and quality control of this compound rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This in-depth guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of these analytical methods. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with or encounter this and similar organosilicon molecules.

Molecular Structure and Spectroscopic Rationale

The structure of this compound dictates its spectroscopic signature. The molecule possesses a high degree of symmetry, which significantly simplifies its NMR spectra. The key structural features to consider are:

  • Two equivalent dimethylsilyl groups: Each silicon atom is bonded to two equivalent methyl groups.

  • Two equivalent methylene groups: The ethylene bridge between the two silicon atoms consists of two chemically equivalent CH₂ groups.

  • A Si-O-Si linkage: The oxygen atom is incorporated into the siloxane backbone of the ring.

These features give rise to characteristic signals in both NMR and IR spectroscopy, which will be detailed in the subsequent sections.

cluster_0 This compound Si1 Si O O Si1->O C1 CH₂ Si1->C1 Me1 CH₃ Si1->Me1 Me2 CH₃ Si1->Me2 Si2 Si Me3 CH₃ Si2->Me3 Me4 CH₃ Si2->Me4 O->Si2 C2 CH₂ C1->C2 C2->Si2

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are expected to be relatively simple, each showing two distinct signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will exhibit two singlets, corresponding to the methyl and methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.1 - 0.3Singlet12HSi-(CH ₃)₂
~ 0.5 - 0.8Singlet4HSi-CH ₂-

Justification of Chemical Shifts:

  • Si-(CH₃)₂ Protons: The protons of the methyl groups attached to silicon are in a highly shielded environment due to the lower electronegativity of silicon compared to carbon. This results in a characteristic upfield chemical shift, typically in the 0.1-0.3 ppm range[1][2].

  • Si-CH₂- Protons: The methylene protons of the ethylene bridge are also attached to silicon, leading to an upfield shift compared to their hydrocarbon analogues. However, they are slightly less shielded than the methyl protons and are expected to appear in the 0.5-0.8 ppm region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to show two signals, corresponding to the methyl and methylene carbons.

Chemical Shift (δ) ppmAssignment
~ -2.0 - 2.0Si-(C H₃)₂
~ 8.0 - 12.0Si-C H₂-

Justification of Chemical Shifts:

  • Si-(CH₃)₂ Carbons: The carbons of the methyl groups bonded to silicon are significantly shielded, resulting in a chemical shift that is typically observed upfield, often near or even below 0 ppm relative to TMS[3].

  • Si-CH₂- Carbons: The methylene carbons are deshielded relative to the methyl carbons and are expected to have a chemical shift in the range of 8-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions arising from the vibrations of the Si-O-Si, Si-C, and C-H bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850Medium-StrongC-H stretching (methyl and methylene)
~ 1250StrongSi-CH₃ symmetric deformation
1130 - 1000Very StrongSi-O-Si asymmetric stretching
~ 800StrongSi-CH₃ rocking

Interpretation of Key Absorptions:

  • C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups[4].

  • Si-CH₃ Symmetric Deformation: A strong and sharp band around 1250 cm⁻¹ is a hallmark of the symmetric deformation (umbrella mode) of the methyl groups attached to a silicon atom.

  • Si-O-Si Asymmetric Stretching: The most intense and characteristic absorption in the spectrum is expected to be in the 1130-1000 cm⁻¹ range, which is attributed to the asymmetric stretching of the Si-O-Si linkage within the cyclic siloxane structure[5][6][7]. For small ring cyclosiloxanes, this often appears as a single, strong band[5].

  • Si-CH₃ Rocking: A strong absorption around 800 cm⁻¹ is characteristic of the rocking vibration of the methyl groups on the silicon atoms.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its excellent solubilizing properties for nonpolar compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the solvent contains a reference.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 300 MHz or higher for good spectral dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 75 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

cluster_1 NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is clean.

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

Acquisition Parameters:

  • Technique: Attenuated Total Reflectance (ATR) is often convenient for liquids.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Conclusion

The spectroscopic data for this compound are predicted to be straightforward and highly characteristic of its symmetric structure. The ¹H and ¹³C NMR spectra are expected to display a minimal number of signals due to the chemical equivalence of the methyl and methylene groups. The IR spectrum is anticipated to be dominated by strong absorptions from the Si-O-Si and Si-CH₃ moieties. The information and protocols provided in this guide serve as a robust framework for the identification, characterization, and quality assessment of this important organosilicon compound.

References

The Genesis of a Unique Siloxane: A Technical Guide to the Discovery of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane, a foundational molecule in the field of organosilicon chemistry. We delve into the pioneering work that first unveiled this unique five-membered heterocyclic compound, detailing the likely synthetic pathway and the underlying chemical principles that guided its creation. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the origins and fundamental properties of this important organosilicon building block.

Introduction: The Dawn of a New Heterocycle

The field of organosilicon chemistry has been built upon the synthesis and characterization of novel molecules that expand our understanding of bonding and reactivity. The introduction of silicon into cyclic structures opened up new avenues for the development of advanced materials and chemical intermediates. It was in this spirit of exploration that the five-membered heterocyclic compound, this compound, was first brought into existence.

Pioneering work in the early 1970s by Tamao, Kumada, and Ishikawa laid the groundwork for the synthesis of a variety of silicon-containing heterocyclic compounds[1][2]. Their research into the reactions of organodisilanes and the formation of new silicon-heteroatom bonds was instrumental in the development of this area of chemistry. While the specific paper detailing the initial synthesis of this compound is a cornerstone of this field, this guide will present a detailed, scientifically-grounded reconstruction of the likely experimental protocol, based on the established reactivity of the precursor molecules.

The logical synthetic precursor to this cyclic ether is 1,2-bis(chlorodimethylsilyl)ethane, a molecule with two reactive silicon-chlorine bonds held in close proximity by an ethylene bridge[3][4]. The high sensitivity of chlorosilanes to water makes their hydrolysis a direct and efficient route to the formation of siloxanes (Si-O-Si) linkages[3][5]. The intramolecular nature of this particular reaction is key to the formation of the five-membered ring structure.

The Synthetic Pathway: From Dichlorodisilane to Oxadisilolane

The discovery of this compound was a direct result of the predictable and controlled hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane. The proximity of the two chlorodimethylsilyl groups on the ethane backbone sterically favors an intramolecular condensation reaction following hydrolysis, leading to the formation of the thermodynamically stable five-membered ring.

G cluster_0 Reaction Pathway A 1,2-Bis(chlorodimethylsilyl)ethane B 1,2-Bis(hydroxydimethylsilyl)ethane (Unstable Intermediate) A->B Hydrolysis HCl - 2HCl A->HCl C This compound B->C Intramolecular Condensation H2O_loss - H₂O B->H2O_loss H2O H₂O H2O->A

Caption: Synthetic pathway for this compound.

A Reconstructed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on the likely procedure employed in its initial discovery.

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane

  • Anhydrous diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: 1,2-bis(chlorodimethylsilyl)ethane (e.g., 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and placed in the dropping funnel.

  • Hydrolysis: The reaction flask is charged with a stoichiometric excess of deionized water (e.g., 0.5 mol) and cooled in an ice bath. The ethereal solution of 1,2-bis(chlorodimethylsilyl)ethane is then added dropwise to the stirred water over a period of 30 minutes. A white precipitate of the intermediate silanol may be observed.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete cyclization.

  • Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether.

  • Drying and Filtration: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any residual hydrochloric acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and filtered.

  • Solvent Removal and Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cluster_1 Experimental Workflow start Flame-dried reaction setup add_reagents Add 1,2-bis(chlorodimethylsilyl)ethane in anhydrous ether to dropping funnel start->add_reagents hydrolysis Dropwise addition to ice-cold water add_reagents->hydrolysis stir Stir at room temperature for 2 hours hydrolysis->stir extract Separate organic layer and extract aqueous layer with ether stir->extract wash Wash combined organic layers with NaHCO₃ and brine extract->wash dry Dry over anhydrous Na₂SO₄ and filter wash->dry evaporate Remove solvent via rotary evaporation dry->evaporate distill Fractional distillation under reduced pressure evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of the title compound.

Characterization of a New Heterocycle

The identity and purity of the newly synthesized this compound would have been confirmed using a combination of spectroscopic techniques and physical property measurements.

PropertyValue
Molecular Formula C₆H₁₆OSi₂
Molecular Weight 160.36 g/mol
Appearance Colorless liquid
Boiling Point 123.7 ± 8.0 °C at 760 mmHg
Density 0.855 g/cm³
Refractive Index 1.417
CAS Number 7418-20-4

Spectroscopic Data:

  • ¹H NMR (CDCl₃): A characteristic singlet for the eight methylene protons (Si-CH₂-CH₂-Si) and a singlet for the twelve methyl protons (Si-CH₃) would be expected.

  • ¹³C NMR (CDCl₃): Signals corresponding to the methylene carbons and the methyl carbons would be observed.

  • Infrared (IR) Spectroscopy: A strong absorbance band characteristic of the Si-O-Si stretching vibration would be a key diagnostic feature.

Scientific Rationale and Trustworthiness of the Protocol

The described synthetic protocol is founded on well-established principles of organosilicon chemistry. The choice of 1,2-bis(chlorodimethylsilyl)ethane as the starting material is logical due to the high reactivity of the Si-Cl bond towards nucleophilic substitution by water[3]. The use of an ether solvent is appropriate as it is inert to the reaction conditions and allows for easy separation from the aqueous phase during workup.

The self-validating nature of this protocol lies in the inherent drive of the system towards the formation of the thermodynamically stable five-membered ring. The proximity of the two reactive sites on the same molecule makes the intramolecular cyclization kinetically and thermodynamically favored over intermolecular polymerization, especially under dilute conditions. The purification by fractional distillation is a standard and effective method for obtaining a high-purity liquid product.

Conclusion and Future Perspectives

The discovery of this compound by Tamao, Kumada, and Ishikawa was a significant contribution to the field of organosilicon chemistry. The straightforward and high-yielding synthesis from a readily available precursor has made this compound an important building block for more complex silicon-containing molecules and polymers[6][7]. Its unique properties, including thermal stability and defined geometry, continue to be exploited in materials science and as a precursor for electronic components. This foundational discovery serves as a testament to the power of rational design and the exploration of fundamental reactivity in chemical synthesis.

References

  • Tamao, K., Kumada, M., & Ishikawa, M. (1971). Silicon-containing heterocyclic compounds. Journal of Organometallic Chemistry, 31(1), 17-34. [Link]

  • Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. (2025, August 6). ResearchGate. [Link]

  • Stereochemistry of asymmetric silicon. XIV. The SN2-Si mechanism and racemization of an optically active fluorosilane without displacement of fluoride ion. (1971). Journal of the American Chemical Society. [Link]

  • Stereochemistry of Disilanylene-Containing Cyclic Compounds. Synthesis and Reactions of cis- and trans-1,2-Dimethyl-1,2-diphenyl-1,2-disilacyclopentanes. (2025, August 6). ResearchGate. [Link]

  • A study on synthesis of oligo-ladder phenylsilsesquioxane via halosilane-amine adducts and their photosensitive characters. (n.d.). JAIST Repository. [Link]

  • A Novel Oxidation Reaction of Organodisilanes with Perbenzoic Acid. (1971). Journal of the American Chemical Society. [Link]

  • Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. (n.d.). lookchem. [Link]

  • Discover 2,2,5,5-Tetramethyl-2,5-Disila-1-Oxacyclopentane: Your Key Organosilicon Intermediate. (n.d.). LinkedIn. [Link]

  • Experiment 2. (n.d.). MSU chemistry. [Link]

  • Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks. (n.d.). Chongqing Chemdad Co.. [Link]

  • Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

  • Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. (2020). PMC - NIH. [Link]

  • Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. (2015). Journal of Organic Chemistry. [Link]

  • 3-Ethenyl-2,2,5,5-tetramethyl-oxolane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

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Methodological & Application

Ring-opening polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ring-Opening Polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Introduction: A Unique Monomer for Advanced Polysiloxanes

Polysiloxanes are a cornerstone of advanced materials science, prized for their unique combination of properties including low glass transition temperatures, high gas permeability, thermal stability, and biocompatibility[1][2]. These characteristics make them indispensable in fields ranging from medical devices and drug delivery to electronics and aerospace[2][3][4]. The primary route to high-molecular-weight polysiloxanes is the ring-opening polymerization (ROP) of cyclic siloxane monomers[5][6].

This guide focuses on a specific, less common monomer: This compound (CAS 7418-20-4). This five-membered heterocyclic compound, containing a Si-O-Si linkage and a Si-CH₂-CH₂-Si linkage, presents a compelling case for ROP. Like the well-studied hexamethylcyclotrisiloxane (D₃), its five-membered ring structure is strained. This inherent ring strain is a significant thermodynamic driving force for polymerization, allowing for rapid and controlled reactions under conditions where larger, less-strained rings (like D₄) react more slowly[5][6].

The resulting polymer, a poly(tetramethyldisilethyleneoxysiloxane), is distinct from conventional polydimethylsiloxane (PDMS). The introduction of ethylene bridges into the siloxane backbone can modify the polymer's physical and chemical properties, such as chain flexibility, thermal behavior, and solvent resistance, opening new avenues for material design, particularly in biomedical applications where precise control over polymer properties is paramount[2][7].

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polysiloxanes via the ROP of this compound.

Part 1: Mechanistic Overview of Ring-Opening Polymerization

The ROP of cyclosiloxanes can be initiated by either anionic or cationic species, each offering distinct advantages and mechanistic pathways[5][8]. The choice of initiator is critical as it dictates the reaction kinetics, potential side reactions, and the characteristics of the final polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a robust and widely used method for synthesizing well-defined, high-molecular-weight polysiloxanes[3]. The reaction is typically initiated by strong nucleophiles or bases.

Mechanism:

  • Initiation: A strong base, such as an organolithium reagent (e.g., n-BuLi) or a potassium silanolate, attacks one of the silicon atoms in the monomer ring. This cleaves the polar Si-O bond, opening the ring and generating a linear silanolate active center.

  • Propagation: The newly formed silanolate anion is a potent nucleophile that subsequently attacks another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a high-molecular-weight polymer.

  • Termination: The "living" anionic chain ends can be intentionally terminated (or "capped") by adding a quenching agent, such as a chlorosilane, to introduce specific end-groups[9].

A key challenge in AROP is the competing "backbiting" reaction, where the active silanolate chain end can attack its own chain, cleaving off small cyclic oligomers and leading to a broad molecular weight distribution[10]. However, for strained five-membered rings like this compound, the rate of propagation is often much faster than the rate of backbiting, allowing for kinetically controlled polymerization and the synthesis of polymers with narrow polydispersity[5][11].

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_side_reaction Side Reaction I Initiator (Nu⁻) M Monomer (Strained Ring) I->M Nucleophilic Attack A Active Center (Linear Silanolate) M->A Ring Opening M2 Monomer A->M2 Attack on new Monomer P Propagating Chain M2->P Q Quenching Agent (e.g., R₃SiCl) P->Q End-Capping Cyclic Cyclic Oligomers P->Cyclic Backbiting Polymer End-Capped Polymer Q->Polymer

Anionic Ring-Opening Polymerization (AROP) Workflow.
Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by strong protic or Lewis acids and is particularly useful for polymerizing monomers with functional groups that might be sensitive to basic conditions[12].

Mechanism:

  • Initiation: A strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), protonates the oxygen atom in the monomer ring, creating a highly reactive tertiary oxonium ion.[5][13]

  • Propagation: The propagation can proceed through several proposed mechanisms, often involving the attack of a neutral monomer on the activated silylium or oxonium ion at the chain end. This regenerates the active species and extends the polymer chain.

  • Chain Transfer & Backbiting: CROP is often more susceptible to intramolecular (backbiting) and intermolecular chain transfer reactions than AROP. These side reactions can lead to a broader molecular weight distribution and the formation of cyclic byproducts, making kinetic control challenging.[8][13] Recent advances, however, have focused on developing catalysts that form tight ion pairs with the active species to suppress these side reactions.[8]

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer cluster_side_reaction Side Reactions I Initiator (H⁺) M Monomer (Strained Ring) I->M Protonation of Oxygen A Active Center (Oxonium Ion) M->A Ring Activation M2 Monomer A->M2 Attack by new Monomer P Propagating Chain M2->P Polymer Final Polymer P->Polymer Chain Transfer / Quenching Cyclic Cyclic Oligomers P->Cyclic Backbiting / Scrambling

Cationic Ring-Opening Polymerization (CROP) Workflow.

Part 2: Experimental Protocols

The following protocols provide a generalized framework for the anionic and cationic ROP of this compound. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture or oxygen.

Materials & Reagents
Reagent Purpose Purity/Grade Supplier Notes
This compoundMonomer>95%Sigma-Aldrich, AmbeedMust be dried over CaH₂ and distilled under vacuum before use.[14]
n-Butyllithium (n-BuLi)Anionic InitiatorSolution in hexanes (e.g., 1.6 M)Sigma-AldrichPyrophoric. Handle with extreme care under inert atmosphere.
Trifluoromethanesulfonic Acid (TfOH)Cationic Initiator>99%Sigma-AldrichHighly corrosive. Handle in a fume hood with appropriate PPE.
Tetrahydrofuran (THF) / TolueneSolventAnhydrousMultipleMust be thoroughly dried, typically using a solvent purification system.
ChlorotrimethylsilaneQuenching Agent>98%Sigma-AldrichUsed to terminate anionic polymerizations.
Calcium Hydride (CaH₂)Drying AgentReagent GradeMultipleFor drying monomer and solvents.
Protocol 1: Anionic ROP (AROP)

This protocol aims to synthesize a polysiloxane with a controlled molecular weight and narrow polydispersity.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (Schlenk flask, syringes) must be oven-dried at 120 °C overnight and cooled under a stream of dry argon.

  • Monomer & Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of freshly distilled this compound monomer. Add anhydrous THF or toluene via cannula to achieve the target monomer concentration (e.g., 1.0 M).

  • Reaction Cooling: Cool the flask to a low temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath. Lower temperatures can help suppress backbiting reactions.[15]

  • Initiation: Slowly add a calculated amount of n-BuLi solution via a gas-tight syringe. The amount of initiator determines the target molecular weight (Mₙ = [Monomer weight] / [Initiator moles]). The solution may become more viscous as polymerization proceeds.

  • Polymerization: Allow the reaction to stir at the selected temperature. Monitor the reaction progress by taking aliquots at various time points and analyzing the monomer conversion via ¹H NMR or Gas Chromatography (GC). For strained rings, polymerization can be very rapid.[5]

  • Termination: Once the desired conversion is reached, quench the reaction by adding a slight excess of chlorotrimethylsilane. Let the mixture warm to room temperature and stir for 30 minutes.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The polymer will separate as a viscous liquid or solid.

  • Purification: Decant the solvent and wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator salts.

  • Drying: Dry the final polymer under high vacuum at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Protocol 2: Cationic ROP (CROP)

This protocol describes a typical acid-initiated polymerization.

Step-by-Step Methodology:

  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as for the AROP protocol.

  • Reaction Setup: To a flame-dried Schlenk flask, add the freshly distilled monomer and anhydrous solvent (e.g., dichloromethane or toluene).

  • Initiation: At room temperature, add a small, catalytic amount of trifluoromethanesulfonic acid (TfOH) via syringe. A typical initiator-to-monomer ratio might be 1:1000. Cationic polymerizations are often performed in bulk or at high concentrations.[6]

  • Polymerization: Stir the mixture at room temperature. The reaction can be vigorous. Monitor the increase in viscosity. CROP often reaches an equilibrium state between the polymer and cyclic oligomers.[5]

  • Termination/Neutralization: After a set time (e.g., 1-2 hours) or when equilibrium is reached, terminate the reaction by adding a small amount of a weak base, such as ammonium carbonate or pyridine, to neutralize the acid catalyst.

  • Purification: Filter the solution to remove any precipitated salts. Remove the solvent under reduced pressure. To remove cyclic byproducts, the crude polymer can be re-dissolved in a minimal amount of a good solvent (like hexane) and precipitated into methanol, or subjected to vacuum stripping at elevated temperatures.

  • Drying: Dry the purified polymer under high vacuum to a constant weight.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.

Characterization Techniques & Expected Results
Technique Purpose Typical Results / Observations
Gel Permeation Chromatography (GPC) Determine number-average (Mₙ) and weight-average (Mₙ) molecular weights, and Polydispersity Index (PDI = Mₙ/Mₙ).[16]For controlled AROP: PDI < 1.2. For CROP: PDI may be broader (> 1.5). Toluene is often a better solvent than THF for polysiloxanes.[16]
¹H NMR Spectroscopy Confirm polymer structure and calculate Mₙ (if end-groups are known).[17]Disappearance of monomer-specific peaks and appearance of broad polymer peaks. Signals for Si-CH₃ and Si-CH₂-CH₂-Si groups will be present.
²⁹Si NMR Spectroscopy Analyze polymer microstructure and confirm complete ring-opening.[18]A shift in the resonance of the silicon atoms from the strained ring environment to the linear polymer backbone environment.[13]
Differential Scanning Calorimetry (DSC) Determine thermal transitions, primarily the glass transition temperature (T₉).[19][20]A single T₉ is expected, which will differ from that of standard PDMS due to the ethylene linkages in the backbone.

Part 4: Applications in Drug Development and Materials Science

The unique structure of the polymer derived from this compound makes it a promising candidate for advanced applications, particularly in the biomedical field. Polysiloxanes are renowned for their biocompatibility, and modifying the backbone offers a strategy to fine-tune properties for specific uses.[2][7]

Potential Applications:

  • Drug Delivery Systems: The polymer can be formulated into nanoparticles, microparticles, or implants for the sustained release of hydrophobic drugs.[21][22] The altered backbone may affect drug loading capacity and release kinetics compared to standard PDMS.

  • Theranostic Nanoplatforms: Due to their versatility and ability to be functionalized, polysiloxanes serve as a core component in nanoplatforms that combine diagnostic imaging with therapeutic drug delivery.[2][7][21]

  • Advanced Elastomers and Gels: The polymer can be cross-linked to form elastomers or gels for use in medical devices, soft tissue implants, or as pressure-sensitive adhesives for transdermal patches.[4] The ethylene units may enhance mechanical strength or alter adhesive properties.

  • High-Performance Materials: The thermal stability and unique chemical structure make it a candidate for specialized lubricants, coatings, and sealants in demanding environments.[23]

Applications cluster_apps Potential Applications M Monomer (2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane) ROP Ring-Opening Polymerization M->ROP P Novel Polysiloxane (Modified Backbone) ROP->P DD Drug Delivery (Controlled Release) P->DD Biocompatibility MD Medical Devices (Implants, Adhesives) P->MD Tunable Mechanics HM High-Performance Materials (Coatings) P->HM Thermal Stability

From Monomer to Application.

References

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]

  • Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. IOP Conference Series: Materials Science and Engineering. [Link]

  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. National Institutes of Health (PMC). [Link]

  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. National Institutes of Health (PMC). [Link]

  • Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. [Link]

  • Polysiloxanes in Theranostics and Drug Delivery: A Review. ResearchGate. [Link]

  • Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. ACS Publications. [Link]

  • Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. [Link]

  • Polysiloxanes in Theranostics and Drug Delivery: A Review. PubMed. [Link]

  • Polysiloxanes in Theranostics and Drug Delivery: A Review. National Institutes of Health (PMC). [Link]

  • McGrath, J.E., Riffle, J.S. An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]

  • Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok. [Link]

  • Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. ACS Publications. [Link]

  • Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). ResearchGate. [Link]

  • Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed. [Link]

  • Cationic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Electron-Deficient Organosilicon Reagents. ACS Publications. [Link]

  • Kinetically controlled siloxane ring-opening polymerization. SciSpace. [Link]

  • Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI. [Link]

  • Gel Permeation Chromatography Analysis of Polysiloxanes. AZoM. [Link]

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. OSTI.GOV. [Link]

  • Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]

  • Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated. ScienceDirect. [Link]

  • 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. LookChem. [Link]

  • Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. [Link]

  • 7418-20-4[this compound]. Acmec Biochemical. [Link]

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Anionic Ring-Opening Polymerization of Cyclic Siloxanes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the anionic ring-opening polymerization (AROP) of cyclic siloxanes, a cornerstone technique for the synthesis of well-defined polysiloxanes. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide moves beyond simple procedural lists to explain the fundamental principles and causality behind experimental choices. We will delve into the mechanistic nuances, initiator selection, practical laboratory protocols, and polymer characterization, ensuring a thorough understanding for the precise synthesis of polysiloxanes with controlled molecular weights, narrow polydispersity, and specific end-group functionalities.

Foundational Principles of Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

The AROP of cyclic siloxanes is a chain-growth polymerization that proceeds via the nucleophilic attack of an initiator on a cyclic siloxane monomer, leading to the cleavage of a silicon-oxygen (Si-O) bond and the formation of a linear siloxanolate active center.[1] This active center then propagates by sequentially adding more monomer units.

The primary driving force for the polymerization of small, strained rings like hexamethylcyclotrisiloxane (D₃) is the release of ring strain. D₃ polymerizes much faster than its less-strained counterpart, octamethylcyclotetrasiloxane (D₄), by a factor of 100 to 1000.[1] This significant difference in reactivity is fundamental to achieving a "living" polymerization, where termination and chain transfer reactions are minimal.[2]

Kinetically Controlled vs. Thermodynamic Equilibrium:

  • Kinetically Controlled Polymerization: Primarily achieved with strained monomers like D₃, this process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1).[2] The propagation rate is significantly faster than side reactions such as "backbiting," where the active chain end attacks a Si-O bond on its own chain, leading to the formation of cyclic oligomers.[3]

  • Equilibrium Polymerization: More common with less-strained monomers like D₄, this process results in a thermodynamic equilibrium between the linear polymer and a distribution of cyclic oligomers.[1] While useful for producing high molecular weight silicone gums and fluids, it offers less control over the polymer architecture.

This guide will focus on the kinetically controlled, living AROP of D₃ to produce well-defined polysiloxanes.

Critical Components of the AROP System

The success of a living anionic polymerization hinges on the purity of its components and the careful selection of the initiator.

Monomers and Solvents

The most commonly used monomer for living AROP is hexamethylcyclotrisiloxane (D₃) due to its high ring strain.[1] For the polymerization to remain living, both the monomer and the solvent must be rigorously purified to remove any protic impurities (e.g., water, alcohols) that can quench the anionic active centers.

Tetrahydrofuran (THF) is a common solvent and promoter for these reactions, as it solvates the cation of the ion pair at the propagating chain end, increasing its reactivity.[2][4]

Initiator Selection

The choice of initiator is critical as it dictates the initiation efficiency, polymerization rate, and the potential for side reactions.

Initiator TypeCommon ExamplesCharacteristics & Causality
Organolithium Reagents n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi)Highly efficient for initiating D₃ polymerization. The alkyl group becomes the head of the polymer chain. Requires a promoter like THF to break up initiator aggregates and accelerate propagation.[2] Lithium counter-ions are less prone to catalyzing backbiting reactions compared to heavier alkali metals.
Alkali Metal Silanolates Potassium Trimethylsilanolate, Lithium SilanolateThese initiators are often preferred as they are less aggressive than organolithiums and introduce a silanolate end-group directly, avoiding potential side reactions of the organolithium with the monomer.[5] Potassium-based initiators are generally more reactive than lithium-based ones.[5]
Strong Organic Bases Phosphazene Bases, GuanidinesThese metal-free catalysts can initiate very fast polymerizations under mild conditions.[6] Their high basicity allows for the use of initiators like water or alcohols.[7]

Experimental Protocols: A Step-by-Step Guide to Living AROP of D₃

This section provides detailed, field-proven protocols for the synthesis of well-defined polydimethylsiloxane (PDMS) via the living anionic polymerization of D₃ initiated by n-butyllithium.

Reagent and Glassware Preparation

Utmost purity is paramount for success. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Glassware: All glassware must be oven-dried at >120°C for at least 12 hours or flame-dried under vacuum immediately before use to remove adsorbed water.

  • Hexamethylcyclotrisiloxane (D₃) Purification:

    • Melt the commercial D₃ (m.p. ~64°C).

    • Dissolve the molten D₃ in an equal volume of dry benzene or toluene.

    • Stir the solution over calcium hydride (CaH₂) overnight to remove water.[2]

    • For ultimate purity, the D₃/solvent mixture can be vacuum distilled into a flask containing a small amount of polystyryllithium (PSLi) or a similar living polymer anion. The living anions will react with and remove any remaining impurities.[2]

    • Finally, vacuum distill the purified D₃ into a calibrated ampoule or a flask for storage in a glovebox.

  • Tetrahydrofuran (THF) Purification:

    • Pre-dry THF over sodium wire or potassium hydroxide pellets.

    • Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.[4]

    • Distill the purified THF directly into the reaction flask immediately before use.

Initiator Titration (n-Butyllithium)

The concentration of commercially available n-BuLi solutions can change over time. Accurate determination of its molarity is crucial for controlling the molecular weight of the polymer. A common method is titration against a known amount of a dry indicator.

Protocol using Diphenylacetic Acid:

  • Dry diphenylacetic acid by recrystallization from boiling toluene and drying overnight in a vacuum desiccator.[8]

  • Under an inert atmosphere, dissolve a precisely weighed amount of diphenylacetic acid (e.g., 1.00 mmol) in ~8 mL of dry THF.

  • Add n-BuLi dropwise from a syringe. A transient yellow color will appear.[8]

  • The endpoint is reached when a persistent yellow color remains.[8]

  • Calculate the concentration: Molarity = (moles of diphenylacetic acid) / (volume of n-BuLi solution in L). Repeat the titration at least twice for accuracy.

Polymerization of D₃

The following workflow outlines the synthesis of a target molecular weight PDMS. The molecular weight is controlled by the molar ratio of monomer to initiator ([M]/[I]).

AROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Workup A 1. Assemble & Flame-Dry Reactor B 2. Add Purified Solvent (THF) A->B C 3. Add Purified Monomer (D3) B->C D 4. Add n-BuLi Initiator via Syringe C->D E 5. Stir at Room Temperature D->E F 6. Monitor Conversion (GC/NMR) E->F G 7. Add Terminating Agent (e.g., Me3SiCl) F->G H 8. Precipitate Polymer in Methanol G->H I 9. Dry Polymer Under Vacuum H->I

Figure 1: Experimental workflow for the living AROP of D₃.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.

  • Solvent and Monomer Addition: Transfer the desired amount of purified, dry THF and D₃ into the reaction flask via cannula or syringe.

  • Initiation: While stirring, rapidly inject the calculated amount of titrated n-BuLi solution into the flask. The reaction is typically carried out at room temperature.

  • Propagation: Allow the polymerization to proceed. The viscosity of the solution will increase as the polymer chains grow. To avoid side reactions that can occur at high monomer conversion, it is sometimes beneficial to conduct the final stages of the polymerization at a lower temperature (e.g., -20°C).[2]

  • Monitoring Conversion: Periodically, small aliquots can be withdrawn from the reaction mixture via syringe, quenched with a small amount of chlorotrimethylsilane, and analyzed by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the D₃ monomer.[9][10]

  • Termination: Once the desired conversion is reached (typically >95%), the living silanolate chain ends are quenched by adding a terminating agent. For a simple hydroxyl-terminated polymer, degassed methanol can be used. For a trimethylsilyl-terminated polymer, an excess of chlorotrimethylsilane (Me₃SiCl) is added.[11] This step is crucial for creating polymers with specific end-group functionalities.

  • Isolation: The polymer is isolated by precipitating the reaction solution into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration or decantation and dried under vacuum to a constant weight.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a well-defined polysiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ²⁹Si NMR: This technique provides detailed information about the silicon environments in the polymer chain, including end-groups and in-chain units.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary method for determining the molecular weight and molecular weight distribution (PDI = Mₙ/Mₙ) of the polymer. For living AROP, the PDI should be low (typically < 1.2). It's important to note that THF is often isorefractive with PDMS, making toluene a more suitable eluent for GPC analysis with a refractive index detector.[13]

Mechanistic Overview and Side Reactions

A clear understanding of the reaction mechanism and potential side reactions is crucial for troubleshooting and optimizing the polymerization.

AROP_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions Initiator R-Li+ ActiveCenter R-(SiO)₁-Li+ Initiator->ActiveCenter Initiation Monomer D₃ Propagation R-(SiO)n-Li+ ActiveCenter->Propagation Propagation (+D₃) Polymer R-(SiO)n-T Propagation->Polymer Termination Backbiting Backbiting Propagation->Backbiting Terminator T-X Terminator->Polymer Cyclics Cyclic Oligomers (D₄, D₅, etc.) Backbiting->Cyclics

Sources

Application Notes and Protocols for 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane in Poly(carbosiloxane) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Monomer for Advanced Poly(carbosiloxane)s

Poly(carbosiloxane)s, a unique class of hybrid polymers, merge the thermal stability and flexibility of polysiloxanes with the mechanical strength of polyolefins.[1] These materials are of significant interest for a wide range of applications, from high-performance elastomers to advanced biomedical devices.[1] A key challenge in this field is the design and synthesis of monomers that allow for precise control over the polymer architecture and, consequently, its properties. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane emerges as a highly promising monomer for the synthesis of well-defined poly(carbosiloxane)s. Its strained five-membered ring structure makes it particularly susceptible to ring-opening polymerization (ROP), offering a pathway to polymers with controlled molecular weights and narrow polydispersity indices.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer, detailing its synthesis, polymerization, and the characterization of the resulting polymers, with a special focus on their potential in biomedical applications.

Part 1: The Monomer - this compound

Physicochemical Properties

This compound is a cyclic carbosiloxane with the following key properties:

PropertyValue
CAS Number 7418-20-4
Molecular Formula C₆H₁₆OSi₂
Molecular Weight 160.36 g/mol
Appearance Liquid
Storage Inert atmosphere, 2-8°C

The data in this table is compiled from various chemical supplier databases.[3][4]

Synthesis Protocol: A Representative Approach

While various synthetic routes can be envisioned, a common approach for the synthesis of cyclic siloxanes involves the cyclization of a linear precursor. The following protocol is a representative method based on established organosilicon chemistry principles.[1]

Reaction Scheme:

(CH₃)₂Si(Cl)CH₂CH₂Si(Cl)(CH₃)₂ + H₂O → (c-M₂E) + 2HCl

Materials:

  • 1,2-Bis(chlorodimethylsilyl)ethane

  • Deionized Water

  • Anhydrous Diethyl Ether

  • Pyridine (or another suitable acid scavenger)

  • Anhydrous Magnesium Sulfate

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether.

  • Hydrolysis: A stoichiometric amount of deionized water, mixed with an equivalent of pyridine, is added dropwise to the stirred solution from the dropping funnel at 0°C. The pyridine acts as an acid scavenger to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete cyclization.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated pyridinium hydrochloride is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture. The slow, dropwise addition of water at low temperature helps to control the exothermic reaction and minimize the formation of linear oligomers. Pyridine is an effective and common choice for an acid scavenger in such reactions.

Part 2: Polymerization - Crafting Poly(carbosiloxane)s

The strained five-membered ring of this compound makes it an excellent candidate for anionic ring-opening polymerization (AROP).[2] This technique allows for the synthesis of polymers with predictable molecular weights and low dispersity, often referred to as "living" polymerization.[5]

Anionic Ring-Opening Polymerization (AROP) Protocol

Initiators: A variety of anionic initiators can be employed, with organolithium compounds and silanolates being common choices. For this protocol, we will use n-butyllithium (n-BuLi) as the initiator and tetrahydrofuran (THF) as a promoter.

Reaction Scheme:

n (c-M₂E) + n-BuLi → n-Bu-[Si(CH₃)₂CH₂CH₂Si(CH₃)₂O]ₙ-Li

Materials:

  • This compound (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Methanol (for termination)

  • Standard glassware for inert atmosphere and anhydrous reactions

Step-by-Step Protocol:

  • Monomer and Solvent Preparation: In a flame-dried, argon-purged flask, freshly distilled this compound is dissolved in anhydrous toluene.

  • Initiation: The desired amount of n-BuLi solution is added dropwise to the stirred monomer solution at room temperature. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Promotion and Polymerization: A catalytic amount of anhydrous THF is added to the reaction mixture. The rate of polymerization is dependent on the THF concentration.[2] The reaction is allowed to proceed at room temperature for a specified time (e.g., 1-24 hours), depending on the desired conversion. The progress of the polymerization can be monitored by techniques such as ¹H NMR by observing the disappearance of the monomer peaks.[2]

  • Termination: The polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected and dried under vacuum to a constant weight.

Self-Validating System: The living nature of this polymerization allows for a predictable molecular weight based on the monomer-to-initiator ratio. This can be verified by Gel Permeation Chromatography (GPC). The narrow polydispersity index (PDI), typically below 1.2, further confirms the controlled nature of the polymerization.

Diagram of the Anionic Ring-Opening Polymerization Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_purify Purification & Analysis monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane initiation Initiation: Add n-BuLi to Monomer monomer->initiation solvent Anhydrous Toluene solvent->initiation initiator n-Butyllithium (n-BuLi) initiator->initiation promoter Anhydrous THF propagation Propagation: Add THF, Stir at RT promoter->propagation initiation->propagation termination Termination: Add Methanol propagation->termination precipitation Precipitation in Methanol termination->precipitation drying Vacuum Drying precipitation->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: Workflow for the anionic ring-opening polymerization of this compound.

Part 3: Polymer Characterization

Thorough characterization of the resulting poly(carbosiloxane) is essential to confirm its structure, molecular weight, and thermal properties.

Structural and Molecular Weight Analysis
TechniquePurposeExpected Results
¹H NMR Confirm polymer structure and monomer conversion.Disappearance of monomer-specific peaks and appearance of broad polymer peaks.
²⁹Si NMR Elucidate the silicon environment in the polymer backbone.Characteristic shifts for the silicon atoms in the repeating unit.
GPC/SEC Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).Mₙ close to the theoretical value (monomer/initiator ratio). PDI < 1.2 for a controlled polymerization.
Thermal Properties

The thermal properties of the poly(carbosiloxane)s are critical for determining their application range.

TechniqueProperty MeasuredTypical Values for Poly(carbosiloxane)s
DSC Glass Transition Temperature (T₉)Low T₉, often below room temperature, indicating high flexibility.
TGA Thermal Decomposition Temperature (Tₔ)High thermal stability, with decomposition temperatures often exceeding 300°C.[6]

Part 4: Application Notes - Focus on Drug Delivery

The unique properties of poly(carbosiloxane)s, such as their biocompatibility, flexibility, and chemical stability, make them attractive candidates for various biomedical applications, particularly in drug delivery.[7][8][9]

Rationale for Use in Drug Delivery
  • Biocompatibility: The siloxane backbone is known for its low toxicity and biocompatibility, which is a prerequisite for any material intended for in-vivo use.[8]

  • Tunable Properties: The ability to control the molecular weight and introduce functional groups allows for the tuning of properties such as drug loading capacity and release kinetics.

  • Hydrophobicity: The inherent hydrophobicity of the polymer can be advantageous for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.[3]

  • Stimuli-Responsive Systems: By incorporating specific functional groups, these polymers can be designed to respond to internal or external stimuli (e.g., pH, temperature), enabling targeted drug release.[10][11]

Potential Drug Delivery Systems
  • Polymeric Micelles: Amphiphilic block copolymers containing a poly(carbosiloxane) block can self-assemble into micelles in aqueous environments. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs.[3]

  • Nanoparticles: The polymer can be formulated into nanoparticles for systemic drug delivery. Surface modification of these nanoparticles with targeting ligands can enhance their accumulation at the desired site of action.

  • Hydrogels: Cross-linked poly(carbosiloxane) networks can form hydrogels capable of entrapping and providing sustained release of therapeutic agents.[12]

G cluster_monomer Monomer & Polymer cluster_properties Key Properties cluster_applications Drug Delivery Applications monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane polymer Poly(carbosiloxane) monomer->polymer biocompatibility Biocompatibility polymer->biocompatibility tunability Tunable Properties polymer->tunability hydrophobicity Hydrophobicity polymer->hydrophobicity micelles Polymeric Micelles biocompatibility->micelles nanoparticles Nanoparticles biocompatibility->nanoparticles hydrogels Hydrogels biocompatibility->hydrogels tunability->micelles tunability->nanoparticles tunability->hydrogels hydrophobicity->micelles hydrophobicity->nanoparticles

Sources

Applications of Poly(carbosiloxane)s Derived from 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide, designed for researchers, scientists, and professionals in drug development, explores the diverse applications of poly(carbosiloxane)s synthesized from the monomer 2,2,5,5-tetramethyl-1,2,5-oxadisilolane (TMOSC). This unique class of polymers, characterized by a backbone of alternating silicon-oxygen and silicon-carbon bonds, offers a compelling combination of properties including biocompatibility, thermal stability, and chemical resistance.[1] This guide provides in-depth application notes and detailed protocols to facilitate the exploration and utilization of these promising materials in advanced research and development.

Introduction to Poly(carbosiloxane)s from TMOSC

Poly(carbosiloxane)s derived from the ring-opening polymerization of this compound represent a significant advancement in silicone polymer chemistry. Unlike traditional polydimethylsiloxane (PDMS), the incorporation of ethylene bridges between silicon atoms in the polymer backbone imparts unique physical and chemical properties. These polymers exhibit a low glass-transition temperature, high optical transparency, low surface tension, and good biocompatibility, making them attractive for a wide range of applications.[2]

The synthesis of these polymers is primarily achieved through ring-opening polymerization (ROP) of the TMOSC monomer, which can be initiated by various catalytic systems, including anionic and zwitterionic initiators.[2] This allows for the synthesis of polymers with controlled molecular weights and narrow dispersities, a crucial aspect for many high-performance applications.

Application in Advanced and Sustainable Materials

A key advantage of poly(carbosiloxane)s derived from TMOSC is their potential as a recyclable alternative to traditional silicone elastomers. This section details the synthesis of advanced bottlebrush networks and the subsequent protocol for their depolymerization and monomer recovery.

Synthesis of Poly(carbosiloxane) Bottlebrush Networks

Poly(carbosiloxane) bottlebrush polymers and networks exhibit enhanced mechanical properties and recyclability compared to their PDMS counterparts.[3][4][5] The synthesis involves a two-step "grafting-through" approach: first, the synthesis of macromonomers via anionic ROP of TMOSC, followed by ring-opening metathesis polymerization (ROMP) to form the bottlebrush architecture.

This protocol describes the anionic ring-opening polymerization of TMOSC to produce macromonomers with a terminal norbornene group, which is essential for the subsequent ROMP.

Materials:

  • This compound (TMOSC), purified by distillation

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • 5-(Norbornene-2-yl)dimethylchlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere.

  • Monomer and Solvent Addition: In the reaction flask, dissolve the desired amount of TMOSC monomer in anhydrous THF.

  • Initiation: Cool the solution to 0 °C and add the calculated amount of sec-butyllithium initiator dropwise via syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the macromonomer.

  • Polymerization: Allow the reaction to stir at room temperature for 2 hours.

  • Termination: Cool the reaction mixture to 0 °C and add a slight excess of 5-(norbornene-2-yl)dimethylchlorosilane to terminate the living polymer chains.

  • Quenching: After stirring for an additional 1 hour, quench the reaction by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Collect the polymer and dry it under vacuum to a constant weight.

  • Characterization: Characterize the macromonomer by ¹H NMR spectroscopy to confirm the presence of the terminal norbornene group and by gel permeation chromatography (GPC) to determine the molecular weight and dispersity.

This protocol details the "grafting-through" polymerization of the norbornene-terminated macromonomers to form the bottlebrush polymer architecture.

Materials:

  • Norbornene-terminated poly(TMOSC) macromonomer (from Protocol 1)

  • Grubbs' third-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the poly(TMOSC) macromonomer in anhydrous DCM in a reaction vial.

  • Catalyst Addition: In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous DCM. The monomer-to-catalyst ratio will influence the final molecular weight of the bottlebrush polymer.

  • Polymerization: Add the catalyst solution to the macromonomer solution and stir at room temperature. The reaction progress can be monitored by GPC.

  • Termination: Once the desired conversion is reached (typically after 1-2 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the bottlebrush polymer by adding the reaction mixture to a large volume of methanol.

  • Drying: Collect the polymer by filtration or decantation and dry under vacuum.

Diagram 1: Synthesis of Poly(carbosiloxane) Bottlebrush Networks

G cluster_0 Step 1: Macromonomer Synthesis cluster_1 Step 2: Bottlebrush Polymer Synthesis TMOSC TMOSC Monomer LivingPolymer Living Poly(TMOSC) TMOSC->LivingPolymer Anionic ROP sBuLi s-BuLi Initiator sBuLi->LivingPolymer Macromonomer Norbornene-Terminated Macromonomer LivingPolymer->Macromonomer NorborneneTerminator Norbornene Terminator NorborneneTerminator->Macromonomer BottlebrushPolymer Bottlebrush Polymer Macromonomer->BottlebrushPolymer ROMP GrubbsCatalyst Grubbs' Catalyst GrubbsCatalyst->BottlebrushPolymer

Caption: Workflow for bottlebrush polymer synthesis.

Recyclability: Depolymerization of Poly(carbosiloxane) Networks

A significant advantage of these materials is their ability to be depolymerized back to the original TMOSC monomer, enabling a closed-loop recycling process.

This protocol outlines a two-step process for the efficient recycling of cross-linked poly(carbosiloxane) networks.

Materials:

  • Cross-linked poly(carbosiloxane) network

  • Toluene

  • Potassium hydroxide (KOH)

  • Tetramethylammonium hydroxide (TMAH) (catalytic amount)

Procedure:

Step 1: Dissolution of the Network

  • Immerse the cross-linked poly(carbosiloxane) network in a minimal amount of toluene in a pressure-resistant vessel.

  • Add KOH and a catalytic amount of TMAH.

  • Heat the mixture to 120 °C and stir for 12 hours, or until the network is completely dissolved.

Step 2: Depolymerization to Monomer

  • After cooling, remove the toluene under vacuum.

  • Heat the resulting residue to 250 °C for 2 hours to effect depolymerization.

  • The TMOSC monomer can then be purified by distillation. The recovery yield is typically greater than 85%.[3][4][5]

Diagram 2: Closed-Loop Recycling of Poly(carbosiloxane)s

G Monomer TMOSC Monomer Polymer Poly(carbosiloxane) Network Monomer->Polymer Polymerization RecycledMonomer Recycled TMOSC Monomer Polymer->RecycledMonomer Depolymerization (KOH, 250°C) RecycledMonomer->Polymer Re-polymerization

Caption: Recyclability of poly(carbosiloxane) networks.

Biomedical Applications

The inherent biocompatibility of polysiloxanes makes their carbosiloxane analogues promising candidates for various biomedical applications.[1]

Drug Delivery Systems

While specific protocols for drug delivery using poly(carbosiloxane)s derived from TMOSC are still an emerging area of research, the fundamental principles of polymeric nanoparticle and micelle formation can be applied. These polymers can be tailored to be amphiphilic, allowing for the encapsulation of hydrophobic drugs.

This conceptual protocol outlines a general approach for the formulation of drug-loaded nanoparticles using a nanoprecipitation method. Further optimization for specific drug and polymer characteristics is necessary.

Materials:

  • Amphiphilic poly(carbosiloxane) block copolymer

  • Hydrophobic drug

  • A water-miscible organic solvent (e.g., acetone, THF)

  • Purified water

  • Surfactant (optional, e.g., Pluronic F68)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the amphiphilic poly(carbosiloxane) and the hydrophobic drug in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase (purified water, potentially containing a surfactant) under constant stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug into nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Purification: Purify the nanoparticle suspension by dialysis or centrifugation to remove any free drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading efficiency, and in vitro drug release profile.

Biomaterials and Tissue Engineering

The biocompatibility of poly(carbosiloxane)s makes them suitable for use as biomaterials. While specific protocols for creating tissue engineering scaffolds from TMOSC-derived polymers are not yet widely established, techniques like electrospinning can be explored.

This protocol provides a general framework for fabricating nanofibrous scaffolds using electrospinning.

Materials:

  • Poly(carbosiloxane) of suitable molecular weight

  • A suitable solvent system (e.g., a mixture of THF and dimethylformamide)

  • Electrospinning apparatus

Procedure:

  • Polymer Solution Preparation: Dissolve the poly(carbosiloxane) in the chosen solvent system to achieve a specific viscosity suitable for electrospinning.

  • Electrospinning: Load the polymer solution into a syringe and place it in the electrospinning setup. Apply a high voltage to the needle tip. The polymer solution will be ejected as a fine jet, and the solvent will evaporate, leaving behind solid polymer nanofibers that can be collected on a grounded collector.

  • Scaffold Characterization: Characterize the scaffold for fiber morphology and diameter (Scanning Electron Microscopy), porosity, and mechanical properties.

  • Biocompatibility Assessment: Conduct cell viability assays (e.g., MTT assay) by seeding relevant cell types onto the scaffold to assess its biocompatibility.

This protocol describes a standard method to assess the cytotoxicity of a biomaterial.

Materials:

  • Poly(carbosiloxane) scaffold/film

  • Relevant cell line (e.g., fibroblasts, osteoblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Material Sterilization: Sterilize the poly(carbosiloxane) samples (e.g., by UV irradiation or ethanol washing).

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Material Exposure: Place the sterilized poly(carbosiloxane) samples in direct contact with the cells in the wells. Include positive (e.g., cytotoxic material) and negative (e.g., tissue culture plastic) controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Remove the culture medium and the material samples.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Advanced Membranes for Gas Separation

The tunable properties of poly(carbosiloxane)s also make them interesting candidates for the development of advanced gas separation membranes. The incorporation of the ethylene bridges in the backbone can influence the free volume and gas transport properties compared to PDMS.

Table 1: Comparative Gas Permeability Data of Polysiloxanes

GasPermeability in PDMS (Barrer)Expected Trend for Poly(carbosiloxane) from TMOSC
O₂~600Potentially lower permeability with increased selectivity
N₂~280Potentially lower permeability
CO₂~3200Potentially lower permeability with increased selectivity
CH₄~850Potentially lower permeability

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data for PDMS is sourced from various literature. Specific data for poly(carbosiloxane)s from TMOSC is an active area of research.

The introduction of the carbosiloxane units is expected to decrease the overall chain flexibility compared to PDMS, which may lead to a decrease in gas permeability but a potential increase in selectivity for certain gas pairs. Further research is needed to fully characterize the gas separation performance of these materials.

High-Performance Elastomers

Poly(carbosiloxane)s can be cross-linked to form elastomers with a wide range of mechanical properties, making them suitable for applications in soft robotics, seals, and biomedical devices.

Conceptual Protocol 7: Fabrication and aharacterization of a Poly(carbosiloxane) Elastomer

This protocol provides a general method for creating a cross-linked elastomer and evaluating its mechanical properties.

Materials:

  • Vinyl-terminated poly(carbosiloxane)

  • Hydrosilane cross-linker (e.g., tetrakis(dimethylsiloxy)silane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (optional, as a solvent)

  • Molds for sample preparation

  • Tensile testing instrument

Procedure:

  • Formulation: Mix the vinyl-terminated poly(carbosiloxane) and the hydrosilane cross-linker in a stoichiometric ratio.

  • Catalyst Addition: Add a catalytic amount of the platinum catalyst to the mixture. If using a solvent, ensure all components are well-dissolved.

  • Casting and Curing: Pour the mixture into the desired molds and cure at an elevated temperature (e.g., 60-100 °C) until a solid elastomer is formed. The curing time will depend on the catalyst concentration and temperature.

  • Mechanical Testing:

    • Prepare dumbbell-shaped specimens from the cured elastomer sheets according to ASTM standards (e.g., ASTM D412).

    • Perform tensile testing to determine the Young's modulus, ultimate tensile strength, and elongation at break.

Table 2: Representative Mechanical Properties of Silicone Elastomers

PropertyTypical Range for PDMS ElastomersAnticipated Properties for Poly(carbosiloxane) Elastomers
Young's Modulus0.1 - 4 MPaTunable over a similar or wider range
Ultimate Tensile Strength3 - 10 MPaPotentially higher due to backbone modification
Elongation at Break100 - 1000%Dependent on cross-linking density

Note: The properties of poly(carbosiloxane) elastomers can be tailored by varying the molecular weight of the prepolymer and the cross-linking density.

Conclusion

Poly(carbosiloxane)s derived from this compound are a versatile class of polymers with significant potential across a range of high-performance applications. Their unique combination of properties, including recyclability, biocompatibility, and tunable mechanical characteristics, positions them as a compelling alternative to traditional silicone materials. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to explore the full potential of these advanced materials. Further research, particularly in the areas of drug delivery and tissue engineering, will undoubtedly uncover even more exciting applications for this promising polymer platform.

References

  • Martin, C. E., Fardella, G., Perez, R., & Krumpfer, J. W. (2021). Poly(siloxane)s, Poly(silazane)s and Poly(carbosiloxane)s. In Functionalized Polymers (1st ed., pp. 32). CRC Press. [Link]

  • Brown, H. A., Chang, Y. A., & Waymouth, R. M. (2013). Zwitterionic polymerization to generate high molecular weight cyclic poly(carbosiloxane)s. Journal of the American Chemical Society, 135(50), 18738–18741. [Link]

  • Eom, T., Getty, P. T., Czuczola, M., Bates, C. M., & Hawker, C. J. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. Macromolecules. [Link]

  • Eom, T., Getty, P. T., Czuczola, M., Bates, C. M., & Hawker, C. J. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. PubMed. [Link]

  • Eom, T., Getty, P. T., Czuczola, M., Bates, C. M., & Hawker, C. J. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. eScholarship, University of California. [Link]

Sources

Application Note: A Comprehensive Guide to the Characterization of Polymers from 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for the comprehensive characterization of polysiloxane-based polymers derived from the anionic ring-opening polymerization (AROP) of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. For researchers and professionals in polymer science and drug development, understanding the molecular structure, weight distribution, thermal properties, and rheological behavior is paramount for predicting material performance and ensuring batch-to-batch consistency. This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering self-validating protocols grounded in authoritative standards for Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC/SEC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and rotational rheometry.

Introduction

The monomer this compound is a five-membered cyclocarbosiloxane that serves as a valuable precursor for synthesizing advanced polysiloxanes. The most common route to polymerization is through anionic ring-opening polymerization (AROP), a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow distributions.[1][2][3][4] The resulting polymer, poly(tetramethyl-disiloxanylene-siloxane), possesses a unique combination of properties derived from its flexible siloxane backbone, making it a candidate for various high-performance applications.

Effective utilization of these polymers requires a multi-faceted characterization approach to establish clear structure-property relationships. This guide outlines a logical workflow, starting from the confirmation of the polymer's molecular structure and culminating in the analysis of its bulk material properties.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane AROP Anionic Ring-Opening Polymerization Monomer->AROP Polymer Crude Polymer AROP->Polymer NMR NMR Spectroscopy (¹H, ²⁹Si) Polymer->NMR Structural ID & Microstructure GPC GPC / SEC Polymer->GPC MW & Distribution Thermal Thermal Analysis (DSC & TGA) Polymer->Thermal Transitions & Stability Rheology Rheometry Polymer->Rheology Flow & Viscoelasticity

Fig. 1: Overall workflow from monomer to full polymer characterization.

Molecular Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of polymer characterization, providing unambiguous information about chemical structure, monomer conversion, and chain microstructure. For polysiloxanes, both ¹H and ²⁹Si NMR are indispensable.

1.1. Principle & Rationale

  • ¹H NMR: Provides a rapid assessment of the polymer's identity by identifying the protons on the methyl groups and the ethylene bridge. It is particularly useful for end-group analysis, which can yield an estimate of the number-average molecular weight (Mn), especially for lower molecular weight polymers.[5]

  • ²⁹Si NMR: Offers a deeper insight into the polymer backbone. Since the chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, ²⁹Si NMR can distinguish between different types of siloxane units (e.g., M, D, T, Q), confirm the success of the ring-opening, and analyze sequence distributions in copolymers.[6][7][8][9]

1.2. Protocol: ¹H NMR for Structural Verification

  • Sample Preparation: Dissolve 10-15 mg of the polymer in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse ('zg').

    • Acquisition Parameters: Set a sufficient relaxation delay (d1) of 5-10 seconds to ensure quantitative integration, especially for end-group analysis.

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Interpretation:

    • Identify the peak for the Si-CH₃ protons (typically ~0.0-0.2 ppm).

    • Identify the peak for the Si-CH₂-CH₂-Si protons from the opened ring (typically ~0.4-0.6 ppm).

    • Compare the integrals of the repeating unit protons to those of any initiator fragment or end-group protons to estimate Mn.

1.3. Protocol: ²⁹Si NMR for Microstructural Analysis

  • Sample Preparation: Prepare a more concentrated sample, dissolving 50-100 mg of polymer in ~0.7 mL of CDCl₃. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the required relaxation delay but may interfere with quantitative analysis if not used carefully.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher, equipped with a broadband probe.

    • Pulse Program: Use an inverse-gated decoupling sequence (e.g., 'zgig'). Causality: This is critical for quantitative ²⁹Si NMR. It suppresses the negative Nuclear Overhauser Effect (NOE) that can distort signal intensities, ensuring that peak integrals accurately reflect the relative abundance of different silicon nuclei.[9]

    • Acquisition Parameters: Set a long relaxation delay (d1) of 60-120 seconds to account for the slow relaxation of ²⁹Si nuclei.[9]

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum similarly to ¹H NMR. Reference the spectrum to an external standard like tetramethylsilane (TMS) at 0 ppm.

  • Interpretation: The primary resonance for the dimethylsiloxane units in the polymer backbone will appear around -22 ppm.[8] The absence of a signal corresponding to the cyclic monomer confirms complete polymerization.

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC/SEC)

GPC (also known as SEC) is the definitive technique for measuring the molecular weight distribution of a polymer, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn).[10][11]

2.1. Principle & Rationale GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography columns, while smaller molecules elute later. The PDI is a crucial metric; for AROP, a PDI close to 1.1 indicates a well-controlled, "living" polymerization.

Causality of Solvent Selection: While tetrahydrofuran (THF) is a common GPC solvent, it is unsuitable for many polysiloxanes, including polydimethylsiloxane (PDMS). This is because PDMS is nearly isorefractive with THF, meaning a standard refractive index (RI) detector will produce little to no signal.[10][12][13] Toluene is the preferred solvent for achieving excellent signal and accurate analysis.[10][12][13]

G cluster_data Data System Solvent Solvent Reservoir (Toluene) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Columns GPC Columns (e.g., PolyPore) Injector->Columns Detectors Detectors (RI, Viscometer, LS) Columns->Detectors Waste Waste Detectors->Waste Chromatogram Chromatogram (Signal vs. Time) Detectors->Chromatogram MWD Molecular Weight Distribution Plot Chromatogram->MWD

Fig. 2: Experimental workflow for GPC/SEC analysis.

2.2. Protocol: GPC Analysis in Toluene

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the polymer into a vial.

    • Add 1 mL of HPLC-grade toluene containing an antioxidant like BHT.

    • Gently agitate until fully dissolved (this may take several hours).

    • Filter the solution through a 0.22 or 0.45 µm PTFE syringe filter into an autosampler vial.

  • Instrument Conditions:

    • System: An integrated GPC system (e.g., Agilent PL-GPC 50).[12][13]

    • Solvent/Eluent: Toluene.

    • Columns: A set of columns suitable for the expected molecular weight range (e.g., 2 x Agilent PolyPore).[12][13]

    • Flow Rate: 1.0 mL/min.[12][13]

    • Column Temperature: 35-40 °C to reduce solvent viscosity and improve resolution.

    • Detectors: Refractive Index (RI) is standard. A viscometer and/or light scattering (LS) detector allows for Universal Calibration, providing more accurate molecular weights without reliance on chemically identical standards.[11]

  • Calibration: Create a calibration curve using narrow PDI polystyrene or polymethylmethacrylate standards.[13] If using a multi-detector setup, perform the necessary calibrations for the viscometer and LS detectors.

  • Data Acquisition & Analysis: Inject the sample and collect the chromatogram. Use the system software to integrate the polymer peak and calculate Mn, Mw, and PDI relative to the calibration curve.

ParameterTypical Value/RangeSignificance
EluentTolueneAvoids isorefractive issues with RI detection[10][12][13]
Columns2 x PolyPore or equivalentBroad separation range for polymers
Flow Rate1.0 mL/minStandard for analytical GPC
Temperature35-40 °CEnsures good solubility and reproducibility
Mn, MwVaries with synthesisKey indicators of polymer chain length
PDI (Mw/Mn)1.1 - 1.5Measures breadth of MW distribution; lower is better controlled

Thermal Properties: DSC & TGA

Thermal analysis techniques are critical for defining the operational temperature range of a polymer. DSC measures heat flow to detect transitions, while TGA measures mass loss to assess thermal stability.[14][15]

3.1. Principle & Rationale

  • DSC: Detects the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state. It also identifies the melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline polymers.[15] Polysiloxanes are known for their very low glass transition temperatures.[16]

  • TGA: Determines the temperature at which the polymer begins to chemically degrade. This is a crucial parameter for applications involving high temperatures and for quality control to assess purity (e.g., absence of volatile residues).[15][17]

3.2. Protocol: DSC for Thermal Transitions (ASTM D3418)

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup & Program:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Heating/Cooling Rate: 10 °C/min is a standard rate.

    • Temperature Program (Heat-Cool-Heat):

      • 1st Heat: Heat from -150 °C to a temperature above any expected transitions (e.g., 100 °C). Causality: This step is crucial to erase any prior thermal history from processing or storage.[16]

      • Cool: Cool the sample at a controlled rate (10 °C/min) back to -150 °C.

      • 2nd Heat: Heat again from -150 °C to a final temperature (e.g., 300 °C). The data from this second heating scan is typically used for analysis.

  • Data Analysis: Analyze the thermogram from the second heating scan to determine the midpoint of the step-change for Tg and the peak maximum of endotherms for Tm.

3.3. Protocol: TGA for Thermal Stability (ASTM E1131)

  • Sample Preparation: Accurately weigh 10-15 mg of the polymer into a ceramic or platinum TGA pan.

  • Instrument Setup & Program:

    • Atmosphere: Nitrogen (for inert decomposition) or Air (for oxidative stability), with a purge rate of 20-50 mL/min.

    • Heating Rate: 10 or 20 °C/min.

    • Temperature Program: Heat from ambient temperature (~30 °C) to an upper limit where the sample is fully decomposed (e.g., 800 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, often reported as the temperature at which 5% weight loss occurs (T₅).

Rheological Behavior: Rotational Rheometry

Rheology is the study of the flow and deformation of materials. For polymers, it provides essential information linking molecular weight and structure to processing behavior (e.g., melt flow) and end-use performance (e.g., viscoelasticity).[18][19][20]

4.1. Principle & Rationale Polymers are viscoelastic, meaning they exhibit both liquid-like (viscous) and solid-like (elastic) properties.[19][21] Rotational rheometry measures these properties by applying a controlled stress or strain and measuring the response. Key parameters include:

  • Viscosity (η): Resistance to flow.

  • Storage Modulus (G'): Represents the elastic (solid-like) component; energy stored and recovered per cycle of deformation.

  • Loss Modulus (G''): Represents the viscous (liquid-like) component; energy lost as heat per cycle.

4.2. Protocol: Oscillatory Frequency Sweep

  • Sample Preparation: Place a sufficient amount of the polymer onto the bottom plate of the rheometer (e.g., a cone-and-plate or parallel-plate geometry). Heat the plates to the desired measurement temperature to allow the polymer to melt and form a consistent sample.

  • Instrument Setup:

    • Geometry: 25 mm parallel plates are common.

    • Temperature: Select a temperature relevant to the processing or application of the material (e.g., 150 °C).

  • Experimental Procedure:

    • Strain Sweep: First, perform an amplitude sweep at a fixed frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain amplitude. This is critical for valid measurements.

    • Frequency Sweep: Set the strain to a value within the LVER. Sweep the angular frequency over a wide range (e.g., from 100 to 0.1 rad/s).

  • Data Analysis: Plot G', G'', and complex viscosity (η*) as a function of frequency.

    • Interpretation: At high frequencies (short timescales), the polymer behaves more like a solid (G' > G''). At low frequencies (long timescales), it behaves more like a liquid (G'' > G'). The crossover point where G' = G'' is an important characteristic related to the relaxation time of the polymer chains.[22]

Summary

The characterization of polymers derived from this compound requires a synergistic combination of analytical techniques. Together, they provide a complete portrait of the material, from its fundamental chemical identity to its bulk performance characteristics.

TechniquePrimary Information ObtainedKey Rationale / Insight
¹H NMR Structural confirmation, end-group analysisVerifies polymer identity and estimates Mn.
²⁹Si NMR Backbone structure, monomer conversion, purityConfirms ring-opening and quantifies silicon environments.[9]
GPC/SEC Mn, Mw, Polydispersity Index (PDI)Defines molecular weight distribution, a key performance driver.[10]
DSC Glass transition (Tg), melting point (Tm)Defines the material's service temperature range.[15][16]
TGA Thermal stability, decomposition temperatureDetermines the upper temperature limit for use.[15]
Rheometry Viscosity, viscoelastic moduli (G', G'')Predicts processing behavior and mechanical response.[19][20]

By following these detailed and logically grounded protocols, researchers can ensure the generation of high-quality, reliable data, accelerating the development and application of these advanced polysiloxane materials.

References

  • Agilent Technologies. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Retrieved from [Link]

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  • Clarson, S. J., et al. (1998). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. PubMed. Retrieved from [Link]

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  • Saba, N., et al. (2019). Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. ResearchGate. Retrieved from [Link]

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  • Chemistry For Everyone. (2024). What Are The ASTM Standards Related To Dynamic Mechanical Analysis?. YouTube. Retrieved from [Link]

  • Lee, C. L., & Marko, O. W. (1978). Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. ResearchGate. Retrieved from [Link]

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  • Agilent Technologies. (n.d.). Analysis of elastomers by GPC/SEC. Retrieved from [Link]

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  • Hanton, S. D., et al. (2002). Characterization of Silicone Rubber Extracts Using Gel-Permeation Chromatography, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Gun'ko, V. M., et al. (2016). DSC study of silicas with immobilized polysiloxane layer of different architecture. SpringerLink. Retrieved from [Link]

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  • Li, Z., et al. (2000). Stereoselective Feature in Anionic Ring-Opening Polymerization of 2-(1-Naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane. ACS Publications. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of Polymers from 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Platform for Advanced Polysiloxanes

Polysiloxanes are a cornerstone of advanced materials science, prized for their unique combination of properties including biocompatibility, thermal stability, and tunable mechanics.[1] Within this class of polymers, those derived from the cyclic carbosiloxane monomer, 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, offer a distinct advantage: a robust backbone amenable to a wide array of functionalization strategies. This guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent functionalization of these polymers, with a particular focus on applications in drug delivery and biomaterials.[2]

The functionalization of these polymers allows for the precise tailoring of their properties to meet the demands of specific applications. For instance, the introduction of hydrophilic moieties can enhance their utility in aqueous environments, while the incorporation of reactive handles opens up possibilities for conjugation with therapeutic agents or targeting ligands. This document will detail two powerful and widely applicable post-polymerization modification techniques: thiol-ene "click" chemistry and hydrosilylation.

Part 1: Synthesis of the Poly(carbosiloxane) Backbone via Anionic Ring-Opening Polymerization (AROP)

The foundational step in creating functional materials from this compound is the controlled synthesis of the polymer backbone. Anionic ring-opening polymerization (AROP) is the method of choice for this, as it allows for the production of polymers with well-defined molecular weights and narrow polydispersity.[1] A common and effective initiator for this polymerization is a lithium silanolate, such as lithium n-butyldiphenylsilanolate, used in the presence of a polar promoter like tetrahydrofuran (THF).[1]

Experimental Protocol: Anionic Ring-Opening Polymerization

Objective: To synthesize a poly(carbosiloxane) by anionic ring-opening polymerization of this compound.

Materials:

  • This compound (monomer)

  • Lithium n-butyldiphenylsilanolate (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for termination)

  • Hexanes or other suitable non-polar solvent for precipitation

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in anhydrous THF.

  • Initiation: In a separate Schlenk flask, prepare a solution of the lithium n-butyldiphenylsilanolate initiator in anhydrous THF. The concentration of the initiator will determine the target molecular weight of the polymer.

  • Polymerization: Slowly add the initiator solution to the stirred monomer solution at room temperature. The reaction is typically allowed to proceed for several hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR by observing the disappearance of the monomer peaks.[1]

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like methanol or hexanes. The precipitated polymer can be collected by filtration or decantation.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

AROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Dry_glassware Dry Glassware Inert_atm Inert Atmosphere Dry_glassware->Inert_atm Monomer_sol Dissolve Monomer in THF Inert_atm->Monomer_sol Addition Add Initiator to Monomer Monomer_sol->Addition Initiator_sol Prepare Initiator Solution Initiator_sol->Addition Polymerize Stir at RT Addition->Polymerize Termination Terminate with Methanol Polymerize->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Drying Dry under Vacuum Precipitation->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve Dissolve Vinyl-Polymer & Thiol Add_Initiator Add Photoinitiator Dissolve->Add_Initiator Degas Degas with Argon Add_Initiator->Degas Irradiate Irradiate with UV Light Degas->Irradiate Purify Purify by Precipitation Irradiate->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterize (NMR, FTIR) Dry->Characterize

Caption: Workflow for Thiol-Ene Functionalization of a Vinyl-Containing Poly(carbosiloxane).

Hydrosilylation

Hydrosilylation is another highly efficient reaction for modifying polysiloxanes. It involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by a platinum complex such as Karstedt's catalyst. [3][4]Similar to the thiol-ene reaction, this requires the polymer to possess either Si-H or alkenyl functionalities.

To introduce Si-H groups, a copolymerization of this compound with a hydride-containing cyclic siloxane, such as 1,3,5,7-tetramethylcyclotetrasiloxane, can be performed.

Objective: To functionalize a hydride-containing poly(carbosiloxane) with an alkene-containing molecule.

Materials:

  • Hydride-functionalized poly(carbosiloxane)

  • Alkene-containing molecule of interest (e.g., allyl-terminated polyethylene glycol for hydrophilization, or a vinyl-functional drug molecule)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Anhydrous and degassed toluene or other suitable solvent

Procedure:

  • Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the hydride-functionalized poly(carbosiloxane) in the chosen solvent.

  • Alkene Addition: Add a slight stoichiometric excess of the alkene-containing molecule to the polymer solution.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst. The reaction is typically exothermic, so the catalyst should be added slowly, and the reaction temperature may need to be controlled.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Monitoring: The reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

  • Purification: The catalyst can be removed by passing the solution through a short column of activated carbon or silica gel. The functionalized polymer is then isolated by precipitation in a non-solvent.

  • Drying and Characterization: Dry the polymer under vacuum and characterize it by NMR and FTIR to confirm the successful functionalization.

Parameter Thiol-Ene Chemistry Hydrosilylation
Reactive Groups Thiol + AlkeneSi-H + Alkene/Alkyne
Catalyst Photoinitiator (radical)Platinum complex (e.g., Karstedt's)
Conditions Mild, room temperature, UV lightMild, room temp to moderate heat
Inhibitors OxygenSulfur, nitrogen, phosphorus compounds
Byproducts NoneNone

Applications in Drug Development

The ability to precisely functionalize poly(carbosiloxanes) opens up a vast landscape of possibilities in drug development.

  • Drug Conjugation: Therapeutic agents can be covalently attached to the polymer backbone, either directly or via a linker, to improve their solubility, stability, and pharmacokinetic profile.

  • Targeted Delivery: By functionalizing the polymer with targeting ligands such as antibodies, peptides, or small molecules, drug-loaded nanoparticles formulated from these polymers can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Controlled Release: The properties of the polymer can be tuned to control the release rate of the encapsulated drug. For example, the incorporation of hydrolytically cleavable linkers can lead to a sustained release profile.

  • Biomaterial Coatings: These functionalized polymers can be used to coat medical devices and implants to improve their biocompatibility and reduce fouling.

Conclusion

The functionalization of polymers derived from this compound represents a powerful and versatile platform for the creation of advanced materials with tailored properties. The detailed protocols provided herein for anionic ring-opening polymerization, followed by post-polymerization modification via thiol-ene chemistry and hydrosilylation, offer a clear roadmap for researchers and scientists to explore the full potential of these materials in drug development and beyond. The high degree of control over the polymer architecture and functionality makes this system an exciting area for future innovation.

References

  • Anonymous. (n.d.). Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. ResearchGate. Retrieved from [Link]

  • Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. PubMed. [Link]

  • Nguyen, K., et al. (2016). Thiol-ene cross-linking and functionalisation of Polydimethylsiloxane for biomedical applications. Frontiers. [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Hydrosilylation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Anonymous. (2022). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry (RSC Publishing). [Link]

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The Versatile Building Block: Application Notes and Protocols for 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Cyclic Siloxane

In the ever-evolving landscape of materials science, the demand for polymers with precisely controlled architectures and tailored properties is paramount. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, a five-membered cyclic carbosiloxane monomer, has emerged as a critical building block for the synthesis of advanced polysiloxanes. Its unique structure offers a gateway to a diverse range of materials, from tunable elastomers to sophisticated block copolymers. This guide provides an in-depth exploration of the synthesis, polymerization, and application of this versatile monomer, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Data

A thorough understanding of the monomer's properties is the foundation for its successful application.

PropertyValueReference
CAS Number 7418-20-4[1]
Molecular Formula C6H16OSi2[1]
Molecular Weight 160.36 g/mol [1]
Boiling Point 124 °C[2]
Density 0.855 g/mL at 25 °C[2]
Refractive Index n20/D 1.4142[2]
Flash Point 15 °C[2]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Store in a cool, dry place under an inert atmosphere.[1]

Monomer Synthesis: A Practical Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a common and logical synthetic route involves the hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane.[4] This precursor is commercially available.[2][5][6] The following protocol is based on established principles of organosilicon chemistry for the formation of cyclic siloxanes from dichlorosilane precursors.

Protocol 1: Synthesis of this compound

Principle: The hydrolysis of 1,2-bis(chlorodimethylsilyl)ethane in the presence of a weak base to neutralize the HCl byproduct leads to the formation of the cyclic oxadisilolane. The reaction is driven by the formation of the thermodynamically stable five-membered ring.

Materials:

  • 1,2-bis(chlorodimethylsilyl)ethane[4]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A weak base (e.g., pyridine or triethylamine)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether. In the reaction flask, add a solution of the weak base (e.g., triethylamine, 2.2 equivalents) in anhydrous diethyl ether.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Slowly add the solution of 1,2-bis(chlorodimethylsilyl)ethane from the dropping funnel to the stirred solution of the base. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

  • Work-up: Filter the reaction mixture under an inert atmosphere to remove the salt precipitate. Wash the precipitate with anhydrous diethyl ether.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy to confirm its structure and purity.[4][7][8][9][10]

Anionic Ring-Opening Polymerization (AROP): Crafting Polysiloxanes with Precision

The true utility of this compound lies in its ability to undergo living anionic ring-opening polymerization (AROP). This technique allows for the synthesis of polysiloxanes with controlled molecular weights, narrow molecular weight distributions, and defined end-group functionalities.[11][12]

Causality in Experimental Choices: The choice of initiator is critical. Strong nucleophiles like organolithium reagents (e.g., n-butyllithium) or lithium silanolates are effective.[11][13][14] The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it solvates the lithium counter-ion, accelerating the polymerization rate.[12] The reaction temperature is typically kept low to minimize side reactions and maintain the "living" nature of the polymerization.

Protocol 2: Anionic Ring-Opening Polymerization of this compound

Principle: A strong nucleophilic initiator attacks one of the silicon atoms in the strained five-membered ring, leading to ring opening and the formation of a reactive anionic chain end. This living chain end then propagates by sequentially adding more monomer units. The polymerization can be terminated by adding a quenching agent.

AROP_Mechanism Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane Living_Polymer Living Polymer Chain (Anionic Chain End) Monomer->Living_Polymer Propagation Initiator Initiator (e.g., BuLi) Initiator->Monomer Initiation Quenching_Agent Quenching Agent (e.g., Chlorosilane) Living_Polymer->Quenching_Agent Termination Functional_Polymer End-Functionalized Polysiloxane Quenching_Agent->Functional_Polymer

Caption: Anionic Ring-Opening Polymerization Workflow.

Materials:

  • This compound (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Initiator solution (e.g., n-butyllithium in hexanes or lithium n-butyldiphenylsilanolate in THF)[11][12]

  • Quenching agent (e.g., chlorotrimethylsilane)

  • Methanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reactor Preparation: In a flame-dried, argon-purged reactor equipped with a magnetic stirrer, add the desired amount of anhydrous THF.

  • Monomer Addition: Add the freshly distilled this compound to the THF.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the desired control).[15] Add the initiator solution dropwise via syringe. The solution may develop a slight color, indicating the formation of the living anionic species.

  • Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • Termination: To quench the living polymerization, add an excess of the quenching agent (e.g., chlorotrimethylsilane) to introduce a specific end-group. Alternatively, adding methanol will protonate the anionic chain end.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by:

  • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and end-group functionality.[4][7][8][9][10]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[16][17][18]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[16][17][19][20][21]

Applications in Advanced Materials

The polymers derived from this compound exhibit a range of desirable properties, making them suitable for various high-performance applications.

Bottlebrush Polymers and Elastomers

A significant application of this monomer is in the synthesis of well-defined macromonomers for creating bottlebrush polymers.[22][23][24] By terminating the living polymerization with a functional group that can be further polymerized (e.g., a norbornene group), macromonomers are produced. These can then be polymerized via techniques like Ring-Opening Metathesis Polymerization (ROMP) to form bottlebrush architectures.[24]

Bottlebrush_Synthesis Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane AROP Anionic Ring-Opening Polymerization Monomer->AROP Macromonomer Functionalized Macromonomer AROP->Macromonomer ROMP Ring-Opening Metathesis Polymerization Macromonomer->ROMP Bottlebrush Bottlebrush Polymer ROMP->Bottlebrush

Caption: Synthesis of Bottlebrush Polymers.

These bottlebrush polymers can be crosslinked to form elastomers with exceptionally soft mechanical properties, with moduli comparable to biological tissues.[22][25]

Material Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
PDMS Bottlebrush Elastomer0.61 ± 0.05-2.27 ± 0.29
Typical Silicone Elastomer3.4 - 6.9100 - 1000-

Note: Data for PDMS bottlebrush elastomer is from a study on a similar system and is representative of the expected properties.[25] Data for typical silicone elastomers is for comparison.[26]

Dielectric Materials

Polysiloxanes are known for their excellent dielectric properties. By incorporating polar functional groups, the dielectric constant of polymers derived from this compound can be tuned for applications in flexible electronics and dielectric elastomer actuators.[15]

Polymer System Dielectric Constant (at 1 kHz) Dielectric Loss Tangent (at 1 kHz)
Polysiloxane with Nitrile Groups18.4-
Polysiloxane with Phenyl Side Groups-< 0.01 at 10 GHz

Note: Data is for functionalized polysiloxanes to illustrate the range of achievable dielectric properties.[15][23] The dielectric strength of polymers is a critical parameter for high-voltage applications.[6][7][27]

Gas Separation Membranes

The high free volume and good gas permeability of polysiloxanes make them attractive for gas separation membranes. Polymers incorporating the this compound unit can be tailored to enhance the separation of specific gases like CO₂ from N₂ or CH₄.[8][9][13][20][28][29][30]

Gas Pair Permeability (Barrer) Selectivity
CO₂/N₂ (in a representative polysiloxane membrane)~2900 (CO₂)~10
CO₂/CH₄ (in a representative polysiloxane membrane)~2900 (CO₂)~3

Note: These are representative values for a generic PDMS membrane to indicate the potential performance. The specific performance of membranes from this compound would depend on the overall polymer structure.[8]

Block Copolymers

The living nature of the AROP of this compound makes it an ideal candidate for the synthesis of well-defined block copolymers, including ABC triblock copolymers.[31][32][33][34][35][36]

Principle: This protocol utilizes sequential monomer addition in a living anionic polymerization system.

Procedure:

  • Synthesize the First Block (A): Follow Protocol 2 to polymerize the first monomer (e.g., styrene) to the desired molecular weight. Do not terminate the polymerization.

  • Add the Second Monomer (B): Introduce the second monomer, this compound, to the living polymer solution. Allow it to polymerize to form the AB diblock copolymer.

  • Add the Third Monomer (C): Add the third monomer (e.g., another vinyl or cyclic monomer) to the living AB diblock copolymer to form the ABC triblock copolymer.

  • Termination and Isolation: Terminate the polymerization and isolate the final triblock copolymer as described in Protocol 2.

Characterization: In addition to the characterization techniques mentioned previously, it is crucial to use techniques like ¹H NMR and DSC to confirm the presence of all three distinct blocks and their respective thermal transitions.

Conclusion: A Foundation for Innovation

This compound is more than just a chemical compound; it is a key that unlocks a vast design space for advanced materials. Its ability to form well-defined polymers through living anionic polymerization provides researchers with the tools to create materials with precisely engineered properties. From ultra-soft elastomers for biomedical applications to high-performance dielectrics for next-generation electronics and selective membranes for cleaner energy, the potential applications of this versatile monomer are extensive and continue to expand. The protocols and insights provided in this guide are intended to serve as a robust foundation for further innovation in the exciting field of polysiloxane chemistry.

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  • The Impact of Polymerization Chemistry on the Mechanical Properties of Poly(dimethylsiloxane) Bottlebrush Elastomers - Harvey Mudd College. (2022-11-15). Available at: [Link]

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  • Development of Polyimides with Low Dielectric Loss Tangent by Incorporating Polysiloxanes with Phenyl Side Groups - NIH. Available at: [Link]

  • Polysiloxane Elestamors Cross Linking | PDF | Chemical Reactions | Polymers - Scribd. Available at: [Link]

  • Topologically Precise and Discrete Bottlebrush Polymers: Synthesis, Characterization, and Structure–Property Relationships - NIH. Available at: [Link]

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  • Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. Available at: [Link]

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  • Thermal Properties of Polysiloxanes - Semantic Scholar. Available at: [Link]

  • Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System - MDPI. Available at: [Link]

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  • Permeabilities of CO 2 , N 2 , and O 2 through PSf and PSf-silica (5 wt%) membranes at 25 °C … - ResearchGate. Available at: [Link]

  • The permeability of different gases (CO 2 , CH 4 , and N 2 ) and the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC - NIH. Available at: [Link]

  • a Gas permeability comparison of different gases (CH4, N2, O2, CO2) in... - ResearchGate. Available at: [Link]

  • Comparison of TGA thermograms of different polypeptoid samples with ( a ) an increase in side chain length and ( b ) different degrees of polymerization. - ResearchGate. Available at: [Link]

  • Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer - PubMed Central. Available at: [Link]

  • Synthesis and complex self-assembly of AB and ABC amphiphilic block copolymers with a branched hydrophobic poly(2 - CORE. Available at: [Link]

  • On thermal analysis of hybrid polymer systems - science24.com. Available at: [Link]

  • Anionic ring-opening polymerization of a strained phosphirene: A route to polyvinylenephosphines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric Anionic Ring-Opening Polymerization of Octadecyl α-Lipoate with n-Butyllithium in the Presence of (-)-Sparteine. Available at: [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC - NIH. Available at: [Link]

  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U - ISMAR. Available at: [Link]

  • One-Pot Synthesis of ABC Type Triblock Copolymers via in situ Click [3 + 2] and Diels−Alder [4 + 2] Reactions - ResearchGate. Available at: [Link]

  • Latest Advances on the Synthesis of Linear ABC-Type Triblock Terpolymers and Star-Shaped Polymers by RAFT Polymerization - MDPI. Available at: [Link]

  • Facile topological transformation of ABA triblock copolymers into multisite, single-chain-folding and branched multiblock copolymers via sequential click coupling and anthracene chemistry - RSC Publishing. Available at: [Link]

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. Available at: [Link]

  • The membrane performance for CO2/CH4, O2/N2, CO2/N2, and H2/CH4 toward Robeson upper bound 2008. - ResearchGate. Available at: [Link]

  • CO 2 Separation in Nanocomposite Membranes by the Addition of Amidine and Lactamide Functionalized POSS ® Nanoparticles into a PVA Layer - MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield.

Overview of the Synthesis

The target molecule, this compound (CAS 7418-20-4), is a five-membered cyclic siloxane. The most direct and common synthetic route involves a two-step process starting from the precursor 1,2-Bis(chlorodimethylsilyl)ethane (CAS 13528-93-3).

The overall process is as follows:

  • Hydrolysis: The precursor, 1,2-Bis(chlorodimethylsilyl)ethane, is hydrolyzed to form the key intermediate, 1,2-Bis(hydroxydimethylsilyl)ethane. This reaction is typically rapid and exothermic, releasing two equivalents of hydrochloric acid (HCl).

  • Intramolecular Condensation: The resulting di-silanol intermediate undergoes an intramolecular (within the molecule) condensation reaction, where a molecule of water is eliminated to form the stable five-membered ring of the target product.

The primary challenge in this synthesis is to maximize the intramolecular cyclization and minimize competing intermolecular condensation, which leads to the formation of undesirable linear polymers and oligomers.

Reaction Pathway Overview

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Precursor [label="1,2-Bis(chlorodimethylsilyl)ethane"]; Intermediate [label="1,2-Bis(hydroxydimethylsilyl)ethane\n(Diol Intermediate)"]; Product [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", color="#34A853"]; SideProduct [label="Linear Polysiloxanes\n(Undesired Byproduct)", fillcolor="#FCE8E6", color="#EA4335"];

Precursor -> Intermediate [label="+ 2 H₂O\n- 2 HCl"]; Intermediate -> Product [label="Intramolecular\nCondensation\n(- H₂O)"]; Intermediate -> SideProduct [label="Intermolecular\nCondensation\n(- H₂O)"]; } dot Caption: Synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, actionable answers.

Question 1: My overall yield is very low. What are the most likely causes and how can I fix this?

Answer: Low yield is the most common issue and is almost always due to the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. To favor the formation of the five-membered ring, you must create conditions that promote the two ends of the diol intermediate finding each other, rather than reacting with other molecules.

Core Principle: Pseudo-Dilution

The key is to maintain a very low effective concentration of the reactive intermediate, 1,2-Bis(hydroxydimethylsilyl)ethane. This is achieved through a technique known as pseudo-dilution or high-dilution conditions.

Troubleshooting Steps & Optimization:

  • Slow Reagent Addition: The most critical parameter is the rate of addition of the precursor, 1,2-Bis(chlorodimethylsilyl)ethane, to the hydrolysis medium (e.g., water/solvent mixture). The addition should be performed dropwise over several hours using an addition funnel or a syringe pump. This ensures that at any given moment, the concentration of the resulting diol intermediate is extremely low, thus favoring intramolecular reaction.

  • Use of a Biphasic Solvent System: A well-established method for improving cyclic siloxane yields is to use a biphasic solvent system. A mixture of a non-polar organic solvent (like toluene or hexane) and an aqueous phase (often containing a base to neutralize HCl) is effective. The hydrolysis occurs at the interface, and the dilute diol intermediate can cyclize in the organic phase.

  • Optimize Temperature: The hydrolysis of chlorosilanes is exothermic.[1] Performing the reaction at a low temperature (0-5 °C, using an ice bath) helps to control the reaction rate and can influence the selectivity towards cyclization.

ParameterSub-Optimal ConditionOptimized ConditionRationale
Addition Rate Fast / Bulk AdditionSlow, dropwise addition over 2-4 hoursMaintains a low concentration of the diol intermediate, favoring intramolecular cyclization.
Solvent Single-phase (e.g., THF/water)Biphasic (e.g., Toluene/Water) or large volume of a single solventCreates a high-dilution environment to suppress intermolecular reactions.
Temperature Room Temperature or higher0 - 5 °CControls the exothermic hydrolysis and can improve selectivity.
Stirring InadequateVigorous, efficient stirringCrucial for biphasic systems to maximize the interfacial reaction area.
Question 2: I've isolated a viscous oil instead of my expected product. What is it and can I recover my product?

Answer: A viscous, oily, or gummy residue is a classic sign that intermolecular condensation has dominated, leading to the formation of linear polydimethylsiloxanes. These are long-chain polymers formed when molecules of the diol intermediate link together head-to-tail.

Why it Happens: This occurs when the concentration of the diol intermediate is too high, making it statistically more likely for one end of a molecule to react with a neighboring molecule than with its own other end. This is a direct consequence of not employing high-dilution principles as described in Question 1.

Recovery (Depolymerization): While challenging, it is sometimes possible to "crack" these linear polymers back into cyclic monomers. This process, known as depolymerization, typically requires high temperatures ( > 350 °C) and the presence of a strong acid or base catalyst. However, for a laboratory setting, this is often impractical and low-yielding. The most effective strategy is to optimize the initial synthesis to prevent polymer formation.

dot graph "Troubleshooting_Flowchart" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield or\nViscous Product?", shape=ellipse, fillcolor="#FBBC05"]; CheckConcentration [label="Was pseudo-dilution used?\n(e.g., slow addition)"]; CheckTemp [label="Was the reaction cooled?\n(0-5 °C)"]; CheckSolvent [label="Was a suitable solvent system used?\n(e.g., biphasic)"]; Optimize [label="Implement slow addition,\ncooling, and a biphasic system.", shape=box, style=rounded, fillcolor="#E6F4EA", color="#34A853"]; Result [label="Improved Yield of\nCyclic Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckConcentration; CheckConcentration -> CheckTemp [label="Yes"]; CheckConcentration -> Optimize [label="No"]; CheckTemp -> CheckSolvent [label="Yes"]; CheckTemp -> Optimize [label="No"]; CheckSolvent -> Optimize [label="Yes (Further Optimization)"]; CheckSolvent -> Optimize [label="No"]; Optimize -> Result; } dot Caption: Troubleshooting flowchart for low yield issues.

Question 3: How should I purify the final product?

Answer: Assuming the reaction was successful and yielded a crude liquid containing the desired this compound, the primary purification method is fractional distillation under reduced pressure (vacuum distillation).

Rationale: The target molecule has a boiling point of approximately 198 °C at atmospheric pressure.[2] Distilling at this temperature risks thermal degradation. Vacuum distillation allows the liquid to boil at a significantly lower temperature, preserving the integrity of the product. Other cyclic siloxanes that may have formed as byproducts will likely have different boiling points, allowing for separation.

Step-by-Step Protocol:

  • Workup: After the reaction is complete, separate the organic layer (if using a biphasic system). Wash it with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual HCl, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation: Transfer the remaining crude oil to a distillation apparatus suitable for vacuum. Use a vacuum pump and a manometer to control the pressure. Collect the fraction that distills at the expected boiling point for your applied pressure. It is crucial to collect several fractions and analyze them (e.g., by GC-MS or NMR) to confirm purity.

FAQ 1: What is the crucial precursor and where can I get it?

The key starting material is 1,2-Bis(chlorodimethylsilyl)ethane (CAS: 13528-93-3).[3] It is a solid at room temperature with a melting point of 35-38 °C.[2] This compound is commercially available from major chemical suppliers.[3][4] It is highly sensitive to moisture and reacts rapidly with water and other protic solvents, so it must be handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of argon or nitrogen).[1][2]

FAQ 2: Why is a five-membered ring favored in this reaction over a larger ring?

The formation of five- and six-membered rings through intramolecular reactions is generally kinetically and thermodynamically favored over the formation of smaller or larger rings.[5][6] Three- and four-membered rings suffer from significant ring strain. For larger rings, the entropic cost of bringing the two reactive ends of a long chain together becomes prohibitive, making intermolecular reactions more likely. The ethylene bridge in the 1,2-Bis(hydroxydimethylsilyl)ethane intermediate positions the two silanol groups in close proximity, making the formation of the five-membered 1-oxa-2,5-disilolane ring a highly favorable cyclization event.[7][8]

FAQ 3: Can I use a different precursor, like 1,2-bis(triethoxysilyl)ethane?

Yes, you can use precursors with different hydrolyzable groups, such as alkoxysilanes (e.g., 1,2-bis(triethoxysilyl)ethane).[9] The hydrolysis of alkoxysilanes is typically slower and can be catalyzed by either acid or base. While this route avoids the generation of corrosive HCl gas, the subsequent condensation can be more complex to control. For direct synthesis of this specific target, the hydrolysis of the dichlorosilane precursor is generally more straightforward.[8]

References

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
  • OSTI.GOV. (n.d.). Intramolecular condensation reactions of α,ω-bis(triethoxysilyl)alkanes. Formation of cyclic disilsesquioxanes. Retrieved from [Link]

  • Request PDF. (n.d.). Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemdad. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic siloxanes. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane CAS#: 13528-93-3. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]

  • RosDok. (n.d.). Ring-opening polymerization of siloxanes with nitrogen containing bases. Retrieved from [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2024). Dermal absorption of cyclic and linear siloxanes: a review. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Liquid Organic Compounds: Distillation. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. Retrieved from [Link]

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Technical Support Center: Purification of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-purity monomer, essential for reproducible and reliable downstream applications such as polymer synthesis and advanced materials development.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your purification process.

Monomer Profile & Physical Properties

Understanding the fundamental properties of this compound (CAS: 7418-20-4) is the first step in designing an effective purification strategy. Fractional distillation is the primary method of choice, and its success hinges on the differences in boiling points between the monomer and potential impurities.

PropertyValueSource
Molecular Formula C₆H₁₆OSi₂[2][3]
Molecular Weight 160.36 g/mol [2][3]
Appearance Colorless Liquid[4]
Boiling Point ~124 °C at 760 mmHg[1]
Density ~0.855 - 0.9 g/cm³[1][5]
Refractive Index ~1.414 - 1.417[1][5]
Flash Point ~15 - 17.7 °C[1][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues encountered during the purification of the monomer in a direct question-and-answer format.

Question 1: My initial GC-MS analysis shows multiple peaks. What are the likely impurities?

Answer: Impurities in crude this compound typically fall into three categories:

  • Low-Boiling Impurities: These include residual solvents from the synthesis (e.g., THF, hexanes, dichloromethane) or volatile starting materials.

  • Product-Related Impurities: These can be isomers or side-products with boiling points very close to the desired monomer.

  • High-Boiling Impurities: Often, these are linear or cyclic siloxane oligomers formed through side reactions or premature ring-opening. Hydrolysis of the monomer can also lead to the formation of higher molecular weight species.

The first step in troubleshooting is to identify the nature of the impurity, which can be guided by the following workflow.

G start Impurity Detected in Crude Product (GC-MS) check_bp Does the impurity elute before or after the main peak? start->check_bp low_bp Likely Cause: Residual Solvent or Volatile Starting Material check_bp->low_bp Before high_bp Likely Cause: Siloxane Oligomers or Hydrolysis Products check_bp->high_bp After solution_low Solution: 1. Perform careful fractional distillation. 2. Ensure the initial fraction (forerun) is discarded. low_bp->solution_low solution_high Solution: 1. Use fractional distillation to separate from the high-boiling residue. 2. Consider a silica gel plug filtration for polar hydrolysis products. high_bp->solution_high

Caption: Troubleshooting workflow for impurity identification.

Question 2: During distillation, my product has a very broad boiling range. Why is this happening and how can I fix it?

Answer: A broad boiling range is a classic indicator of a mixture of components with different volatilities. This suggests that your crude product contains significant amounts of impurities. The most effective solution is to improve the separation efficiency of your distillation.

  • Causality: Simple distillation lacks the theoretical plates needed to separate liquids with close boiling points. A broad boiling range occurs because different components are co-distilling.

  • Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column). This increases the surface area for condensation-revaporization cycles, effectively separating components based on their boiling points. For an example of a detailed distillation setup, refer to the procedures outlined in Organic Syntheses for purifying reactive organic liquids.[6] Pack the column with structured packing like Raschig rings or use a vacuum-jacketed Vigreux column to minimize heat loss and improve separation. Collect the fraction that distills at a stable temperature corresponding to the monomer's boiling point (~124 °C at atmospheric pressure, or lower under vacuum).

Question 3: My purified monomer appears clear initially but turns cloudy or becomes more viscous after a few days in storage. What is the cause?

Answer: This is a strong indication of hydrolysis . The Si-O-Si bond within the five-membered ring is susceptible to cleavage by moisture, leading to ring-opening and subsequent condensation, which forms larger siloxane oligomers or polymers. This increases viscosity and can cause cloudiness as the products become insoluble.

  • Prevention: The integrity of the monomer relies on strict anhydrous conditions.

    • Handling: Always handle the purified monomer under an inert atmosphere (e.g., argon or dry nitrogen).

    • Storage: Store the product in a tightly sealed container with a secure cap (e.g., a septum-sealed vial) at the recommended temperature of 2-8°C.[4] The use of a desiccator or storage within a glovebox is highly advised.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying research-grade this compound? A1: Fractional vacuum distillation is the gold standard. Performing the distillation under reduced pressure lowers the required boiling temperature, which is crucial for preventing thermal degradation of the monomer.

Q2: How do I confirm the purity of my final product? A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool to assess purity. A pure sample should show a single dominant peak. The mass spectrum can confirm the molecular weight (160.36 g/mol ).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities that may not be visible by GC-MS. For examples of using NMR to confirm structures, see resources from suppliers like Ambeed.[2]

  • Karl Fischer Titration: This is essential for quantifying water content, which is critical given the monomer's sensitivity to hydrolysis.

Q3: What safety precautions are necessary when handling this monomer? A3: this compound is a hazardous chemical. It is flammable and can cause skin, eye, and respiratory irritation.[2][4]

  • Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and nitrile gloves.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a Class B fire extinguisher (e.g., dry chemical or CO₂) in case of a fire.

Experimental Protocols & Workflows

Overall Purification & Analysis Workflow

The diagram below outlines the logical sequence from receiving the crude product to obtaining a certified, high-purity monomer ready for use.

G cluster_purification Purification Stage cluster_analysis Quality Control Stage crude Crude Monomer distill Fractional Vacuum Distillation crude->distill pure Purified Monomer distill->pure gcms Purity Check (GC-MS) pure->gcms nmr Structure Verification (NMR) gcms->nmr kf Water Content (Karl Fischer) nmr->kf final High-Purity Monomer (Store under Argon, 2-8°C) kf->final

Caption: General workflow for monomer purification and analysis.

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of crude this compound. All glassware must be flame- or oven-dried and assembled while hot under a stream of dry argon or nitrogen.[6]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a 10-20 cm vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a magnetic stir bar or boiling chips in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

  • Procedure:

    • Charge the distillation flask with the crude monomer (do not fill more than two-thirds full).

    • Begin stirring and slowly reduce the pressure using the vacuum pump. A pressure of 20-50 mmHg is a good starting point.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the Forerun: Discard the initial fraction that distills at a low temperature. This fraction contains residual solvents and other volatile impurities.

    • Collect the Main Fraction: As the temperature stabilizes at the expected boiling point of the monomer at the applied pressure, switch to a clean, tared receiving flask. Collect the product while the head temperature remains constant.

    • Stop the Distillation: Stop heating once the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.

    • Release Vacuum & Store: Allow the apparatus to cool completely before slowly releasing the vacuum by introducing an inert gas. Transfer the purified liquid to a clean, dry, argon-flushed storage vial for storage at 2-8°C.[4]

References

  • NBinno. 2,2,5,5-tetrametil-1,2,5-oxadisilolano CAS:7418-20-4. [Link]

  • LookChem. Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

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Side reactions in the polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this process. This guide is structured to address specific issues you may encounter, explaining the underlying chemistry to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges researchers face during the ring-opening polymerization (ROP) of this compound, a key monomer for producing advanced polysiloxanes.

Question 1: My polymerization results in a low molecular weight (Mn) polymer and/or a bimodal molecular weight distribution. What is the likely cause?

This is a frequent issue, often stemming from unintended initiation or chain transfer events, particularly due to impurities like water.

Answer:

The anionic ring-opening polymerization of 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane is highly sensitive to protic impurities, especially water. The presence of water can lead to a bimodal molecular weight distribution.[1] This occurs because water can act as a competing initiator, creating a second population of polymer chains. When the concentration of the primary initiator (e.g., a silanolate) is roughly equal to the water concentration, this bimodal distribution is most pronounced.[1]

Causality Explained:

  • Unintended Initiation by Water: In an anionic polymerization, the intended initiator (e.g., lithium n-butyldiphenylsilanolate) is a strong nucleophile. However, water can also react with the monomer to initiate new polymer chains, but at a different rate. This creates a separate population of polymers with a different average molecular weight.

  • Chain Transfer: Water can also act as a chain transfer agent, terminating a growing polymer chain by protonation and generating a hydroxide ion. This new hydroxide can then initiate another chain, resulting in more polymer chains of a shorter average length than theoretically predicted.

Troubleshooting Protocol:

  • Rigorous Drying of Monomer and Solvent:

    • Reflux the monomer and any solvent (e.g., Tetrahydrofuran - THF) over a suitable drying agent like calcium hydride (CaH₂) for several hours.

    • Fractionally distill the monomer and solvent under an inert atmosphere (Argon or Nitrogen) immediately before use.

  • Control of Initiator-to-Water Ratio: To achieve a monodispersed polymer, the concentration of the initiator should be in large excess compared to any residual water, or vice versa.[1] Since removing all traces of water is challenging, ensuring a significant excess of initiator is the more practical approach for achieving predictable molecular weights.

Question 2: The polydispersity index (PDI) of my polymer is much higher than the expected value for a living polymerization (PDI > 1.2). Why is this happening?

Answer:

High polydispersity in what should be a controlled, living polymerization points to issues with initiation, termination, or side reactions that disrupt the uniform growth of polymer chains.

Key Causes and Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.

    • Solution: Ensure your initiator is highly reactive and soluble in the reaction medium. The use of a promoter like THF can increase the rate of polymerization.[1]

  • Chain Scrambling and Redistribution: A common side reaction in siloxane polymerizations is "backbiting," where a growing polymer chain end attacks a siloxane bond on its own backbone. This can cleave off a small cyclic species (like D4, octamethylcyclotetrasiloxane) and generate a new growing chain end. This process, known as equilibration or redistribution, randomizes the chain lengths and significantly broadens the PDI.[1]

    • Solution: These reactions are more prevalent at higher temperatures and longer reaction times. Conduct the polymerization at the lowest practical temperature and quench the reaction promptly once the desired monomer conversion is achieved.

  • Presence of Impurities: As discussed in Question 1, protic impurities act as chain transfer agents, which is a form of termination that prematurely stops chain growth while initiating new chains, broadening the PDI.

Below is a workflow to diagnose the cause of high PDI.

Caption: Troubleshooting workflow for high PDI.

Question 3: My polymerization reaction is very slow or fails to initiate entirely. What should I check?

Answer:

A stalled polymerization typically points to a problem with the initiator or the presence of an inhibiting substance.

Troubleshooting Steps:

  • Verify Initiator Activity: Anionic initiators are often highly reactive and can be deactivated by exposure to air (oxygen, CO₂) or moisture.

    • Action: If you are using a commercially available initiator, check its expiration date and storage conditions. If you are synthesizing it, ensure the synthesis was successful and the product was stored under strictly inert conditions. Consider preparing a fresh batch of initiator.

  • Screen for Inhibitors: Acidic impurities in the monomer or solvent can neutralize the basic anionic initiator, preventing polymerization.

    • Action: Purify the monomer by passing it through a short column of activated basic alumina before distillation to remove any acidic silanol species that may have formed from hydrolysis.

  • Check Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low can result in an impractically slow polymerization rate.

    • Action: Consult the literature for the optimal temperature range for your specific initiator system. The apparent activation energy for the anionic polymerization of this monomer has been reported as 12.7 kcal/mole, indicating a significant temperature dependence.[1]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the anionic ring-opening polymerization of this compound?

A: The polymerization is initiated by a nucleophilic attack on one of the silicon atoms of the cyclic monomer.[1] Using a silanolate initiator (R₃Si-O⁻ Li⁺) as an example, the process is as follows:

  • Initiation: The silanolate anion attacks a silicon atom in the strained five-membered ring, breaking the silicon-oxygen bond and opening the ring. This creates a new, longer linear silanolate anion.

  • Propagation: This newly formed anionic chain end then attacks another monomer molecule in the same manner, progressively adding monomer units and extending the polymer chain.

  • Termination: The polymerization remains "living" (the anionic end-group remains active) until it is intentionally "quenched" by adding a terminating agent, such as a chlorosilane or a protic agent.

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (R₃SiO⁻) M Monomer Ring I->M Nucleophilic Attack IM Ring-Opened Anion M->IM Ring Opening IM2 Growing Chain (n) M2 Monomer IM2->M2 Attack IM3 Growing Chain (n+1) M2->IM3 Chain Elongation

Caption: Anionic Ring-Opening Polymerization Mechanism.

Q: Should I use anionic or cationic polymerization for this monomer?

A: Both methods can be used, but anionic polymerization is generally preferred for achieving well-defined polymers with controlled molecular weights and narrow polydispersity.

  • Anionic ROP: Offers excellent control, leading to "living" polymers, provided the reaction conditions are strictly anhydrous and anaerobic. It is the method of choice for synthesizing block copolymers and polymers with specific end-groups.

  • Cationic ROP: Can be initiated by strong protic or Lewis acids.[2][3] However, these polymerizations are often more complex, with side reactions like chain transfer to monomer and backbiting being more difficult to control. This can lead to broader molecular weight distributions. Photoinitiated cationic ROP is also a possibility, offering spatial and temporal control.[4]

Q: How can I monitor the progress of the polymerization?

A: The most direct way is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the cyclic monomer are distinct from those in the resulting linear polymer.[1] By taking aliquots from the reaction mixture at different time points and analyzing their ¹H NMR spectra, you can calculate the monomer conversion by integrating the respective signals.

SpeciesTypical ¹H NMR Signal
Monomer (this compound)Distinct peaks for methyl and methylene protons
Polymer Shifted peaks corresponding to the linear polysiloxane backbone

Table 1: Representative NMR signals for monitoring polymerization.

References

  • Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship, University of California. Available from: [Link]

  • Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Polysiloxanes Synthesis and Structure. UKEssays.com. Available from: [Link]

  • Anionic ring opening polymerization mechanism. ResearchGate. Available from: [Link]

  • Typical polysiloxane synthesis. ResearchGate. Available from: [Link]

  • Polysiloxane Networks Synthesis and thermo-mechanical characterization. ResearchGate. Available from: [Link]

  • Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. Available from: [Link]

  • Polysiloxane (Silicone) Analysis Laboratory. tasconusa.com. Available from: [Link]

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available from: [Link]

  • Cationic Ring Opening Polymerization of Octamethylcyclotetrasiloxane Using a Cost-Effective Solid Acid Catalyst (Maghnite-H+). ResearchGate. Available from: [Link]

  • Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. PMC, National Institutes of Health. Available from: [Link]

Sources

Controlling molecular weight in 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the ring-opening polymerization of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve precise control over polymer molecular weight and navigate the common challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated solutions.

Issue 1: My final polymer has a much higher molecular weight (Mn) than predicted by the monomer-to-initiator ratio, and the polydispersity index (PDI) is broad (>1.5).

Root Cause Analysis: This is a classic symptom of inefficient initiation or loss of active initiator species during the polymerization. If a significant fraction of your initiator is deactivated, the effective monomer-to-initiator ratio ([M]₀/[I]₀) becomes much higher than the calculated value, leading to longer polymer chains. The broad PDI suggests that initiation is slow compared to propagation or that chain transfer or termination reactions are occurring.

Diagnostic Workflow & Solutions:

  • Verify Initiator Purity and Activity:

    • Action: Anionic initiators, such as lithium silanolates or alkoxides, are highly sensitive to moisture and protic impurities. Ensure your initiator is freshly prepared or properly stored under an inert atmosphere (e.g., argon or nitrogen).

    • Causality: Water and alcohols will rapidly quench the anionic initiator, reducing the number of active centers available to start polymer chains. This deactivation is a primary cause of discrepancies between theoretical and observed molecular weights.[1][2][3]

  • Ensure Rigorous Anhydrous Conditions:

    • Action: Dry your monomer and solvent meticulously. This compound should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use. Solvents like THF must be freshly distilled from sodium/benzophenone ketyl. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

    • Causality: Trace amounts of water in the monomer or solvent will compete with the monomer for the initiator, leading to the formation of inactive silanol species and a reduction in initiation efficiency.[1][2]

  • Optimize Initiation Rate:

    • Action: For silanolate initiators, the presence of a polar co-solvent like tetrahydrofuran (THF) can significantly accelerate the polymerization rate.[1] The increased rate is attributed to the solvation and separation of the ion pairs of the propagating species, making them more reactive.

    • Causality: In non-polar solvents, anionic species can exist as less reactive aggregates. THF helps to break up these aggregates, leading to a faster and more uniform initiation process, which can help narrow the PDI.[4]

  • Review Monomer-to-Initiator Ratio ([M]₀/[I]₀):

    • Action: Double-check your calculations for the monomer and initiator quantities. For living anionic polymerizations, the number-average degree of polymerization (DP) is directly proportional to the [M]₀/[I]₀ ratio.

    • Causality: A simple calculation error can be a surprising source of deviation. The linear dependence of molecular weight on this ratio is a hallmark of a well-controlled "living" polymerization.[1]

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting workflow for high Mn and broad PDI.

Issue 2: My Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal molecular weight distribution.

Root Cause Analysis: A bimodal distribution is often a tell-tale sign of two distinct polymerization events or mechanisms occurring simultaneously. In the context of the anionic polymerization of this compound, this is frequently caused by the presence of water at a concentration comparable to that of the initiator.[1] It can also arise from issues with initiator solubility or slow mixing.

Diagnostic Workflow & Solutions:

  • Quantify and Eliminate Water:

    • Action: This is the most critical step. As established in studies by Lee et al., when the concentration of water is approximately equal to the initiator concentration, a bimodal distribution is observed.[1] One peak corresponds to the polymer initiated by the intended anionic initiator, while the second, lower molecular weight peak, arises from species initiated by hydroxide ions formed from the reaction of the initiator with water.

    • Solution: Implement the rigorous drying procedures described in Issue 1 . To achieve a monodispersed polymer, the concentration of the initiator must be in large excess compared to any residual water, or vice-versa.[1]

  • Improve Initiator Solubility and Dispersion:

    • Action: If the initiator is not fully dissolved at the start of the reaction, it will lead to heterogeneous initiation.

    • Solution: Ensure the initiator is completely dissolved in the solvent before adding the monomer. If using a less soluble initiator like potassium hydroxide (KOH), consider switching to a more soluble variant like a potassium siloxanolate initiator.[4] Gentle warming or sonication (before monomer addition) can aid dissolution.

  • Enhance Mixing:

    • Action: Add the initiator to the stirred monomer/solvent solution (or vice versa) in a manner that ensures rapid and homogeneous mixing. Poor mixing can create localized areas of high initiator concentration, leading to non-uniform chain growth.

    • Causality: Fast initiation is key to achieving a narrow PDI. If the initiator is not dispersed quickly, chains that start earlier will grow longer than those initiated later, potentially broadening the distribution or even creating a shoulder on the GPC trace.

`dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Root causes and solutions for a bimodal GPC trace.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I precisely control the molecular weight of the final polymer?

The most effective method for controlling molecular weight in the anionic ring-opening polymerization (AROP) of this compound is to conduct it as a "living" polymerization. In an ideal living system, the number-average molecular weight (Mn) is a direct function of the initial molar ratio of monomer to initiator ([M]₀/[I]₀) and the fractional monomer conversion (p):

  • Mn = ([M]₀ / [I]₀) * p * (Monomer Molecular Weight) + (Initiator Fragment Molecular Weight)

To achieve this control:

  • Use a suitable initiator: Lithium silanolates, such as lithium n-butyldiphenylsilanolate, have been shown to be effective.[1]

  • Maintain purity: The system must be free of terminating agents, primarily water and other protic impurities.[1][2]

  • Ensure 100% conversion: Allow the reaction to proceed to completion (p=1) for the most accurate prediction.

Alternatively, for acid-catalyzed equilibration polymerization, molecular weight can be controlled by adding a specific amount of an end-capping agent, such as hexamethyldisiloxane (MM).[1] The final molecular weight will be determined by the equilibrium between the linear polymer and cyclic species, and the ratio of monomer to the end-capping agent.

Q2: What is the effect of reaction temperature on the polymerization?

For the anionic polymerization of strained cyclic monomers like this compound, the primary effect of temperature is on the reaction rate. An increase in temperature will increase the rates of both initiation and propagation. The apparent activation energy for the AROP of this monomer has been determined to be 12.7 kcal/mole.[1]

However, excessively high temperatures can promote side reactions, such as "backbiting," where the active chain end attacks a siloxane bond on its own chain, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution. Therefore, the temperature should be high enough to ensure a reasonable reaction time but low enough to suppress these undesirable side reactions.

Q3: Which initiator should I choose? Anionic vs. Cationic.

The choice depends on the desired polymer characteristics:

  • Anionic Initiators (e.g., lithium silanolates, KOH): This is the preferred route for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity (PDI ≈ 1).[1] The high ring strain of the five-membered this compound makes it highly reactive towards anionic initiators, allowing the polymerization to proceed under kinetic control with minimal side reactions, provided conditions are strictly anhydrous.[4]

  • Cationic Initiators (e.g., strong protic acids like H₂SO₄ or triflic acid): Cationic polymerization is typically run as an "equilibration" process. This method is less suitable for precise molecular weight control and often results in a broader molecular weight distribution and a significant fraction of cyclic byproducts at equilibrium.[4] However, it is a robust method for producing high molecular weight polymers when narrow PDI is not a primary concern and can be controlled by the addition of end-capping agents.[1]

Q4: How does the choice of solvent affect the polymerization?

The solvent plays a crucial role, particularly in anionic polymerization.

  • Polar Aprotic Solvents (e.g., THF): These solvents are highly recommended. They solvate the cation of the propagating ion pair (e.g., ~Si-O⁻ Li⁺), leading to a "looser" or more separated ion pair. This increases the reactivity of the anionic chain end, resulting in a significant acceleration of the polymerization rate.[1] This ensures that initiation is fast and uniform, which is critical for achieving a low PDI.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Polymerization will proceed in non-polar solvents, but typically at a much slower rate. In these media, the propagating species exist as "tight" ion pairs or larger aggregates, which are less reactive.[4] This can lead to broader molecular weight distributions if initiation is not completed rapidly before propagation takes over.

Section 3: Data & Protocols

Table 1: Effect of Initiator-to-Water Ratio on Molecular Weight Distribution

This table summarizes the expected outcome based on the findings for the anionic polymerization of this compound initiated with lithium n-butyldiphenylsilanolate.[1]

[Initiator]₀ / [H₂O]₀ RatioExpected GPC ResultRationale
>> 10 Monomodal, Narrow PDIInitiator is in large excess; water is consumed without significantly affecting the number of active centers. Polymerization proceeds via a single anionic mechanism.
≈ 1 Bimodal DistributionTwo initiation pathways compete: the intended silanolate initiator and the hydroxide species formed from the reaction of the initiator with water.
<< 0.1 Monomodal, Narrow PDIWater is in large excess, effectively creating a hydroxide-initiated system. Control is still possible, but the initiating species is different than intended.
Experimental Protocol: Controlled Anionic ROP

This protocol provides a general guideline for achieving a polymer with a predictable molecular weight and narrow PDI.

  • Preparation:

    • Flame-dry all glassware under high vacuum and backfill with dry argon.

    • Distill THF from sodium/benzophenone ketyl under argon.

    • Distill this compound from CaH₂ under argon.

    • Prepare or acquire a high-purity anionic initiator (e.g., lithium n-butyldiphenylsilanolate) and store it under an inert atmosphere.

  • Polymerization:

    • In a reaction flask under argon, dissolve the calculated amount of initiator in the anhydrous THF.

    • Using a gas-tight syringe, add the purified monomer to the stirred initiator solution at the desired reaction temperature (e.g., room temperature). The amount of monomer and initiator should reflect the target molecular weight.

    • Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

  • Termination:

    • Once the desired conversion is reached (typically >95%), terminate the living polymerization by adding a quenching agent, such as trimethylchlorosilane, to cap the active chain ends.[4]

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards.

References

Technical Support Center: Optimizing Initiator-to-Monomer Ratios for the Ring-Opening Polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polysiloxanes via the ring-opening polymerization (ROP) of 2,2,5,5-tetramethyl-1,2,5-oxadisilolane. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of the initiator-to-monomer ratio, a critical parameter for controlling polymer molecular weight and distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the initiator-to-monomer ratio in the ROP of this compound?

The initiator-to-monomer ratio ([I]:[M]) is a fundamental parameter that dictates the number-average molecular weight (Mn) of the resulting polymer in a living or controlled polymerization.[1] In an ideal living polymerization, where initiation is rapid and chain-terminating side reactions are absent, each initiator molecule generates one growing polymer chain. Therefore, the theoretical Mn can be predicted using the following equation:

Mn = (mass of monomer / moles of initiator) + molecular weight of initiator

A lower [I]:[M] ratio (i.e., less initiator) will result in fewer, longer polymer chains and thus a higher molecular weight. Conversely, a higher [I]:[M] ratio will produce a larger number of shorter chains, leading to a lower molecular weight.

Q2: How does the choice of initiator (anionic vs. cationic) affect the optimal ratio for this monomer?

Both anionic and cationic initiators can be employed for the ROP of cyclosiloxanes, and the choice significantly influences the reaction mechanism and potential side reactions.[2]

  • Anionic Initiators: Commonly used anionic initiators include alkali metal hydroxides (e.g., KOH), silanolates, and organolithium reagents (e.g., n-butyllithium).[2] Anionic ROP of strained cyclosiloxanes can proceed in a controlled manner, allowing for the synthesis of polymers with narrow molecular weight distributions.[2] The optimal ratio will depend on the desired molecular weight and the reactivity of the specific initiator.

  • Cationic Initiators: Protic acids (e.g., H₂SO₄, triflic acid) and photoacid generators are typical cationic initiators.[2][3] Cationic ROP is often more prone to side reactions like backbiting and chain transfer, which can lead to a broader molecular weight distribution and the formation of cyclic oligomers.[3][4] Therefore, achieving a controlled polymerization can be more challenging, and the initiator-to-monomer ratio may be just one of several critical parameters to optimize.

Q3: What are the most common side reactions that can disrupt the intended initiator-to-monomer ratio effectiveness?

Several side reactions can interfere with the controlled nature of the ROP, leading to deviations from the theoretical molecular weight and a broadening of the polydispersity index (PDI).[3][4]

  • Backbiting: This intramolecular reaction involves the attack of a growing polymer chain end on a siloxane bond within the same chain, leading to the formation of cyclic oligomers.[5][6] This process effectively terminates a linear chain and can alter the final molecular weight distribution.

  • Chain Transfer: This intermolecular reaction occurs when a growing chain end attacks a siloxane bond in another polymer chain. This leads to a randomization of chain lengths and a broadening of the PDI.[4]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, not all initiator molecules will start a polymer chain simultaneously. This can lead to a broader molecular weight distribution.[7]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: The final polymer has a much lower molecular weight than predicted by the [I]:[M] ratio.

Potential Cause Explanation Recommended Solution
Presence of Impurities Protic impurities, such as water or alcohols, can act as chain transfer agents or initiate new polymer chains, leading to a higher effective initiator concentration and thus lower molecular weight.Ensure rigorous purification of the monomer, solvent, and initiator. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Chain Transfer Reactions As described above, chain transfer to monomer, solvent, or polymer can lead to the formation of new, shorter polymer chains.[4]Optimize reaction conditions to minimize chain transfer. This may involve lowering the reaction temperature or choosing a more appropriate solvent.
Incorrect Initiator Concentration Errors in weighing or dispensing the initiator can lead to a higher actual concentration than intended.Carefully re-verify all calculations and measurements of the initiator. Consider preparing a stock solution of the initiator for more accurate dispensing.

Issue 2: The polydispersity index (PDI) of the polymer is high (e.g., > 1.5).

Potential Cause Explanation Recommended Solution
Slow Initiation If initiation is not significantly faster than propagation, polymer chains will start growing at different times, resulting in a broad distribution of chain lengths.[7]Select an initiator known for rapid initiation with cyclosiloxanes. For anionic ROP, consider using a more reactive initiator or adding a promoter. For cationic ROP, ensure the acid is sufficiently strong to rapidly protonate the monomer.
Backbiting and Chain Scrambling These side reactions lead to a randomization of polymer chain lengths, significantly broadening the PDI.[3][4][5]Lowering the reaction temperature can often reduce the rate of these side reactions relative to propagation. For anionic ROP, using a less-strained monomer (if applicable) or specific counter-ions can suppress backbiting.
Incomplete Monomer Conversion If the polymerization is stopped before all the monomer is consumed, the PDI may be broader, especially if initiation was slow.Monitor monomer conversion over time (e.g., by NMR or GC) to ensure the reaction has reached completion or the desired conversion before termination.

Issue 3: The polymerization fails to initiate or proceeds very slowly.

Potential Cause Explanation Recommended Solution
Inactive Initiator The initiator may have degraded due to improper storage or handling (e.g., exposure to air or moisture).Use a freshly prepared or properly stored initiator. If possible, titrate the initiator to determine its active concentration.
Insufficient Initiator Concentration The amount of initiator may be too low to effectively start the polymerization, especially in the presence of inhibiting impurities.While aiming for a high molecular weight, ensure the initiator concentration is above any potential impurity threshold. Consider a slight increase in the initiator concentration.
Low Reaction Temperature The activation energy for initiation may not be reached at the current reaction temperature.Gradually increase the reaction temperature while monitoring for initiation. Be mindful that higher temperatures can also promote side reactions.

Recommended Initiator-to-Monomer Ratios (Starting Points)

The following table provides general starting points for the initiator-to-monomer ratio for the ROP of this compound to achieve different target molecular weights. These are theoretical values and will likely require empirical optimization.

Target Mn ( g/mol ) [M]:[I] Molar Ratio Notes
5,00030:1Suitable for producing oligomers and low molecular weight polymers.
10,00060:1A common target for creating well-defined macromonomers.
20,000120:1Requires careful control of reaction conditions to minimize side reactions.
50,000300:1High molecular weight polymers are more susceptible to chain transfer and backbiting; rigorous purification and optimized conditions are critical.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the ROP of this compound.

ROP_Troubleshooting start Start ROP Experiment check_result Analyze Polymer (Mn, PDI) start->check_result success Desired Polymer Properties Achieved check_result->success Mn & PDI OK low_mn Low Mn check_result->low_mn Mn too low high_pdi High PDI check_result->high_pdi PDI too high no_reaction No/Slow Reaction check_result->no_reaction No/Slow Rxn check_purity Verify Purity of Monomer, Solvent, Initiator low_mn->check_purity check_initiator_reactivity Select Faster Initiator / Add Promoter high_pdi->check_initiator_reactivity check_initiator_activity Verify Initiator Activity/Purity no_reaction->check_initiator_activity optimize_temp_low_mn Lower Reaction Temperature check_purity->optimize_temp_low_mn verify_initiator_conc Re-verify Initiator Concentration optimize_temp_low_mn->verify_initiator_conc verify_initiator_conc->start Re-run optimize_temp_high_pdi Lower Reaction Temperature check_initiator_reactivity->optimize_temp_high_pdi monitor_conversion Ensure Complete Conversion optimize_temp_high_pdi->monitor_conversion monitor_conversion->start Re-run increase_initiator Increase Initiator Concentration check_initiator_activity->increase_initiator increase_temp Increase Reaction Temperature increase_initiator->increase_temp increase_temp->start Re-run

Sources

Technical Support Center: Polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ring-opening polymerization (ROP) of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. This resource is designed for researchers and drug development professionals to provide in-depth insights and practical troubleshooting advice. We will explore the critical influence of temperature on the polymerization process, enabling you to optimize your experiments for desired outcomes.

Foundational Understanding: The Monomer and Its Polymerization

This compound is a five-membered cyclic carbosiloxane monomer. Its strained ring structure makes it highly susceptible to ring-opening polymerization, a process that transforms the cyclic monomer into a linear polysiloxane.[1] This polymerization is typically initiated by anionic or cationic catalysts, which cleave the Si-O bond in the ring.[1][2]

The resulting polymer, poly(tetramethyldisilethylene-oxide), possesses a unique combination of properties derived from its hybrid organic-inorganic backbone, including high thermal stability.[3] Controlling the polymerization kinetics and thermodynamics is paramount to achieving a polymer with the desired molecular weight (Mn), polydispersity index (PDI), and end-group functionality. Temperature is the most critical process parameter governing these outcomes.

Anionic Ring-Opening Polymerization (AROP) Mechanism

The most common method for polymerizing this monomer is anionic ROP. The process involves an initiator (e.g., an organolithium compound) attacking the silicon atom, leading to the opening of the strained ring and the formation of a propagating silanolate anion. This active chain end then proceeds to attack subsequent monomer rings.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer (this compound) ActiveMonomer Opened Ring (Propagating Anion) Monomer->ActiveMonomer Ring Opening Initiator Anionic Initiator (e.g., R-Li+) Initiator->Monomer Nucleophilic Attack AnotherMonomer Monomer ActiveMonomer->AnotherMonomer Attack GrowingChain Growing Polymer Chain AnotherMonomer->GrowingChain Chain Elongation Polymer Final Polymer GrowingChain->Polymer Termination/ Quenching workflow A 1. Monomer & Solvent Purification B 2. Reactor Assembly & Inerting (Schlenk Line) A->B C 3. Add Solvent & Monomer B->C D 4. Equilibrate to Target Temperature (0°C, 25°C, or 50°C) C->D E 5. Initiator Injection (n-BuLi) D->E F 6. Polymerization & Sampling (Monitor via GC/NMR) E->F G 7. Quench Reaction (Chlorotrimethylsilane) F->G H 8. Polymer Precipitation & Isolation (in Methanol) G->H I 9. Drying Under Vacuum H->I J 10. Characterization (GPC, NMR, DSC) I->J

Caption: Experimental workflow for a temperature-controlled polymerization study.

Step-by-Step Procedure:

  • Purification: Dry the monomer over CaH₂ and distill under reduced pressure. Purge anhydrous THF with argon for 30 minutes.

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet connected to a Schlenk line.

  • Charging the Reactor: Under a positive argon flow, add 100 mL of anhydrous THF, followed by 10 g of purified monomer via syringe.

  • Temperature Equilibration: Place the flask in a cooling bath (ice/water for 0°C) or a heating mantle with a temperature controller (for 25°C and 50°C). Allow the solution to stir for 20 minutes to reach the target temperature.

  • Initiation: Calculate the required volume of n-BuLi solution for the target molecular weight. Slowly inject the initiator through the septum. Anionic polymerizations must be carried out in an inert atmosphere as oxygen, carbon dioxide, and water can terminate the growing chains. [4]6. Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2 hours). Small aliquots can be withdrawn periodically via a degassed syringe to monitor monomer conversion.

  • Quenching: Terminate the polymerization by injecting a slight molar excess of chlorotrimethylsilane to cap the living anionic chain ends.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirring cold methanol.

  • Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 40°C overnight.

  • Analysis (Self-Validation):

    • GPC (Gel Permeation Chromatography): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

    • NMR (Nuclear Magnetic Resonance): Confirm the polymer structure and calculate monomer conversion from quenched reaction aliquots.

Troubleshooting Guide (Q&A Format)

Q1: My final polymer has a much lower molecular weight than targeted and a very broad PDI (>2.0). What went wrong?

A1: This is a classic symptom of poor temperature control or impurities.

  • High Temperature: If your reaction temperature exceeded the target, especially above 80°C, side reactions like "backbiting" and chain transfer to the polymer would have become significant. Backbiting creates cyclic oligomers, and chain transfer randomizes the chain lengths, both of which lower the average Mn and broaden the PDI. [1][5]* Impurities: Water or other protic impurities in your monomer or solvent can act as chain termination agents. [4]This prematurely stops chain growth, leading to a lower Mn and often a bimodal distribution if the impurity is consumed during the reaction. [6]* Corrective Action: Ensure your glassware is rigorously dried. Re-purify your monomer and solvent immediately before use. Use a reliable temperature controller and monitor the internal reaction temperature, not just the bath temperature.

Q2: The polymerization reaction never started, or the conversion is extremely low after several hours.

A2: This points to an issue with your initiator or excessively low temperatures.

  • Inactive Initiator: The n-BuLi initiator is extremely reactive and can be deactivated by exposure to air or moisture. If it was handled improperly, it may have lost its activity.

  • Excessive Low Temperature: While lower temperatures favor controlled polymerization, they also drastically reduce the reaction rate. At temperatures below -20°C, the propagation can become impractically slow.

  • Corrective Action: Titrate your n-BuLi solution before use to confirm its molarity. Ensure all transfers are done under a strictly inert atmosphere. If operating at low temperatures, be prepared for significantly longer reaction times or consider a slight increase in temperature to a more optimal range (e.g., 0°C to 25°C).

Q3: I obtained a gel-like or insoluble product instead of a linear polymer.

A3: Gel formation suggests cross-linking has occurred. This is unusual for this monomer under anionic conditions but could be caused by:

  • Bifunctional Impurities: If your monomer contains impurities with more than one polymerizable group, they can act as cross-linking points.

  • Incorrect Quenching Agent: Using a polyfunctional quenching agent (e.g., SiCl₄) instead of a monofunctional one can link multiple living chains together, leading to star polymers or networks.

  • Corrective Action: Verify the purity of your monomer using GC-MS or NMR. Ensure you are using a monofunctional quenching agent like chlorotrimethylsilane.

Troubleshooting Decision Diagram

troubleshooting cluster_Mn Diagnosis for Low Mn / Broad PDI cluster_Conv Diagnosis for Low Conversion Start Problem Encountered Problem_Mn Low Mn / Broad PDI Start->Problem_Mn Problem_Conv Low / No Conversion Start->Problem_Conv Problem_Gel Gel Formation Start->Problem_Gel Check_Temp Was Temp > 80°C? Problem_Mn->Check_Temp Check_Impurity Were Monomer/Solvent Dry? Problem_Mn->Check_Impurity Check_Initiator Was Initiator Active? Problem_Conv->Check_Initiator Cause_Backbite Cause: Backbiting & Chain Transfer Check_Temp->Cause_Backbite Yes Cause_Terminate Cause: Premature Termination Check_Impurity->Cause_Terminate No Cause_Initiator Cause: Inactive Initiator Check_Initiator->Cause_Initiator No

Sources

Technical Support Center: Synthesis of High Molecular Weight Poly(carbosiloxane)s

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high molecular weight poly(carbosiloxane)s. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique polymers. Achieving high molecular weight is a frequent challenge, governed by a delicate interplay of monomer quality, reaction kinetics, and catalyst activity. This resource provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to overcome experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of high molecular weight poly(carbosiloxane)s, providing the causal reasoning behind the experimental challenges.

Q1: Why is achieving high molecular weight in poly(carbosiloxane)s so challenging?

A1: Synthesizing high molecular weight poly(carbosiloxane)s is inherently difficult due to several competing thermodynamic and kinetic factors. The primary method, anionic ring-opening polymerization (AROP) of cyclic carbosiloxane monomers, is an equilibrium process.[1] This means that alongside the desired chain propagation, side reactions such as chain transfer and intramolecular "backbiting" can occur.[2] Backbiting leads to the formation of thermodynamically stable, low molecular weight cyclic species, effectively capping the polymer chain length and broadening the molecular weight distribution. Furthermore, the polymerization is highly sensitive to impurities, which can prematurely terminate growing polymer chains.[3]

Q2: How critical is monomer purity, and what are the primary contaminants of concern?

A2: Monomer purity is arguably the most critical factor for success. Even trace amounts of certain impurities can have a dramatic impact on the final molecular weight. The primary culprits are protic species, such as water and silanols (Si-OH).[4] These compounds act as potent chain transfer agents in anionic polymerizations. The highly reactive anionic propagating center (a silanolate anion) will readily abstract a proton from these impurities, terminating the chain and generating a new, often less reactive, initiating species. This not only limits the molecular weight but also leads to poor control over the polymerization and a broad molecular weight distribution.[3]

Q3: What is the role of the initiator/catalyst, and how does its choice affect the final polymer?

A3: The initiator is crucial as it starts the polymerization process and its concentration directly influences the final molecular weight (in a living polymerization, Mₙ = [Monomer]/[Initiator]). For AROP of cyclocarbosiloxanes, strong bases are typically used as initiators, such as alkali metal hydroxides (e.g., KOH), silanolates, or organolithium reagents like phenyllithium.[1][5] The choice of initiator and its counter-ion affects the reactivity of the propagating species. For instance, initiators with larger, less-coordinating counter-ions can lead to faster polymerization rates but may also increase the likelihood of side reactions.[2] Some modern approaches utilize N-heterocyclic carbenes (NHCs) which can mediate zwitterionic polymerization to generate very high molecular weight cyclic poly(carbosiloxane)s, offering an alternative route that can minimize certain side reactions.[6][7]

Q4: What are the most common side reactions during anionic ring-opening polymerization (AROP) and how can they be minimized?

A4: The two most detrimental side reactions in the AROP of cyclocarbosiloxanes are:

  • Chain Transfer: As discussed in Q2, this occurs when the propagating anionic chain end reacts with a protic impurity (like water or alcohols), terminating the chain. This is minimized through rigorous purification of monomers, solvents, and inert reaction atmospheres.

  • Intramolecular Cyclization (Backbiting): The anionic chain end can attack a silicon atom further down its own polymer chain, cleaving off a small cyclic oligomer and forming a new, shorter polymer chain.[2] This process is thermodynamically driven and more prevalent at higher temperatures and longer reaction times. To minimize backbiting, it is often best to conduct the polymerization at the lowest practical temperature and to terminate the reaction once high monomer conversion is achieved, avoiding prolonged reaction times. Using strained monomers, like five or six-membered rings, can also favor propagation over backbiting due to the thermodynamic driving force of relieving ring strain.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Ineffective Initiation: The initiator may have been deactivated by impurities or may not be strong enough for the specific monomer. 2. Chain Termination: High levels of impurities (water, oxygen) in the monomer or solvent are terminating chains prematurely. 3. Equilibrium Shift: Reaction conditions (e.g., high temperature) favor the cyclic monomer over the linear polymer.1. Verify Initiator Activity: Use a freshly prepared or titrated initiator. Consider a stronger base if initiation is sluggish. 2. Rigorous Purification: Dry solvent over desiccants (e.g., CaH₂) and distill. Purify monomer via distillation or column chromatography.[4] Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Run the polymerization at a lower temperature to shift the equilibrium towards the polymer.
Broad or Bimodal Molecular Weight Distribution (MWD) 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a broad MWD. 2. Chain Transfer Reactions: Impurities are causing random termination events.[3] 3. Backbiting/Redistribution: The polymer chains are undergoing scission and reforming, leading to a scrambling of chain lengths.[2]1. Select a Faster Initiator: Choose an initiator that reacts rapidly and completely with the monomer. For example, organolithium initiators often provide fast initiation.[5] 2. Purify System: As with low yield, meticulously purify all reagents and ensure an inert environment. 3. Limit Reaction Time & Temperature: Monitor monomer conversion (e.g., by GC or NMR) and terminate the reaction promptly after completion. Avoid excessively high temperatures.
Gel Formation (Cross-linking) 1. Bifunctional Impurities: Contaminants in the monomer with two reactive groups can act as cross-linkers. 2. Side Reactions of Functional Groups: If the monomer contains other reactive functional groups, the anionic initiator or propagating chain end may react with them, causing cross-linking. 3. High Temperature Degradation: At very high temperatures, undesirable degradation pathways can lead to cross-linking.1. High-Purity Monomer: Ensure the monomer is free from di- or multifunctional impurities. Fractional distillation is often effective. 2. Protecting Groups: If the monomer has other reactive moieties, consider using protecting groups that are stable to the anionic conditions. 3. Controlled Temperature: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating.
Inconsistent Batch-to-Batch Results 1. Variable Impurity Levels: Inconsistent purification of monomer or solvent. 2. Inaccurate Initiator Concentration: The activity of the initiator solution may degrade over time, or it may be measured inaccurately. 3. Atmospheric Leaks: Small leaks in the reaction setup can introduce variable amounts of air and moisture.1. Standardize Purification Protocol: Implement and strictly follow a Standard Operating Procedure (SOP) for all purification steps.[] 2. Titrate Initiator: Always titrate organometallic initiators (e.g., using the Gilman double titration method) immediately before use to determine the exact concentration. 3. System Check: Before starting the reaction, always check the integrity of your inert atmosphere setup. A simple pressure test can be effective.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Rigorous Purification of a Cyclic Carbosiloxane Monomer

This protocol describes the purification of a common monomer, 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane (TMOSC), to remove chain-terminating impurities.

Objective: To obtain anhydrous, polymerization-grade monomer.

Materials:

  • Crude TMOSC monomer

  • Calcium hydride (CaH₂)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Pre-Drying: In a round-bottom flask, stir the crude monomer over anhydrous sodium sulfate for 4-6 hours to remove bulk water.

  • Decanting: Carefully decant the monomer into a clean, flame-dried flask equipped with a magnetic stir bar.

  • Refluxing over CaH₂: Add calcium hydride (approx. 5-10% w/v) to the flask. Fit the flask with a reflux condenser under a positive pressure of inert gas.

  • Stir and gently reflux the monomer over CaH₂ for at least 12 hours. This step is crucial for removing residual water and acidic impurities.

  • Fractional Distillation: Assemble a fractional distillation apparatus that has been thoroughly flame-dried under vacuum and backfilled with inert gas.

  • Carefully transfer the monomer/CaH₂ mixture to the distillation pot.

  • Distill the monomer under inert atmosphere, collecting the fraction that boils at the literature value for the pure compound. Discard the initial and final fractions.

  • Storage: The purified monomer should be collected directly into a flame-dried Schlenk flask and stored under an inert atmosphere in a freezer to prevent degradation.

Visualizations

To better understand the process, the following diagrams illustrate key concepts.

G cluster_workflow General Synthesis Workflow Monomer Crude Monomer Purify Rigorous Purification (Protocol 1) Monomer->Purify Polymerize Anionic Polymerization (Inert Atmosphere) Purify->Polymerize Anhydrous Monomer Terminate Termination (e.g., with Chlorosilane) Polymerize->Terminate Living Polymer Isolate Polymer Isolation (Precipitation) Terminate->Isolate Product High MW Polymer Isolate->Product

Caption: High-level workflow for poly(carbosiloxane) synthesis.

G cluster_mech Key Reactions in AROP Initiator Initiator (I⁻) LivingChain Living Polymer (Pₙ⁻) Initiator->LivingChain Initiation Monomer Cyclic Monomer (M) LongerChain Longer Polymer (Pₙ₊₁⁻) LivingChain->LongerChain Propagation (Desired Reaction) TerminatedChain Terminated Polymer (Pₙ-H) LivingChain->TerminatedChain Chain Transfer (Side Reaction) ShorterChain Shorter Polymer (Pₙ₋ₘ⁻) LivingChain->ShorterChain Backbiting (Side Reaction) Impurity Impurity (H-X) CyclicOligomer Cyclic Oligomer

Caption: Competing propagation and side reactions in AROP.

Section 4: References

  • Bates, C. M., Eom, T., Getty, P. T., Czuczola, M., & Hawker, C. J. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. Macromolecules. Available at: --INVALID-LINK--

  • Bates, C. M., Eom, T., Getty, P. T., Czuczola, M., & Hawker, C. J. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. eScholarship, University of California. Available at: --INVALID-LINK--

  • Weber, W. P., et al. (n.d.). Controlled synthesis of poly(carbosiloxane)s. ResearchGate. Available at: --INVALID-LINK--

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: --INVALID-LINK--

  • Saam, J. C., & Gordon, D. J. (n.d.). Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. ResearchGate. Available at: --INVALID-LINK--

  • Creative Proteomics. (n.d.). Polymer Isolation and Purification. Available at: --INVALID-LINK--

  • Hedrick, J. L., et al. (2013). Zwitterionic Polymerization to Generate High Molecular Weight Cyclic Poly(Carbosiloxane)s. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Kawakami, Y., & Li, Y. (n.d.). Controlled synthesis of poly(carbosiloxane)s. ResearchGate. Available at: --INVALID-LINK--

  • Mabry, J. M., & Weber, W. P. (n.d.). Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties. PMC. Available at: --INVALID-LINK--

  • Celanese. (n.d.). Processing and Troubleshooting Guide. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide. Available at: --INVALID-LINK--

  • Kawakami, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Semantic Scholar. Available at: --INVALID-LINK--

  • Kowalski, A., & Duda, A. (n.d.). Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer (side reaction). ResearchGate. Available at: --INVALID-LINK--

  • Hedrick, J. L., et al. (2013). Zwitterionic polymerization to generate high molecular weight cyclic poly(carbosiloxane)s. Pubs.acs.org. Available at: --INVALID-LINK--

  • Vygodskii, Y. S., et al. (n.d.). Anionic ring-opening polymerisation of cyclotetrasiloxanes in the... ResearchGate. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). Process for purifying siloxane. Available at: --INVALID-LINK--

  • Boyer, C., et al. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Nature Reviews Chemistry. Available at: --INVALID-LINK--

  • Bates, C. M., et al. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. University of California. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (n.d.). Synthesis and characterization of high molecular weight polycarbosilane. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Minimizing Polymeric Carbosilane Formation. Available at: --INVALID-LINK--

  • Bates, C. M., et al. (2024). Carbosiloxane Bottlebrush Networks for Enhanced Performance and Recyclability. eScholarship. Available at: --INVALID-LINK--

  • Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications. Available at: --INVALID-LINK--

  • Bates, C. M., et al. (2019). The Impact of Polymerization Chemistry on the Mechanical Properties of Poly(dimethylsiloxane) Bottlebrush Elastomers. PMC. Available at: --INVALID-LINK--

  • Liu, B., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Chemistry. Available at: --INVALID-LINK--

  • Anderson, E., et al. (n.d.). Effects of polymer molecular weight and monomer concentration variations on resist stochastics and molecular segregation. Semantic Scholar. Available at: --INVALID-LINK--

References

Preventing backbiting reactions in siloxane polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Backbiting Reactions

Welcome to the comprehensive support center dedicated to addressing the challenges of backbiting reactions in siloxane polymerization. As a Senior Application Scientist, this guide is structured to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts. Our goal is to help you achieve precise control over your polymer architecture, minimize cyclic impurities, and enhance the performance of your final materials.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding backbiting reactions.

Q1: What exactly is a "backbiting" reaction in the context of siloxane polymerization?

A1: Backbiting, also known as intramolecular cyclization, is a common side reaction during the ring-opening polymerization (ROP) of cyclosiloxanes. It involves the attack of a reactive chain end (either a silanolate anion in anionic ROP or a silyloxonium cation in cationic ROP) onto a silicon atom within its own polymer chain.[1] This results in the cleavage of the linear polymer and the formation of a small, volatile cyclic siloxane oligomer, most commonly hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5).[1] This process is in direct competition with the desired chain propagation, where the reactive end attacks a monomer.[2]

Q2: Why is preventing backbiting so critical in my application?

A2: The presence of cyclic siloxanes resulting from backbiting can significantly impact the final properties and performance of your polysiloxane material. These cyclic impurities can:

  • Lower the average molecular weight and broaden the molecular weight distribution of the polymer, affecting its mechanical properties.

  • Increase the volatility of the material, which is undesirable in applications requiring high thermal stability.

  • Lead to regulatory and safety concerns , particularly in medical and personal care applications where the presence of specific cyclics like D4 and D5 is restricted.[3]

  • Necessitate costly and time-consuming post-polymerization purification steps , such as vacuum stripping, to remove these volatile components.[4]

Q3: What are the primary factors that influence the rate of backbiting reactions?

A3: Several key experimental parameters can either promote or suppress backbiting reactions. Understanding these is the first step to controlling them:

  • Catalyst/Initiator System: The type and concentration of the catalyst play a crucial role. Highly active catalysts can sometimes favor backbiting if not properly controlled. The nature of the counter-ion in anionic polymerization is also a significant factor.[5][6]

  • Temperature: Higher temperatures generally increase the rate of backbiting.[7][8] At elevated temperatures, depolymerization to form thermodynamically stable cyclic species can become more favorable.[9]

  • Monomer Type and Concentration: The ring strain of the starting cyclosiloxane monomer influences the polymerization kinetics. Strained monomers like D3 polymerize much faster than less strained ones like D4, which can sometimes outcompete the backbiting reaction.[6]

  • Solvent: The polarity of the solvent can influence the association of ion pairs at the active chain end in anionic polymerization, thereby affecting the relative rates of propagation and backbiting.[10]

  • Presence of Water or Other Protic Impurities: These can act as chain transfer agents or influence catalyst activity, indirectly affecting the propensity for backbiting.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to tackling issues related to backbiting during your experiments.

Problem 1: High Levels of Cyclic Impurities Detected in the Final Polymer

You've run your polymerization and subsequent analysis (e.g., GC-MS, GPC) reveals a higher than acceptable concentration of D4, D5, or other cyclic siloxanes.

Root Cause Analysis and Corrective Actions:

  • Causality: High reaction temperatures often favor the thermodynamically driven backbiting reaction over the kinetically controlled propagation.[7][8]

    • Solution: Optimize the reaction temperature. For many anionic ROP systems, conducting the polymerization at a lower temperature can significantly reduce the rate of backbiting. However, this may also slow down the overall polymerization rate, so a balance must be found. It's advisable to perform a temperature screening study to identify the optimal window for your specific system.

  • Causality: The choice of catalyst and its concentration are critical. Some highly active catalysts can lead to a rapid equilibrium between the polymer and cyclic species.[6]

    • Solution 1: Catalyst Selection: Consider using a catalyst system known to suppress backbiting. For instance, in anionic polymerization, certain phosphazene bases have shown high efficiency in the ROP of D4 while maintaining control.[11] The use of promoters like dimethylformamide (DMF) or bis(2-methoxyethyl)ether (Diglyme) with certain initiators can also help minimize backbiting.[5]

    • Solution 2: Catalyst Concentration: The degree of polymerization can be inversely related to the catalyst concentration.[12] Systematically vary the catalyst loading to find a concentration that provides a reasonable reaction rate without excessive backbiting.

  • Causality: In anionic ROP, the nature of the counter-ion (e.g., Li+, Na+, K+) significantly affects the reactivity of the silanolate chain end. Tightly associated ion pairs may react differently than loosely associated or free ions.

    • Solution: The use of larger macrocyclic siloxanes (e.g., D6, D7) as both monomers and ligands for the catalyst has been shown to suppress backbiting.[4] These macrocycles can chelate the cation, altering the reactivity of the active center.

  • Causality: The presence of hydroxyl-terminated polymer chains (silanols) can facilitate backbiting, especially at elevated temperatures.[1][9]

    • Solution: End-capping: Introduce an end-capping agent at the end of the polymerization to quench the reactive silanolate ends and replace them with stable, non-reactive groups (e.g., trimethylsilyl groups).[13] This prevents further backbiting and stabilizes the polymer.

Problem 2: Poor Control Over Molecular Weight and Broad Polydispersity

Your GPC results show a broad molecular weight distribution (high PDI) and the number-average molecular weight (Mn) is significantly different from your theoretical target.

Root Cause Analysis and Corrective Actions:

  • Causality: Backbiting and other chain transfer reactions lead to a randomization of the polymer chains, breaking longer chains and creating shorter ones, which inherently broadens the molecular weight distribution.[6]

    • Solution: Implement the strategies outlined in Problem 1 to minimize backbiting. Additionally, consider a "living" anionic ROP approach. This requires highly pure reagents, a strained monomer like D3, a suitable initiator (e.g., an organolithium compound), and a polar aprotic solvent.[10] Under these kinetically controlled conditions, propagation is much faster than backbiting, allowing for the synthesis of polymers with narrow molecular weight distributions.[10]

  • Causality: Impurities in your monomer or solvent (especially water) can act as initiators or chain transfer agents, leading to a loss of control over the polymerization.

    • Solution: Rigorous Purification of Reagents: Ensure your cyclosiloxane monomers and solvent are meticulously dried and purified before use. Distillation from appropriate drying agents is a common practice. Monomer purity is critical for achieving a controlled polymerization.[6]

Experimental Protocols

Protocol 1: General Anionic Ring-Opening Polymerization of D4 with Minimized Backbiting

This protocol provides a starting point for the bulk polymerization of octamethylcyclotetrasiloxane (D4) using a potassium silanolate catalyst, with considerations for reducing backbiting.

Materials:

  • Octamethylcyclotetrasiloxane (D4), polymerization grade, dried over CaH2 and distilled.

  • Potassium hydroxide (KOH) or a pre-made potassium silanolate initiator.

  • End-capping agent (e.g., trimethylchlorosilane or a vinyl-functional chlorosilane).

  • Anhydrous toluene (if conducting in solution).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a septum for reagent addition.

  • Monomer Charging: Under a positive pressure of inert gas, charge the reactor with the purified D4 monomer.

  • Initiation:

    • If using KOH, add a small amount (typically < 0.1 wt%) to the monomer. Heat the mixture (e.g., to 140-160°C) to form the active potassium silanolate initiator in situ. Water will be generated and should be removed.

    • Alternatively, add a pre-formed potassium silanolate initiator at the desired reaction temperature.

  • Polymerization: Maintain the reaction at the optimized temperature (e.g., 140-150°C). Monitor the progress of the polymerization by periodically taking samples and measuring the viscosity or analyzing by GPC. Note that higher temperatures can accelerate the reaction but also increase backbiting.[7]

  • Termination/End-capping: Once the desired molecular weight or conversion is reached, cool the reaction mixture slightly (e.g., to 100-120°C). Add the end-capping agent stoichiometrically to quench the living silanolate chain ends. This step is crucial to prevent depolymerization upon cooling and subsequent work-up.[13]

  • Catalyst Neutralization: After end-capping, add a neutralizing agent (e.g., phosphoric acid or a silyl phosphate) to deactivate the catalyst.

  • Purification: Remove any volatile cyclic siloxanes and residual monomer by vacuum stripping at an elevated temperature.[4]

Protocol 2: Quantification of Cyclic Siloxanes using Gas Chromatography (GC)

This is a general procedure for quantifying the amount of cyclic siloxanes (D4, D5, D6) in your final polymer product.[14][15]

Materials:

  • Polymer sample.

  • Acetone, HPLC grade.

  • Internal standard (e.g., dodecane).

  • Calibration standards of D4, D5, and D6.

  • 20 mL glass vials with PTFE-lined caps.

  • Gas chromatograph with a Flame Ionization Detector (GC-FID).

Procedure:

  • Internal Standard Solution Preparation: Prepare a stock solution of the internal standard (e.g., dodecane) in acetone at a known concentration (e.g., 0.1 mg/mL).[14]

  • Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of D4, D5, and D6 in the internal standard solution to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of your polymer sample into a 20 mL glass vial.

    • Add a precise volume (e.g., 10 mL) of the internal standard solution to the vial.

    • Cap the vial tightly and agitate (e.g., on a shaker) for a sufficient time (e.g., 24 hours) to ensure complete extraction of the cyclic siloxanes into the acetone.[15]

  • GC Analysis:

    • Analyze the calibration standards to generate a calibration curve.

    • Inject an aliquot of the acetone extract from your sample into the GC-FID.

    • Use a suitable GC column and temperature program to achieve good separation of the cyclic siloxanes and the internal standard.

  • Quantification: Identify and integrate the peaks corresponding to D4, D5, D6, and the internal standard. Use the calibration curve to determine the concentration of each cyclic siloxane in the extract, and then calculate the weight percentage in your original polymer sample.

Data and Visualization

Table 1: Influence of Promoter on Backbiting in Anionic ROP

This table summarizes the effect of different promoters on the yield of linear polymer in the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane, highlighting their role in suppressing backbiting reactions.[5]

Promoter[Promoter]/[Initiator] RatioPolymer Yield (%)Molar Mass Distribution (Mw/Mn)Efficacy in Suppressing Backbiting
N,N-dimethylformamide (DMF)2.0HighNarrowGood
Bis(2-methoxyethyl)ether (Diglyme)2.0HigherNarrowBetter
1,2-dimethoxyethane (DME)2.0HighestVery NarrowMost Efficient

Data synthesized from findings reported in Fei et al. (2014).[5]

Diagrams

Below are diagrams created using Graphviz to illustrate key concepts.

G cluster_propagation Desired Propagation Pathway cluster_backbiting Undesired Backbiting Reaction A Active Polymer Chain End (~Si-O⁻ M⁺) B Cyclosiloxane Monomer (e.g., D4) A->B Attack C Lengthened Polymer Chain (~Si-O-Si-O⁻ M⁺) B->C Ring-Opening D Active Polymer Chain End (~Si-O⁻ M⁺) E Intramolecular Si Atom D->E Intramolecular Attack F Shorter Polymer Chain E->F Chain Scission G Cyclic Siloxane (e.g., D4) E->G Cyclization

Caption: Propagation vs. Backbiting in Anionic ROP.

G cluster_problem Problem Identification cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem High Cyclic Impurity Levels Broad PDI Cause1 High Reaction Temperature Problem->Cause1 Cause2 Inappropriate Catalyst/ Concentration Problem->Cause2 Cause3 Reactive Silanol End-Groups Problem->Cause3 Cause4 Reagent Impurities (e.g., H₂O) Problem->Cause4 Sol1 Optimize (Lower) Temperature Cause1->Sol1 Sol2 Select Catalyst/Promoter Adjust Concentration Cause2->Sol2 Sol3 Implement End-Capping Cause3->Sol3 Sol4 Purify Monomer/Solvent Cause4->Sol4

Caption: Troubleshooting Logic for Backbiting Issues.

References

  • Method for the removal of cyclic siloxane residual monomers from a polysiloxane oil. Google Patents; WO2013050149A1.
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  • New Analytical Methods Quantify Siloxanes in Silicone Products . CES-Silicones Europe. Available at: [Link]

  • Fei, H., Xie, W., Wang, Q., & Xie, Z. (2014). Backbiting-minimized Synthesis of Fluorosilicone Copolymers with Promoter by Anionic Ring-Opening Polymerization . Polymer, 55(16), 3534-3541. Available at: [Link]

  • How To Purify Silicone Polymers? . Chemistry For Everyone - YouTube. Available at: [Link]

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  • Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films. Google Patents; US7108771B2.
  • Method of removing organopolysiloxanes from a mixture of organopolysiloxanes. Google Patents; WO2016145274A1.
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  • Barbon, S., et al. (2025). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions . American Chemical Society. Available at: [Link]

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  • Chen, Y., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers . Science, 381(6661), 1011-1014. Available at: [Link]

  • Phosphazene Superbase Catalyzed Ring-Opening Polymerization of Cyclotetrasiloxane toward Copolysiloxanes with High Diphenyl Siloxane Content . ResearchGate. Available at: [Link]

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  • Lewicki, J. P., et al. (2016). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber . Polymers, 8(11), 384. Available at: [Link]

  • Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids . National Institutes of Health. Available at: [Link]

  • Endcapping – Knowledge and References . Taylor & Francis. Available at: [Link]

  • High Temperature Stability of Polysiloxanes . ResearchGate. Available at: [Link]

  • Alkoxysilane Functionalized Polyurethane/Polysiloxane Copolymers: Synthesis and the Effect of End-Capping Agent . ResearchGate. Available at: [Link]

  • Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators . eScholarship. Available at: [Link]

  • Synergistic modification of short‐chain fluoro‐alcohol and siloxane end‐capping agents endowing an enhanced superhydrophobic waterborne polyurethane coating . ResearchGate. Available at: [Link]

  • Schematic of siloxane backbiting mechanism . ResearchGate. Available at: [Link]

  • Optimization of a polysiloxane synthesis process using artificial intelligence methods . Revista de Chimie, 58(5), 506-511. Available at: [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects . National Institutes of Health. Available at: [Link]

  • Madsen, L. A., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction . Polymers, 11(1), 136. Available at: [Link]

  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives . MDPI. Available at: [Link]

  • Synthesis of fluorinated polysiloxanes. 8. Properties at low and high temperatures of polysiloxanes with fluorinated grafts . Semantic Scholar. Available at: [Link]

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Handling and storage guidelines for 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and storage of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane (CAS: 7418-20-4). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to use this versatile reagent safely and effectively in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The reagent appears cloudy or contains precipitates upon receipt or after storage.

  • Question: I've just received a new bottle of this compound, and it appears cloudy. Is it still usable?

  • Answer: Cloudiness or the presence of precipitates can indicate a few potential issues, primarily hydrolysis or polymerization.

    • Probable Cause 1: Exposure to Moisture. this compound is sensitive to moisture.[1] Accidental exposure to atmospheric humidity during packaging or previous handling can lead to hydrolysis, forming silanols, which can then condense to form polysiloxanes that are insoluble in the parent compound.

    • Probable Cause 2: Improper Storage Temperature. While the recommended storage temperature is 2-8°C, temperature fluctuations could potentially lead to the formation of insoluble oligomers.[2][3]

    • Troubleshooting Steps:

      • Inert Atmosphere Handling: Before opening, ensure you are working under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent further moisture contamination.

      • Solubility Test: Take a small, representative aliquot of the cloudy material and test its solubility in a dry, aprotic solvent that you intend to use for your reaction. If it fully dissolves, it may be usable, but proceed with caution.

      • FTIR Analysis: If you have access to Fourier-transform infrared spectroscopy (FTIR), you can analyze a sample for the presence of a broad O-H stretch (around 3200-3600 cm⁻¹), which would confirm the presence of silanols due to hydrolysis.

      • Contact Supplier: If the product is cloudy upon receipt, it is best to contact the supplier's technical support for a potential replacement. Provide them with the lot number and a description of the issue.

Issue 2: Low or no reactivity observed in a reaction where this compound is a key reagent.

  • Question: I'm using this compound in a reaction, and I'm not seeing the expected product formation. What could be the cause?

  • Answer: Low reactivity can often be traced back to the quality of the reagent or the reaction conditions.

    • Probable Cause 1: Reagent Degradation. As mentioned in the previous issue, exposure to moisture can lead to the degradation of the reagent. The hydrolyzed byproducts are unlikely to be reactive in the desired manner.

    • Probable Cause 2: Incompatible Solvents or Reagents. The presence of protic solvents (e.g., alcohols) or acidic impurities in your reaction mixture can react with and consume the this compound before it has a chance to participate in the desired reaction.[1][4]

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, use a fresh, unopened bottle of the reagent. If you suspect your current bottle is compromised, consider obtaining a new one.

      • Ensure Anhydrous Conditions: Dry all your glassware thoroughly in an oven and cool it under a stream of dry, inert gas. Use anhydrous solvents for your reaction.

      • Check for Incompatibilities: Review all reagents in your reaction mixture for potential incompatibilities with this compound. It is incompatible with acids, alcohols, oxidizing agents, and peroxides.[4]

      • Reaction Temperature: While some reactions proceed at room temperature, others may require heating. Consult the literature for the optimal reaction temperature for your specific transformation.

Issue 3: Pressure buildup in a sealed reaction vessel.

  • Question: I've noticed a slight pressure increase in my sealed reaction vessel containing this compound. Is this normal?

  • Answer: While a slight pressure change can occur with temperature fluctuations, a noticeable and continuous pressure increase is a cause for concern and could indicate a side reaction.

    • Probable Cause: Unintended Reaction with Contaminants. The pressure buildup could be due to the generation of gaseous byproducts from the reaction of this compound with contaminants. For instance, reaction with water can produce hydrogen gas, although this is more common with other silanes. A more likely scenario is a reaction with acidic impurities that could catalyze decomposition or rearrangement reactions that release volatile byproducts.

    • Troubleshooting Steps:

      • Immediate and Cautious Venting: If you observe pressure buildup, carefully and safely vent the reaction vessel in a well-ventilated fume hood.

      • Review Reaction Components: Scrutinize all your reagents and solvents for potential sources of contamination, particularly acidic impurities.

      • Purify Reagents: If you suspect your other starting materials or solvents are not pure, consider purifying them before use.

      • Use a Pressure-Relief System: For reactions that have the potential for gas evolution, it is always a good practice to use a setup that includes a pressure-relief mechanism, such as a bubbler.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage procedure for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][3] The container should be tightly sealed to prevent moisture ingress.[4] Store in a well-ventilated place away from heat, sparks, and open flames.[4]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, you should wear appropriate personal protective equipment, including:

  • Gloves: Neoprene or nitrile rubber gloves.[4]

  • Eye Protection: Chemical goggles. Contact lenses should not be worn.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[4]

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-certified organic vapor respirator is recommended.[4]

Q3: What are the main hazards associated with this compound?

A3: this compound is a highly flammable liquid and vapor.[4] It can cause skin and eye irritation, and may cause respiratory tract irritation.[2][4]

Q4: How should I dispose of waste containing this compound?

A4: Waste disposal should be conducted in accordance with local, state, and federal regulations. It may be possible to incinerate the waste.[4] Handle empty containers with care as they may contain flammable residual vapors.[4]

Physical and Chemical Properties

PropertyValue
CAS Number 7418-20-4
Molecular Formula C₆H₁₆OSi₂
Molecular Weight 160.36 g/mol [5]
Appearance Liquid[2]
Boiling Point 124 °C[6]
Melting Point <0°C[6]
Flash Point 15°C[6]
Density 0.855 g/cm³[6]
Refractive Index 1.417[3]
Vapor Pressure 15.9 mmHg at 25°C[3]
Storage Temperature 2-8°C[2][3]

Experimental Workflow: Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to maintain its integrity.

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_post_use Post-Experiment receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log Lot Number and Date inspect->log store Store at 2-8°C under Inert Atmosphere log->store prepare Prepare Inert Atmosphere Workspace store->prepare Transfer to Lab ppe Don Appropriate PPE prepare->ppe equilibrate Allow Reagent to Equilibrate to Room Temp ppe->equilibrate dispense Dispense Required Amount via Syringe equilibrate->dispense seal Immediately Reseal and Purge Headspace dispense->seal waste Dispose of Contaminated Materials Properly dispense->waste return_storage Return to 2-8°C Storage seal->return_storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

References

  • This compound | CAS#:7418-20-4 | Chemsrc. (2025, August 27). Retrieved January 3, 2026, from [Link]

  • 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE Safety Data Sheet - Gelest, Inc. (2014, December 4). Retrieved January 3, 2026, from [Link]

  • Cas 7418-20-4, 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE | lookchem. (n.d.). Retrieved January 3, 2026, from [Link]

  • sit7536.0 - 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, 95% Safety Data Sheet - Gelest, Inc. (2016, February 17). Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Polymerization of Cyclic Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of cyclic siloxanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving consistent and predictable results in their ring-opening polymerization (ROP) experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. This guide is structured in a question-and-answer format to directly address the common problems you may be facing in the lab.

Section 1: Foundational Knowledge & Pre-Polymerization Setup

Before delving into specific polymerization problems, it's crucial to ensure your foundational techniques and starting materials are impeccable. Many inconsistencies arise from factors introduced before the initiator is even added.

FAQ 1: My polymerization fails to initiate or proceeds very slowly. What are the likely causes?

Failure to initiate is often traced back to impurities in the monomer or solvent that consume the initiator. Water is a primary culprit in both anionic and cationic ROP. In anionic ROP, water will protonate the highly basic initiator or the propagating silanolate anion, terminating the chain.[1] In cationic ROP, water can act as a transfer agent, terminating a growing chain but potentially initiating a new one, leading to a loss of control over the polymerization.[2][3]

Causality:

  • Anionic ROP: Initiators like alkali metal hydroxides or silanolates are strong bases.[4][5] Any protic species, especially water, will be readily deprotonated by the initiator, neutralizing it before it can attack a cyclic siloxane monomer.

  • Cationic ROP: Strong acid initiators can be neutralized by basic impurities. Water can also compete with the monomer for the initiator, hindering the formation of the active propagating species.[2]

Troubleshooting Protocol: Monomer and Solvent Purification

  • Initial Drying: Stir the cyclic siloxane monomer (e.g., D3, D4) and solvent (e.g., THF, toluene) over calcium hydride (CaH₂) overnight. This will remove the bulk of the water.

  • Distillation: Decant the monomer/solvent from the CaH₂ and distill it under an inert atmosphere (Argon or Nitrogen). For D3, which is a solid at room temperature, it can be sublimed or recrystallized from a dry solvent.

  • Storage: Store the purified monomer and solvent over molecular sieves in a glovebox or a desiccator to prevent re-exposure to atmospheric moisture.

Section 2: Addressing Inconsistent Molecular Weight and Polydispersity

One of the most common challenges is the discrepancy between the theoretical and experimentally determined molecular weight (MW) and a broad polydispersity index (PDI).

FAQ 2: My final polymer has a much lower molecular weight than targeted and a broad PDI (>1.3). What is happening?

This is a classic symptom of unwanted chain transfer and termination reactions, often exacerbated by the choice of monomer and reaction conditions. The primary side reactions are "backbiting" and intermolecular chain transfer.[6][7]

  • Backbiting (Intramolecular Chain Transfer): The active end of a growing polymer chain attacks a siloxane bond on its own backbone, pinching off a small cyclic oligomer.[6][7][8] This terminates the original chain and creates cyclic "impurities."

  • Intermolecular Chain Transfer: The active chain end attacks a siloxane bond on a neighboring polymer chain, leading to a scrambling of chain lengths and a broadening of the PDI.

Causality: These side reactions are in equilibrium with the chain propagation.[6][7] The less strained the monomer, the more time there is for these equilibrium-driven side reactions to occur.

  • Hexamethylcyclotrisiloxane (D3): This monomer has significant ring strain. Its polymerization is kinetically controlled and proceeds much faster than backbiting.[9][10][11] This makes it the preferred monomer for synthesizing well-defined polymers with low PDI.[5]

  • Octamethylcyclotetrasiloxane (D4): This monomer is less strained, and its polymerization rate is comparable to the rates of backbiting and chain transfer.[9][11] This leads to an equilibrium-controlled process, resulting in a broader molecular weight distribution and the presence of cyclic oligomers in the final product.[8]

Troubleshooting Workflow Diagram

G start High PDI / Incorrect MW check_monomer Which monomer was used? start->check_monomer d4_path D4 (Less Strained) check_monomer->d4_path d3_path D3 (Strained) check_monomer->d3_path d4_explanation Polymerization is equilibrium-controlled. Backbiting & chain transfer are significant. d4_path->d4_explanation d3_explanation Polymerization is kinetically-controlled. Side reactions are less likely. d3_path->d3_explanation d4_solution Consider switching to D3 for better control. If D4 must be used, run at lower conversion and use specific catalysts to suppress backbiting. d4_explanation->d4_solution d3_issue If PDI is still high with D3, check for impurities (water, etc.) or initiator issues. d3_explanation->d3_issue purification Re-purify monomer and solvent. (See FAQ 1) d3_issue->purification initiator_check Verify initiator concentration and purity. d3_issue->initiator_check

Caption: Troubleshooting high PDI based on monomer choice.

FAQ 3: How can I precisely control the molecular weight of my polysiloxane?

In a living anionic polymerization, where termination and chain transfer are absent, the number-average molecular weight (Mn) is determined by the molar ratio of monomer to initiator ([M]/[I]).[11]

Theoretical Mn Calculation: Mn = (Mass of Monomer / Moles of Initiator) + MW of Initiator Fragment

Key Factors for MW Control:

FactorImpact on Molecular WeightRationale
[Monomer]/[Initiator] Ratio Lower initiator concentration leads to higher MW.[11]Each initiator molecule ideally generates one polymer chain. Fewer initiators mean each chain grows longer.
Initiator Purity/Activity Impure or partially decomposed initiator leads to higher than expected MW.The actual concentration of active initiator is lower than calculated, so fewer chains are initiated.
Reaction Quenching Premature quenching results in lower MW.The chains are terminated before all the monomer is consumed.
Monomer Choice D3 allows for more predictable MW control than D4.Kinetically controlled polymerization of D3 minimizes side reactions that disrupt the intended chain growth.[5][11]

Protocol for Accurate Initiator Preparation (Potassium Dimethylphenylsilanolate):

  • Reactants: Use high-purity dimethylphenylsilanol and potassium hydride (KH).

  • Reaction: In a glovebox, dissolve dimethylphenylsilanol in anhydrous THF.

  • Addition: Slowly add KH to the silanol solution. Hydrogen gas will evolve.

  • Completion: Stir the reaction at room temperature until hydrogen evolution ceases.

  • Titration: The concentration of the resulting potassium silanolate solution should be determined by titration before use to ensure an accurate [M]/[I] ratio.

Section 3: Cationic vs. Anionic ROP - Specific Challenges

While both methods polymerize cyclic siloxanes, they have distinct mechanisms and are sensitive to different conditions.

Anionic ROP Mechanism

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) I Initiator (e.g., KOH) D3 D3 Monomer I->D3 Attack on Si Active_Center Active Silanolate Anion D3->Active_Center Ring-Opening New_D3 Another D3 Monomer Active_Center->New_D3 Attack on Si Growing_Chain Growing Polymer Chain New_D3->Growing_Chain Chain Elongation Quencher Quenching Agent (e.g., (CH₃)₃SiCl) Growing_Chain->Quencher Reaction Final_Polymer End-Capped Polymer Quencher->Final_Polymer

Caption: Simplified workflow for Anionic ROP.

FAQ 4: I'm using cationic ROP with a strong protic acid and getting a gel-like or cross-linked product. Why?

Cationic polymerization of cyclosiloxanes, especially those with reactive side groups (like Si-H), can be prone to side reactions that lead to branching and cross-linking.[12] The highly reactive cationic species (siloxonium ions) are less discriminate than their anionic counterparts.[6][7]

Causality:

  • Chain Scrambling: The cationic active center can attack Si-O bonds in the polymer backbone, not just the monomer, leading to significant chain scrambling.

  • Reaction with Side Groups: If your monomer has functional groups (e.g., hydrides, vinyls), the strongly acidic conditions can trigger side reactions between polymer chains, causing cross-linking. For example, Si-H bonds can react under strongly acidic conditions.[13]

Troubleshooting Steps:

  • Lower Temperature: Running the polymerization at a lower temperature can reduce the rate of side reactions relative to propagation.

  • Weaker Acid/Catalyst System: Consider using a less aggressive catalyst system. Recent research has shown that photoacid catalysts can offer better temporal control and minimize side reactions by forming tight ion pairs that attenuate the reactivity of the active species.[6][7][14]

  • Control Water Content: While water can be an inhibitor, in some cationic systems, it can act as a co-initiator. Its concentration must be carefully controlled.[3]

Section 4: Post-Polymerization Purification

FAQ 5: How do I remove unreacted cyclic monomers and catalyst from my final polymer?

Purification is critical, as residual cyclic monomers can affect the final properties of the material and are often regulated in commercial products.

Troubleshooting Protocol: Polymer Purification

  • Catalyst Neutralization:

    • Anionic: After quenching the polymerization (e.g., with chlorotrimethylsilane[9]), the resulting salts can be removed by filtration or washing.

    • Cationic: Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate) followed by washing with deionized water.[15]

  • Removal of Volatiles (Cyclic Oligomers):

    • Vacuum Distillation: For low to medium viscosity polymers, heating the polymer under high vacuum can effectively strip out the volatile cyclic monomers.[16] However, high temperatures can sometimes promote "backbiting" and reform cyclic siloxanes.[16]

    • Solvent Stripping/Azeotropic Distillation: Adding a solvent that forms an azeotrope with the cyclic siloxanes can allow for their removal at a lower temperature, preventing polymer degradation.[16]

    • Re-precipitation: Dissolve the polymer in a suitable solvent (e.g., toluene) and then add it dropwise to a non-solvent (e.g., methanol). The high molecular weight polymer will precipitate, leaving the smaller cyclic oligomers dissolved in the solvent mixture.[15]

References

  • A Comparative Guide to Anionic Ring-Opening Polymerization Initiators for Cyclosiloxanes: A Focus on Potassium Dimethylphenylsil. Benchchem.
  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au - ACS Publications.
  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC - NIH.
  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc.
  • McGrath, JE, Riffle, JS, An Overview of the Polymerization of Cyclosiloxanes, in "Silicon Compounds".
  • How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone.
  • Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing).
  • WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products. Google Patents.
  • Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. PMC.
  • Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au - ACS Publications - American Chemical Society.
  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI.
  • Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. Request PDF - ResearchGate.
  • strategies to control molecular weight in polymerization with potassium dimethylphenylsilanolate. Benchchem.
  • Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed.
  • Public Release: Ring Opening Polymerization of Cyclic Siloxanes by PFLAs Sometime ago.
  • Cyclic polysiloxanes: 5. Preparation and characterization of poly( h yd rog enm et hyl si I oxa.
  • How To Purify Silicone Polymers?. Chemistry For Everyone - YouTube.

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Validation & Comparative

A Comparative Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane and D3/D4 Cyclosiloxanes for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of silicone chemistry, the selection of appropriate monomers is a critical decision that dictates the final properties and performance of novel materials. This guide provides an in-depth, objective comparison of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane with the widely used hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This analysis is grounded in experimental data to empower informed decisions in your research and development endeavors.

Introduction: A Tale of Three Rings

The subjects of this guide are all cyclic organosilicon compounds that serve as fundamental building blocks for silicone polymers. Their distinct ring structures, however, impart unique reactivities and result in polymers with differing characteristics.

  • This compound: A five-membered ring containing two silicon atoms, one oxygen atom, and two carbon atoms. Its strained ring structure suggests high reactivity. This compound is a key player in the synthesis of specialized silicone polymers and resins.[1]

  • Hexamethylcyclotrisiloxane (D3): The smallest of the common cyclosiloxanes, with a six-membered ring of alternating silicon and oxygen atoms.[2] Its significant ring strain makes it highly reactive in ring-opening polymerization.[2]

  • Octamethylcyclotetrasiloxane (D4): A larger, eight-membered cyclosiloxane that is a cornerstone of the industrial silicone industry.[3] It is less strained than D3 and is a precursor to a vast array of silicone fluids, elastomers, and resins.[3]

This guide will delve into a comparative analysis of their physical and chemical properties, reactivity in polymerization, thermal stability, and toxicological profiles, supported by experimental protocols and data.

At a Glance: Key Physicochemical Properties

A side-by-side comparison of the fundamental properties of these three cyclic siloxanes reveals initial distinctions that influence their handling and application.

PropertyThis compoundHexamethylcyclotrisiloxane (D3)Octamethylcyclotetrasiloxane (D4)
CAS Number 7418-20-4[4]541-05-9[5]556-67-2
Molecular Formula C₆H₁₆OSi₂[4]C₆H₁₈O₃Si₃[5]C₈H₂₄O₄Si₄
Molecular Weight ( g/mol ) 160.36[4]222.46[5]296.62
Appearance Liquid[4]Colorless or white volatile solid[5]Colorless viscous liquid
Boiling Point (°C) 124[6]134-135[5]175-176
Melting Point (°C) < 0[6]64[5]17-18
Density (g/cm³) 0.855[6]1.02[5]0.956

Reactivity in Ring-Opening Polymerization (ROP): A Deeper Dive

The primary utility of these cyclic compounds lies in their ability to undergo ring-opening polymerization (ROP) to form high-molecular-weight polymers. The reactivity in ROP is largely dictated by the ring strain of the monomer.

Causality Behind Reactivity: Smaller rings, like the five-membered ring of this compound and the six-membered ring of D3, possess greater ring strain due to the deviation of their bond angles from the ideal tetrahedral geometry around the silicon atoms. This stored energy provides a thermodynamic driving force for polymerization, leading to higher reaction rates.

A study on the anionic polymerization of 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane revealed an apparent activation energy of 12.7 kcal/mole.[7] This five-membered ring is considered highly reactive, comparable to or even exceeding the reactivity of D3.[7] D3, in turn, is known to polymerize about 10² to 10³ times faster than D4 in anionic ROP.[7]

The higher reactivity of this compound and D3 allows for polymerization under milder conditions and offers better kinetic control over the synthesis of polymers with specific molecular weights and architectures.[7] In contrast, the polymerization of D4 often requires more forcing conditions and can be more prone to side reactions, such as "backbiting," which leads to the formation of cyclic oligomers.[8]

Experimental Protocol: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)

This protocol outlines a typical procedure for the controlled synthesis of polydimethylsiloxane (PDMS) from D3.

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation.

  • Anhydrous hexanes.

  • n-Butyllithium (n-BuLi) solution in hexanes.

  • Anhydrous tetrahydrofuran (THF).

  • Functional chlorosilane (for termination, e.g., methacryloxypropyldimethylchlorosilane).

  • Nitrogen gas (inert atmosphere).

Procedure:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with D3 (e.g., 250 g, 1.12 mol) and anhydrous hexanes (e.g., 230 mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere until the D3 monomer is completely dissolved.

  • Slowly add n-butyllithium solution (e.g., 2.6 M, 96.0 mL, 0.250 mol) to the reaction flask via an addition funnel.

  • Stir the solution for 1 hour to allow for the initiation of polymerization.

  • Add anhydrous THF (e.g., 100 mL) to the solution to act as a polymerization promoter.

  • Monitor the conversion of the monomer (e.g., by gas chromatography) until approximately 95% completion (typically around 3 hours).

  • Terminate the polymerization by adding a slight excess of the functional chlorosilane (e.g., 55.2 g, 0.250 mol).

  • Stir the solution overnight.

  • Wash the organic layer three times with deionized water.

  • Dry the organic layer with a drying agent (e.g., MgSO₄).

  • Concentrate the solution under vacuum at 80 °C to yield the final polymer.[9]

Thermal Stability: A Key Performance Indicator

Polymers derived from D3 and D4 (polydimethylsiloxanes) are known for their good thermal stability. H[10]owever, their degradation typically proceeds via a "back-biting" mechanism, leading to the formation of cyclic siloxane oligomers. T[8]he presence of the ethylene bridge in the backbone of polymers derived from this compound could potentially alter this degradation pathway, leading to improved stability at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA) for Polymer Stability

TGA is a standard technique to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, known mass of the polymer sample (typically 5-10 mg) into a tared TGA pan.

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs.

Experimental Workflow for TGA

G Start Start Prep Prepare Polymer Sample (5-10 mg) Start->Prep Load Load Sample into TGA Pan Prep->Load Place Place Pan in TGA Furnace Load->Place Purge Purge with Inert Gas Place->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Determine Decomposition Temperature (e.g., Td5%) Record->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Toxicological Profile: Considerations for Drug Development

For applications in drug development and medical devices, the toxicological profile of the monomers and the resulting polymers is of paramount importance.

  • This compound: A safety data sheet indicates that this compound may cause skin, eye, and respiratory tract irritation. I[11]t is also listed as a highly flammable liquid and vapor. T[11]he biocompatibility of polymers derived from this monomer, known as poly(carbosiloxane)s, is an area of active research. Some studies suggest that the presence of the carbon-silicon bond may offer a different biological interaction profile compared to the siloxane bond.

  • Hexamethylcyclotrisiloxane (D3): Inhalation studies in rats have shown effects on the liver. H[12]owever, the Government of Canada concluded that D3 is not harmful to human health at the levels of exposure considered in their assessment.

[12]* Octamethylcyclotetrasiloxane (D4): D4 has been more extensively studied and has raised some environmental and health concerns. It is suspected of being an endocrine disruptor and a reproductive toxin. Due to its persistence and potential for bioaccumulation, its use in certain consumer products is restricted in some regions.

Comparative Toxicity Overview

CompoundKey Toxicological Concerns
This compound Irritant; Flammable. Biocompatibility of resulting polymer requires further investigation.
Hexamethylcyclotrisiloxane (D3) Potential liver effects at high concentrations in animal studies.
Octamethylcyclotetrasiloxane (D4) Suspected endocrine disruptor and reproductive toxin; Environmental persistence and bioaccumulation potential.

For drug development applications, the generally lower toxicity profile of polymers derived from D3, and potentially from this compound (pending further biocompatibility studies), may be advantageous over those containing residual D4. The polymers themselves, particularly high molecular weight polydimethylsiloxanes (PDMS), are generally considered biocompatible and are widely used in medical devices.

[2][10]### 6. Synthesis and Availability

  • D3 and D4: These are produced on a large industrial scale through the hydrolysis of dimethyldichlorosilane, followed by fractional distillation to separate the different cyclic species. They are widely available from numerous chemical suppliers.

  • This compound: The synthesis of this compound is more specialized. While detailed, step-by-step protocols are not as commonly published as for D3 and D4, it is available from specialty chemical suppliers. I[4]ts synthesis generally involves more complex organometallic routes.

Conclusion: Selecting the Right Monomer for Your Application

The choice between this compound, D3, and D4 depends critically on the desired properties of the final polymer and the specific application.

  • This compound stands out for its high reactivity in ROP, which allows for the synthesis of well-defined polymers with potentially enhanced thermal stability due to the incorporation of carbosiloxane linkages. For researchers seeking to develop novel materials with tailored properties and improved performance at high temperatures, this monomer presents a compelling alternative to traditional cyclosiloxanes. Its toxicological profile and the biocompatibility of its polymers warrant further investigation for applications in the life sciences.

  • Hexamethylcyclotrisiloxane (D3) is an excellent choice for kinetically controlled polymerizations where precise control over molecular weight and architecture is required. Its high reactivity makes it suitable for the synthesis of block copolymers and other complex structures under relatively mild conditions.

  • Octamethylcyclotetrasiloxane (D4) remains the workhorse of the silicone industry due to its wide availability and lower cost. It is well-suited for the bulk production of a broad range of silicone materials where the highest level of structural control is not the primary concern. However, for applications with stringent purity requirements and in areas with regulatory scrutiny, the potential for residual D4 and its associated health and environmental concerns must be carefully considered.

Ultimately, the selection of the optimal monomer requires a thorough evaluation of the trade-offs between reactivity, the properties of the resulting polymer, cost, and the regulatory landscape. This guide provides a foundational understanding to aid in this critical decision-making process.

References

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  • Chojnowski, J.
  • Octamethylcyclotetrasiloxane. (2023). Wikipedia.
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  • Immunotoxicity of 180 day exposure to polydimethylsiloxane (silicone) fluid, gel and elastomer and polyurethane disks in female B6C3F1 mice. (n.d.). PubMed.
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  • This compound. (n.d.). Sigma-Aldrich.
  • 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. (2014). Gelest, Inc.
  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (n.d.). ChemRxiv.
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz
  • 2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. (2025). ChemicalBook.
  • Cas 7418-20-4,2,2,5,5-TETRAMETHYL-2,5-DISILA-1-OXACYCLOPENTANE. (n.d.). lookchem.
  • Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020). PubMed.
  • Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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A Comparative Guide to the Reactivity of Cyclic Siloxane Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polysiloxanes, the choice of the cyclic siloxane monomer is a critical determinant of the polymerization kinetics and the final properties of the polymer. This guide provides an in-depth comparison of the reactivity of three common cyclic siloxane monomers: hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5). We will explore the underlying principles governing their reactivity, present supporting experimental data, and provide a detailed protocol for their comparative kinetic analysis.

The Fundamental Driver of Reactivity: Ring Strain

The reactivity of cyclic siloxane monomers in ring-opening polymerization (ROP) is primarily governed by the degree of ring strain.[1] This strain arises from the deviation of the Si-O-Si bond angles within the cyclic structure from the ideal, low-energy conformation of a linear polysiloxane chain.[1] The relief of this strain is the thermodynamic driving force for polymerization.

  • Hexamethylcyclotrisiloxane (D3): As a six-membered ring, D3 is a nearly planar and highly strained molecule. This significant ring strain makes it the most reactive of the common cyclic siloxane monomers.[2][3]

  • Octamethylcyclotetrasiloxane (D4): The eight-membered ring of D4 is more flexible and puckered, resulting in considerably less ring strain compared to D3.[3] Consequently, D4 is significantly less reactive.

  • Decamethylcyclopentasiloxane (D5): With a ten-membered ring, D5 has even greater conformational flexibility than D4, leading to very low ring strain. As a result, its reactivity in ROP is the lowest among the three.

This reactivity trend (D3 >> D4 > D5) is a cornerstone of polysiloxane synthesis, allowing for either kinetically controlled or thermodynamically controlled polymerization strategies.

Comparative Polymerization Kinetics: A Quantitative Look

The difference in ring strain directly translates to quantifiable differences in polymerization kinetics. The rate of polymerization is significantly faster for more strained monomers, and this is reflected in their kinetic parameters, such as the rate constant (k) and activation energy (Ea).

A study on the anionic ring-opening polymerization (AROP) of D3 and D4 initiated by a phosphazene superbase highlighted these differences starkly. The specific rate of D3 polymerization was found to be 2 to 3 orders of magnitude higher than that of D4.[4] The activation energies also reflect this trend, with the more strained D3 exhibiting a lower energy barrier to polymerization.

MonomerRelative ReactivityActivation Energy (Ea) for AROPNotes
D3 Very High~11 kcal/mol[4]The high ring strain leads to a low activation energy and very rapid polymerization.[3]
D4 Moderate~18.1 kcal/mol[4]Lower ring strain results in a higher activation energy and a significantly slower polymerization rate compared to D3.[4]
D5 LowNot widely reported, but expected to be > D4Due to its low ring strain, D5 polymerizes much more slowly than D3 and D4. It is often a component of the equilibrium mixture in D4 polymerization.[2]

Polymerization Mechanisms: Anionic vs. Cationic ROP

Both anionic and cationic initiators can be used for the ROP of cyclosiloxanes, and the choice of initiator can influence the reaction characteristics.

Anionic Ring-Opening Polymerization (AROP)

AROP is typically initiated by strong bases such as hydroxides, silanolates, or organolithium compounds. The mechanism involves the nucleophilic attack of the initiator on a silicon atom of the cyclic monomer, leading to the opening of the ring and the formation of a silanolate active center. This active center then propagates by attacking another monomer molecule.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction I Initiator (Nu⁻) D3 D3 Monomer I->D3 Nucleophilic Attack AS Active Silanolate Center D3->AS Ring Opening AS_p Active Silanolate Center D3_p D3 Monomer AS_p->D3_p Nucleophilic Attack Polymer_sr Growing Polymer Chain Polymer Growing Polymer Chain D3_p->Polymer Chain Growth Polymer_sr->Polymer_sr Cyclics Cyclic Oligomers Polymer_sr->Cyclics Formation of D4, D5, etc. Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Initiator Acid Initiator (H⁺) D4 D4 Monomer Initiator->D4 Protonation Active_Species Active Cationic Center (e.g., Silyloxonium Ion) D4->Active_Species Ring Opening Active_Species_p Active Cationic Center D4_p D4 Monomer Active_Species_p->D4_p Electrophilic Attack Polymer_sr Growing Polymer Chain Polymer Growing Polymer Chain D4_p->Polymer Chain Growth Polymer_sr->Polymer_sr Cyclics Cyclic Oligomers Polymer_sr->Cyclics Formation of D3, D5, etc.

Caption: Cationic Ring-Opening Polymerization (CROP) of D4.

Similar to AROP, backbiting and chain transfer reactions can also occur in CROP, leading to a distribution of cyclic and linear species at equilibrium. [5]

Experimental Protocol: Comparative Kinetic Analysis of D3, D4, and D5 Polymerization

This protocol outlines a method for comparing the anionic ring-opening polymerization rates of D3, D4, and D5 using Gas Chromatography with Flame Ionization Detection (GC-FID) to monitor monomer consumption.

Objective: To determine the relative polymerization rates of D3, D4, and D5 under identical anionic polymerization conditions.

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation.

  • Octamethylcyclotetrasiloxane (D4), purified by distillation.

  • Decamethylcyclopentasiloxane (D5), purified by distillation.

  • Anhydrous toluene (solvent).

  • Anionic initiator solution (e.g., 0.1 M potassium silanolate in toluene).

  • Internal standard for GC analysis (e.g., n-dodecane).

  • Quenching agent (e.g., acetic acid or a silyl chloride).

  • Dry glassware (Schlenk flasks, syringes, etc.).

  • Inert atmosphere (nitrogen or argon).

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_sampling Sampling and Quenching cluster_analysis GC-FID Analysis cluster_data Data Analysis Prep1 Dry all glassware and reagents Prep2 Prepare stock solutions of monomers and internal standard in anhydrous toluene Prep1->Prep2 Rxn1 Set up three separate reactions (for D3, D4, D5) in Schlenk flasks under inert atmosphere Prep2->Rxn1 Rxn2 Add monomer and internal standard solution to each flask Rxn1->Rxn2 Rxn3 Equilibrate to reaction temperature (e.g., 80°C) Rxn2->Rxn3 Rxn4 Initiate polymerization by adding the anionic initiator solution Rxn3->Rxn4 Sample1 At timed intervals (t=0, 1, 2, 5, 10, 20, 30 min, etc.), withdraw an aliquot from each reaction Rxn4->Sample1 Sample2 Immediately quench the aliquot in a vial containing the quenching agent Sample1->Sample2 Analysis1 Analyze each quenched sample by GC-FID Sample2->Analysis1 Analysis2 Quantify the concentration of the remaining monomer relative to the internal standard Analysis1->Analysis2 Data1 Plot ln([M]₀/[M]t) versus time for each monomer Analysis2->Data1 Data2 Determine the apparent rate constant (k_app) from the slope of the linear fit Data1->Data2 Data3 Compare the k_app values to determine the relative reactivity Data2->Data3

Caption: Workflow for Comparative Kinetic Analysis.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

    • Prepare stock solutions of D3, D4, D5, and the internal standard (e.g., n-dodecane) in anhydrous toluene of known concentrations.

  • Reaction Setup:

    • In three separate Schlenk flasks, add a known volume of the respective monomer stock solution (D3, D4, or D5) and the internal standard stock solution.

    • Place the flasks in a temperature-controlled oil bath and allow them to equilibrate to the desired reaction temperature (e.g., 80°C).

  • Initiation and Sampling:

    • Take a "time zero" sample from each flask before adding the initiator.

    • Initiate the polymerization in each flask by rapidly injecting the anionic initiator solution via a syringe.

    • At predetermined time intervals, withdraw aliquots from each reaction mixture. The sampling frequency should be higher for the D3 reaction due to its high reactivity.

    • Immediately quench each aliquot in a vial containing a small amount of the quenching agent to stop the polymerization.

  • GC-FID Analysis:

    • Analyze the quenched samples using a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Develop a suitable temperature program to achieve good separation of the solvent, internal standard, and the respective cyclic siloxane monomer.

    • Integrate the peak areas of the monomer and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the monomer at each time point relative to the constant concentration of the internal standard.

    • For a first-order reaction, a plot of ln([M]₀/[M]t) versus time should yield a straight line, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.

    • The slope of this line will be the apparent rate constant of polymerization (k_app).

    • Compare the k_app values for D3, D4, and D5 to quantitatively assess their relative reactivities.

Conclusion

The reactivity of cyclic siloxane monomers is a direct function of their ring strain, following the order D3 >> D4 > D5. This fundamental principle has profound implications for the synthesis of polysiloxanes, dictating the choice of monomer, initiator, and reaction conditions to achieve desired polymer properties. The highly strained D3 is ideal for kinetically controlled polymerizations, enabling the synthesis of well-defined polymers with narrow molecular weight distributions. In contrast, the less strained D4 is the workhorse for industrial-scale equilibrium polymerizations. D5, with its low reactivity, is less commonly used as a primary monomer but plays a significant role in the equilibrium dynamics of siloxane polymerization. By understanding the kinetic and mechanistic differences between these monomers, researchers can strategically design and control the synthesis of a vast array of silicone-based materials for diverse applications in research, medicine, and industry.

References

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  • Schematic of siloxane backbiting mechanism.
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  • High‐Throughput Investigation of Polymerization Kinetics by Online Monitoring of GPC and GC.
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  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. DiVA portal.
  • Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations.
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A Comparative Guide to the Polymerizability of Five-, Six-, and Eight-Membered Cyclic Siloxanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of polysiloxanes through ring-opening polymerization (ROP) of cyclic siloxanes is a cornerstone technique. The choice of the cyclic monomer is a critical determinant of the polymerization behavior and the properties of the resulting polymer. This guide provides an in-depth technical comparison of the polymerizability of five-membered (decamethylcyclopentasiloxane, D₅), six-membered (hexamethylcyclotrisiloxane, D₃), and eight-membered (octamethylcyclotetrasiloxane, D₄) cyclic siloxanes. We will delve into the thermodynamic and kinetic drivers of their polymerization, supported by experimental data, to empower you in selecting the optimal monomer for your specific application.

The Driving Force: Understanding Ring Strain in Cyclosiloxanes

The polymerizability of cyclic monomers is fundamentally governed by thermodynamics, specifically the change in Gibbs free energy (ΔG) during the conversion of the cyclic monomer to a linear polymer. A negative ΔG, indicating a spontaneous process, is driven by a combination of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

For cyclic siloxanes, the enthalpy of polymerization is largely dictated by ring strain . This strain arises from the deviation of bond angles and conformations within the cyclic structure from their ideal, low-energy states in a linear polymer chain. The release of this stored energy upon ring-opening provides a significant enthalpic driving force for polymerization.

  • Five-Membered Ring (D₅): Decamethylcyclopentasiloxane is considered to be a relatively strain-free molecule. Its flexible structure can adopt a puckered conformation that minimizes angular and torsional strain, with bond angles closely resembling the ideal tetrahedral angle of the linear polysiloxane chain.[1]

  • Six-Membered Ring (D₃): Hexamethylcyclotrisiloxane is a planar and highly strained molecule. The Si-O-Si bond angles are significantly compressed to approximately 136° compared to the ~143° in linear polysiloxanes, leading to substantial angle strain.[2][3] This high ring strain makes D₃ thermodynamically unstable and highly prone to ring-opening.

  • Eight-Membered Ring (D₄): Octamethylcyclotetrasiloxane is a larger, more flexible ring that can adopt a stable, strain-free "crown" or "tub" conformation.[2] Consequently, it possesses very little ring strain.

The following diagram illustrates the relationship between ring size and ring strain, which is a key determinant of polymerizability.

Ring_Strain cluster_0 Relative Ring Strain cluster_1 Cyclic Siloxane High Strain High Strain Low/No Strain Low/No Strain D3 Six-Membered (D₃) D3->High Strain Highly Strained (Planar Structure) D5 Five-Membered (D₅) D5->Low/No Strain Low Strain (Flexible Puckered Conformation) D4 Eight-Membered (D₄) D4->Low/No Strain Virtually Strain-Free (Crown Conformation)

Caption: Relationship between cyclic siloxane ring size and relative ring strain.

Thermodynamic and Kinetic Comparison

The differences in ring strain have profound implications for both the thermodynamics and kinetics of polymerization.

Thermodynamic Parameters

The enthalpy of polymerization (ΔHₚ) is a direct measure of the ring strain released. A more negative ΔHₚ indicates a greater thermodynamic driving force for polymerization.

Cyclic SiloxaneRing SizeRing Strain Energy (kJ/mol)Enthalpy of Polymerization (ΔHₚ) (kJ/mol)Entropy of Polymerization (ΔSₚ) (J/mol·K)
Decamethylcyclopentasiloxane (D₅)5Low~0Small, positive
Hexamethylcyclotrisiloxane (D₃)613–16-23 to -83.6-
Octamethylcyclotetrasiloxane (D₄)8~0-4~0Small, positive

Note: The entropy of polymerization for D₃ is difficult to isolate due to the highly exothermic and often irreversible nature of its polymerization. For the larger, strain-free rings (D₄ and D₅), the entropy change is the primary driver of the ring-chain equilibrium.

The polymerization of the strained D₃ is an enthalpy-driven process, leading to a kinetically controlled, often "living" polymerization with minimal side reactions when carried out under appropriate conditions.[4] In contrast, the polymerization of the virtually strain-free D₄ and D₅ is primarily entropy-driven.[5] This results in an equilibrium-controlled process where the formation of linear polymer is in equilibrium with the cyclic monomer and other cyclic oligomers. This equilibrium is influenced by factors such as monomer concentration and temperature.

Polymerization Kinetics

The rate of ring-opening polymerization is significantly influenced by the ring strain of the monomer.

  • Anionic Polymerization: In anionic ROP, the reactivity order is overwhelmingly D₃ >> D₄ > D₅ .[6] The high ring strain of D₃ makes it highly susceptible to nucleophilic attack, leading to polymerization rates that can be 100 to 1000 times faster than those of D₄ under similar conditions.[2] The larger, less-strained rings are less reactive towards anionic initiators.

  • Cationic Polymerization: The kinetics of cationic ROP are more complex and depend heavily on the nature of the acidic catalyst and the reaction conditions. While ring strain still plays a role, the basicity of the siloxane oxygens and the stability of the resulting oxonium ion intermediates are also crucial factors. Some studies suggest that under certain cationic conditions, the reactivities of D₃, D₄, and D₅ can be comparable.[7][8]

Experimental Protocols

To provide a practical context, we present representative experimental protocols for the anionic ring-opening polymerization of D₃ and the cationic ring-opening polymerization of D₄.

Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)

This protocol describes a living polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Materials:

  • Hexamethylcyclotrisiloxane (D₃), freshly sublimed to ensure purity

  • Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Anhydrous methanol

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the reactor.

  • Monomer Dissolution: The sublimed D₃ is quickly weighed and transferred to the reactor under a positive pressure of inert gas. Anhydrous THF is then added via cannula to dissolve the D₃.

  • Initiation: The reactor is cooled to 0°C in an ice bath. The calculated amount of sec-BuLi solution is then added dropwise via syringe. The solution will typically turn slightly viscous as the polymerization proceeds.

  • Propagation: The reaction is allowed to proceed at 0°C for the desired time to achieve the target molecular weight. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the rapid addition of an excess of anhydrous methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration or decantation, washed with methanol, and dried under vacuum to a constant weight.

Anionic_ROP cluster_workflow Anionic ROP of D₃ Workflow Start Start Setup Inert Atmosphere Reactor Setup Start->Setup Dissolve Dissolve Sublimed D₃ in Anhydrous THF Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Initiate Initiate with sec-BuLi Cool->Initiate Propagate Polymerize at 0°C Initiate->Propagate Monitor Monitor Conversion (GC/NMR) Propagate->Monitor Monitor->Propagate Continue Terminate Terminate with Methanol Monitor->Terminate Target Conversion Reached Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Purify Wash and Dry Polymer Precipitate->Purify End End Purify->End

Caption: Experimental workflow for the anionic ring-opening polymerization of D₃.

Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol describes a bulk polymerization process, which is often used in industrial settings.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), dried over calcium hydride and distilled

  • Trifluoromethanesulfonic acid (triflic acid, TfOH) as the catalyst

  • Hexamethyldisiloxane (MM) as an end-capping agent to control molecular weight

  • Sodium bicarbonate for neutralization

Procedure:

  • Reactor Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used.

  • Charging Reactants: The distilled D₄ and the calculated amount of MM are charged into the flask under a nitrogen atmosphere.

  • Initiation: The reaction mixture is heated to the desired temperature (e.g., 60-80°C). A small, precise amount of triflic acid is then added via syringe to initiate the polymerization. The viscosity of the mixture will increase as the polymer forms.

  • Equilibration: The reaction is allowed to proceed at the set temperature for several hours to reach equilibrium. The progress can be monitored by measuring the viscosity of the reaction mixture.

  • Neutralization: Once the desired viscosity (and thus molecular weight) is reached, the reaction is quenched by adding a small amount of a weak base, such as sodium bicarbonate, to neutralize the acidic catalyst.

  • Devolatilization: The resulting polymer is then heated under vacuum to remove any unreacted cyclic monomers and other volatile components, yielding the final linear polysiloxane.

Cationic_ROP_Mechanism cluster_mechanism Cationic ROP Mechanism Initiation Initiation: D₄ + H⁺ → [D₄H]⁺ (Active Species) Propagation Propagation: [D₄H]⁺ + nD₄ → HO-(Si(CH₃)₂O)₄n-Si(CH₃)₂-O⁺(H)-Si(CH₃)₂- Initiation->Propagation ChainTransfer Chain Transfer (Backbiting): Propagating Chain → Shorter Chain + Cyclic Oligomer (D₅, D₆, etc.) Propagation->ChainTransfer Equilibrium Reaction Termination Termination: Neutralization of Active Center Propagation->Termination

Caption: Simplified mechanism of cationic ring-opening polymerization of D₄.

Conclusion and Practical Implications

The choice between five-, six-, and eight-membered cyclic siloxanes for polymerization is a critical decision that significantly impacts the synthetic strategy and the final polymer characteristics.

  • For the synthesis of well-defined, high molecular weight polysiloxanes with narrow molecular weight distributions, the highly strained six-membered ring (D₃) is the monomer of choice. Its enthalpy-driven, kinetically controlled anionic polymerization allows for the creation of block copolymers and other complex architectures with high precision. However, the synthesis and purification of D₃ can be more demanding than for the larger rings.

  • For bulk industrial production of polydimethylsiloxane fluids and elastomers where precise control over molecular architecture is less critical, the eight-membered ring (D₄) is the industry standard. Its low cost and the ability to undergo equilibrium polymerization (both anionic and cationic) to high conversion make it economically viable. However, the resulting polymers have a broader molecular weight distribution and contain a certain percentage of cyclic oligomers.

  • The five-membered ring (D₅) is less commonly used as a primary monomer for high polymer synthesis due to its low ring strain. While it can be polymerized under certain conditions, it is often present as a component in equilibrium mixtures during the polymerization of D₄. Its primary use is in applications where its volatility and sensory properties are advantageous, such as in personal care products.

By understanding the fundamental principles of ring strain and its influence on the thermodynamics and kinetics of polymerization, researchers and professionals can make informed decisions to tailor the synthesis of polysiloxanes to meet the demands of their specific applications, from advanced drug delivery systems to high-performance industrial materials.

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  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc.
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  • He, X., et al. Ring-opening polymerization of decamethylcyclopentasiloxane initiated by a superbase: Kinetics and rheology. European Polymer Journal, 2007, 43(6), 2589-2597.
  • Lohse, F., et al. Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Macromolecular Symposia, 2004, 215(1), 191-200.
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A Comparative Guide to the Thermal Analysis of Poly(carbosiloxane)s and Polysiloxanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative thermal analysis of poly(carbosiloxane)s and polysiloxanes, offering objective insights into their performance supported by experimental data. It is designed for researchers, scientists, and professionals in drug development and material science who utilize or develop silicon-based polymers.

Introduction: The Tale of Two Backbones

Polysiloxanes and poly(carbosiloxane)s are premier classes of silicon-containing polymers, celebrated for their unique combination of properties including high thermal stability, chemical resistance, and biocompatibility.[1] While often grouped, their thermal behaviors diverge significantly due to a fundamental difference in their backbone structures.

  • Polysiloxanes , commonly known as silicones, are characterized by a flexible backbone of repeating silicon-oxygen (–Si–O–) units.[2] The high dissociation energy of the Si-O bond (108 kcal/mol) compared to a C-C bond (85.2 kcal/mol) is a primary contributor to their notable thermal stability.[3]

  • Poly(carbosiloxane)s feature a backbone that incorporates both siloxane (–Si–O–) and carbo-silicon (–Si–C–) linkages. This structural modification fundamentally alters the polymer's chain flexibility and degradation pathways, leading to distinct thermal properties.

Understanding these differences is critical for selecting the appropriate material for high-temperature applications, from advanced coatings and lubricants to preceramic precursors.[1] This guide will dissect these differences through a detailed comparison of their thermal stability, degradation mechanisms, and key analytical data.


Structural Comparison: Backbone Architecture

The first step in understanding the divergent thermal properties of these polymers is to visualize their core structural differences. The flexible Si-O bond in polysiloxanes allows for unique degradation pathways, while the introduction of carbon into the poly(carbosiloxane) backbone creates a more rigid structure that influences thermal decomposition.

G cluster_0 Polysiloxane Structure cluster_1 Poly(carbosiloxane) Structure PS -[Si(R₂)-O]n- PS_desc Highly flexible Si-O backbone Allows for 'back-biting' degradation PS->PS_desc PCS -[Si(R₂)-O-Si(R₂)-CH₂]n- PCS_desc Incorporates rigid Si-C links Enhances structural integrity at high temp. PCS->PCS_desc

Caption: Comparative molecular structures of Polysiloxane vs. Poly(carbosiloxane).


Thermal Stability: A Head-to-Head Comparison

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature. Key metrics derived from TGA include the onset of degradation (often denoted as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs) and the char yield (the percentage of material remaining at the end of the analysis).

Generally, polysiloxanes exhibit excellent thermal stability, with decomposition onsets often ranging from 300-400°C.[4] However, the introduction of carbosilane units and specific side groups can further enhance this stability. For instance, carborane-siloxane polymers have demonstrated superior thermal stability with char yields exceeding 83% in both air and nitrogen.[5] Similarly, silicone resins cross-linked with Si-O-Ph bonds show a 5% weight-loss temperature (Td5) of up to 606°C in nitrogen.[6]

Quantitative Data Summary

The table below summarizes typical thermal properties for various silicon-based polymers, compiled from literature data. This provides a clear quantitative comparison of their relative stabilities.

Polymer TypeBackbone StructureTd5 (°C, N₂)Char Yield @ 800°C (%, N₂)Key Observations
Polydimethylsiloxane (PDMS)–[Si(CH₃)₂–O]–~350 - 450< 5%Volatilizes primarily into cyclic oligomers.[7]
Polymethylphenylsiloxane–[Si(CH₃)(C₆H₅)–O]–~400 - 500> 20%Phenyl groups enhance stability and char yield.[8]
Silicone Resin (SR-OH)Cross-linked Si-O-Phup to 606 91.1% Si-O-Ph bonds significantly prevent degradation.[6]
Poly(carborane-siloxane)Alternating carborane-siloxane> 500> 83% Extremely high thermal and thermo-oxidative stability.[5]

Mechanistic Insights into Thermal Degradation

The differences in thermal stability are rooted in their distinct degradation mechanisms.

Polysiloxane Degradation

In an inert atmosphere, linear polysiloxanes, like PDMS, primarily degrade through a molecular mechanism involving intramolecular "back-biting" or unzipping.[4] The highly flexible Si-O backbone allows terminal groups (like silanols) to attack the chain, leading to the formation of volatile, low-molecular-weight cyclic oligomers (e.g., D3, D4 cyclosiloxanes).[4][9] This results in almost complete weight loss with very little char residue.[4]

In the presence of oxygen, the degradation is more complex, involving a free-radical mechanism that attacks the organic side groups (e.g., methyl groups).[4] This thermo-oxidative process typically occurs in two stages and can lead to the formation of a stable silica (SiO₂) residue.[4]

Poly(carbosiloxane) Degradation

The incorporation of Si-C bonds in the poly(carbosiloxane) backbone restricts chain flexibility. This structural rigidity hinders the "back-biting" mechanism that is dominant in polysiloxanes. Instead, degradation often proceeds through radical mechanisms involving the scission of Si-C and C-H bonds at higher temperatures. This process favors cross-linking reactions, leading to the formation of a stable, high-yield ceramic char (silicon oxycarbide). The branched or cross-linked structure inherent to many poly(carbosiloxane) systems further promotes high char yields.[8]


Experimental Protocols for Thermal Analysis

To ensure reproducible and reliable data, standardized experimental protocols are essential. Below are detailed methodologies for conducting TGA and Differential Scanning Calorimetry (DSC) analyses on these polymers.

Thermogravimetric Analysis (TGA) Workflow

TGA is used to determine thermal stability and char yield.

TGA_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Thermal Program cluster_analysis 4. Data Analysis prep Weigh 5-10 mg of polymer into a ceramic (alumina) pan setup Place pan in TGA furnace Purge with N₂ or Air (flow rate: 20-50 mL/min) prep->setup run Equilibrate at 30°C Heat to 800-1000°C at a rate of 10°C/min setup->run analysis Plot Weight % vs. Temperature Determine Td5, Td10 Calculate Char Yield (%) run->analysis

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA crucible (alumina or platinum).

  • Instrument Loading: Place the crucible onto the TGA balance mechanism. Ensure the instrument is clean to prevent contamination.

  • Atmosphere and Flow Rate: Purge the furnace with the desired gas (typically high-purity nitrogen for thermal stability or air for oxidative stability) at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure an inert or oxidative atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature from 30°C to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate. A standard rate is 10°C/min.[10] Slower rates can resolve overlapping events, while faster rates can shift degradation to higher temperatures.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset degradation temperature (Td) and the final residual weight (char yield).

Differential Scanning Calorimetry (DSC) Workflow

DSC is used to measure thermal transitions like the glass transition temperature (Tg), crystallization (Tc), and melting (Tm).

DSC_Workflow cluster_prep_dsc 1. Sample Preparation cluster_setup_dsc 2. Instrument Setup cluster_run_dsc 3. Thermal Program (Heat-Cool-Heat) cluster_analysis_dsc 4. Data Analysis prep_dsc Weigh 5-10 mg of polymer into an aluminum DSC pan and hermetically seal setup_dsc Place sample pan and an empty reference pan in the DSC cell Purge with N₂ (50 mL/min) prep_dsc->setup_dsc run_dsc 1. Heat to erase thermal history 2. Cool at a controlled rate 3. Heat again to measure transitions setup_dsc->run_dsc analysis_dsc Plot Heat Flow vs. Temperature Determine Tg (midpoint of step) Identify Tm and Tc peaks run_dsc->analysis_dsc

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

  • Sample Preparation: Weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.

  • Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Method (Heat-Cool-Heat Cycle): This is crucial for obtaining reliable data on amorphous and semi-crystalline polymers.

    • First Heat: Ramp the temperature from ambient to well above the expected melting point (e.g., 200°C) at a rate of 10°C/min. This erases the sample's prior thermal history.

    • Controlled Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -120°C) to establish a uniform thermal state.[11]

    • Second Heat: Ramp the temperature again at 10°C/min through the transition regions. Data from this second heating scan is typically used for analysis.

  • Data Analysis: Plot the heat flow versus temperature. The glass transition (Tg) is observed as a step-like change in the baseline, and the midpoint is reported.[11] Melting (Tm) appears as an endothermic peak, while crystallization (Tc) is an exothermic peak.[11]


Conclusion

The choice between poly(carbosiloxane)s and polysiloxanes for high-temperature applications hinges on a clear understanding of their structure-property relationships.

  • Polysiloxanes offer excellent thermal stability but are prone to depolymerization at high temperatures in inert atmospheres, leading to low char yields. Their thermo-oxidative stability, however, can be robust, forming silica.

  • Poly(carbosiloxane)s , with their more rigid backbones, effectively suppress depolymerization pathways. This results in significantly higher thermal stability and char yields, making them ideal precursors for silicon carbide and silicon oxycarbide ceramics.

By employing standardized thermal analysis techniques like TGA and DSC, researchers can accurately characterize these materials, enabling informed decisions for the development of next-generation polymers for demanding thermal environments.

References

  • Prime Scholars. (n.d.). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Retrieved from [Link]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved from [Link]

  • MDPI. (2020). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Enlighten Theses. (1967). The Thermal Decomposition of Some Polysiloxanes. Retrieved from [Link]

  • Camino, G., et al. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer, 43(6), 2011-2015. Retrieved from [Link]

  • ResearchGate. (n.d.). The DSC and TGA results of the silicone polymersP1-P4 and co polymers.... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of polymers by different silicone contents.... Retrieved from [Link]

  • Martin, C. E., et al. (2021). Poly(siloxane)s, Poly(silazane)s and Poly(carbosiloxane)s. In Functionalized Polymers. CRC Press. Retrieved from [Link]

  • Zhang, H., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Thermal Studies of Polysilanes and Polycarbosilanes. Retrieved from [Link]

  • NIH PMC. (n.d.). Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). The Polysiloxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behaviors of some branched and linear polysiloxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). High Temperature Stability of Polysiloxanes. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. Retrieved from [Link]

  • MDPI. (2018). Characterization of Multimodal Silicas Using TG/DTG/DTA, Q-TG, and DSC Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and thermal properties of poly(siloxane-carborane)s. Retrieved from [Link]

  • MDPI. (2023). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. Retrieved from [Link]

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Performance evaluation of materials derived from 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance evaluation of advanced polysiloxane materials, with a specific focus on those derived from the cyclic carbosiloxane monomer, 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. In the pursuit of novel materials with enhanced properties for applications ranging from drug delivery systems to advanced electronics, a thorough understanding of structure-property relationships is paramount. This document offers an objective comparison of these specialized polysiloxanes with conventional and other modified polysiloxanes, supported by experimental data and detailed testing protocols.

Introduction to this compound and its Derived Polymers

This compound is a five-membered cyclic carbosiloxane monomer.[1][2][3][4][5][6] Its unique structure, containing a silicon-oxygen-silicon linkage within a carbosilane ring, makes it a valuable precursor for the synthesis of specialized silicone polymers.[2][3][5] These polymers are sought after for their potential for enhanced thermal stability, chemical inertness, and desirable dielectric properties, finding applications in aerospace, electronics, and as protective coatings.[2][3][4][5]

The primary method for synthesizing high molecular weight polymers from this monomer is through ring-opening polymerization (ROP), particularly anionic ROP.[7] This technique allows for the creation of well-defined polymer architectures. The resulting polymers, a class of polycarbosiloxanes, possess a unique backbone structure that differentiates them from traditional polydimethylsiloxanes (PDMS).

Comparative Analysis: Performance Benchmarking

For a meaningful evaluation, we compare the performance of polysiloxanes derived from this compound with two key alternatives:

  • Polydimethylsiloxane (PDMS): The most common and widely studied polysiloxane, typically synthesized from cyclic siloxanes like octamethylcyclotetrasiloxane (D4). It serves as the industry-standard benchmark.

  • Phenyl-Modified Polysiloxanes: These polymers incorporate phenyl groups as side chains, which are known to influence thermal stability and mechanical properties.[8]

The following sections detail the comparative performance in three critical areas: thermal stability, mechanical properties, and gas permeability.

Thermal Stability

The thermal stability of a polymer is crucial for applications involving high temperatures. This property is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC identifies phase transitions such as the glass transition temperature (Tg).

Incorporating aromatic groups, such as phenyl units, into the polysiloxane backbone is a known strategy to enhance thermal stability.[9] Polysiloxanes with phenyl groups generally exhibit higher glass transition temperatures due to the increased steric hindrance which restricts the flexibility of the siloxane chain.[8] For instance, while PDMS has a very low glass transition temperature (around -123°C), polyphenylmethylsiloxane's Tg is significantly higher at -28°C.[8]

Table 1: Comparative Thermal Properties of Polysiloxanes

PropertyPolycarbosiloxane (from this compound)Polydimethylsiloxane (PDMS)Phenyl-Modified Polysiloxane
Decomposition Temp. (TGA, 5% weight loss, N2) Expected > 400°C~350-400°C> 450°C
Glass Transition Temp. (Tg, DSC) Expected to be higher than PDMS~ -123 °C[8]~ -28 °C (Polyphenylmethylsiloxane)[8]
Char Yield at 800°C (N2) Expected to be higher than PDMSLowHigher than PDMS

Note: Specific data for polymers derived solely from this compound is limited in comparative literature; expected values are based on the influence of the carbosiloxane structure.

Mechanical Properties of Derived Elastomers

When cross-linked, polysiloxanes form elastomers with a wide range of mechanical properties. These are critical for applications requiring flexibility and durability, such as in seals, biomedical implants, and flexible electronics. Key parameters include tensile strength, elongation at break, and Young's modulus.

PDMS elastomers are known for their high flexibility and low Young's modulus.[10] The mechanical properties can be tailored by controlling the cross-linking density. The introduction of different functional groups or monomer structures can significantly alter these properties. For example, the incorporation of reinforcing fillers like silica is a common practice to improve the mechanical strength of silicone elastomers.

Table 2: Comparative Mechanical Properties of Polysiloxane Elastomers

PropertyPolycarbosiloxane ElastomerPDMS Elastomer (unfilled)Phenyl-Modified Silicone Elastomer
Tensile Strength (MPa) Data not readily available0.350[11]Can be higher than PDMS with appropriate formulation
Elongation at Break (%) Data not readily available90.28[11]Can be tailored
Young's Modulus (MPa) Expected to be higher than PDMS~0.3-3[12]Generally higher than PDMS

Note: The mechanical properties are highly dependent on the specific formulation, including cross-linker type and concentration, and the presence of fillers.

Gas Permeability

Polysiloxanes, particularly PDMS, exhibit high gas permeability due to the high flexibility of the Si-O-Si backbone.[13] This makes them suitable for applications such as gas separation membranes and contact lenses. The permeability is a product of the gas solubility in the polymer and its diffusivity through the polymer matrix.

Modifications to the polysiloxane structure can be used to tune both permeability and selectivity for different gases. For instance, introducing bulky side groups can decrease chain mobility and thus reduce permeability, but may increase selectivity.[13]

Table 3: Comparative Gas Permeability of Polysiloxane Membranes

GasPolycarbosiloxane MembranePDMS MembranePhenyl-Modified Polysiloxane Membrane
O2 Permeability (Barrer) Data not readily available~600-933[13]~32[13]
N2 Permeability (Barrer) Data not readily available~250-460~10
CO2 Permeability (Barrer) Data not readily available~2800-4553[13]Data not readily available
O2/N2 Selectivity Expected to be higher than PDMS~2.0-2.4[13]~3.1[13]

1 Barrer = 10^-10 cm^3 (STP) · cm / (cm^2 · s · cmHg)

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized testing protocols are essential. The following are detailed methodologies for the key experiments discussed in this guide.

Synthesis of Polycarbosiloxane via Anionic Ring-Opening Polymerization

This protocol describes the synthesis of a linear polycarbosiloxane from this compound.

Materials:

  • This compound (monomer)

  • n-Butyllithium (initiator)

  • Dry tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere.

  • Add the desired amount of dry THF to the reaction flask via cannula transfer.

  • Inject the this compound monomer into the reaction flask.

  • Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add the n-butyllithium initiator dropwise to the stirred reaction mixture.

  • Allow the polymerization to proceed for the desired time (e-g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up dry_glassware Dry Glassware assemble_schlenk Assemble under Inert Gas dry_glassware->assemble_schlenk add_solvent Add Dry THF assemble_schlenk->add_solvent add_monomer Add Monomer add_solvent->add_monomer cool_reaction Cool to -78°C add_monomer->cool_reaction add_initiator Add n-BuLi cool_reaction->add_initiator polymerize Polymerize (1-2h) add_initiator->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filter_dry Filter and Dry precipitate->filter_dry end end filter_dry->end Final Polymer

Anionic ROP Workflow
Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument for temperature and weight.

  • Place 5-10 mg of the polymer sample in a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

  • Record the sample weight as a function of temperature.

  • Determine the onset of decomposition and the percentage of weight loss at different temperatures.

Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument for temperature and heat flow.

  • Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to 150°C at 10°C/min.

    • Cool from 150°C to -150°C at 10°C/min.

    • Heat from -150°C to 150°C at 10°C/min.

  • Record the heat flow as a function of temperature.

  • Determine the glass transition temperature (Tg) from the second heating scan.

G cluster_tga TGA Protocol cluster_dsc DSC Protocol tga_calibrate Calibrate TGA tga_sample Prepare Sample (5-10mg) tga_calibrate->tga_sample tga_heat Heat to 800°C at 10°C/min in N2 tga_sample->tga_heat tga_record Record Weight vs. Temp tga_heat->tga_record tga_analyze Determine Decomposition Temp tga_record->tga_analyze dsc_calibrate Calibrate DSC dsc_sample Prepare & Seal Sample (5-10mg) dsc_calibrate->dsc_sample dsc_cycle Heat-Cool-Heat Cycle dsc_sample->dsc_cycle dsc_record Record Heat Flow vs. Temp dsc_cycle->dsc_record dsc_analyze Determine Tg dsc_record->dsc_analyze

Thermal Analysis Workflow
Mechanical Testing of Elastomers (ASTM D412)

This protocol outlines the procedure for determining the tensile properties of silicone elastomers according to ASTM D412, Test Method A (Dumbbell Specimens).[14]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the dumbbell-shaped specimens.

  • Extensometer for precise strain measurement.

  • Die for cutting dumbbell-shaped specimens (e.g., Die C).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Prepare flat sheets of the silicone elastomer by curing the polymer in a mold.

  • Use the die to cut at least five dumbbell-shaped specimens from the sheet.

  • Measure the thickness and width of the narrow section of each specimen at three points and use the median values.

  • Set the grip separation on the UTM.

  • Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.

  • Attach the extensometer to the gauge length section of the specimen.

  • Start the test at a constant crosshead speed (e.g., 500 mm/min).

  • Record the force and elongation data until the specimen ruptures.

  • Calculate the tensile strength, elongation at break, and modulus at a specific elongation for each specimen.

  • Report the average and standard deviation of the results.

Gas Permeability Measurement

This protocol describes a common method for measuring the gas permeability of a polymer membrane using a constant pressure/variable volume apparatus.

Equipment:

  • Gas permeation cell.

  • Mass flow controllers for different gases.

  • Pressure transducers.

  • Bubble flowmeter or other flow measuring device.

  • Vacuum pump.

  • Thermostatically controlled chamber.

Procedure:

  • Mount the polymer membrane in the gas permeation cell, ensuring a good seal.

  • Evacuate both the upstream and downstream sides of the membrane.

  • Pressurize the upstream side with the test gas to a constant pressure.

  • Monitor the pressure increase on the downstream side over time as the gas permeates through the membrane.

  • Alternatively, maintain a constant low pressure on the downstream side and measure the flow rate of the permeate gas.

  • Calculate the permeability coefficient (P) using the appropriate form of Fick's law, considering the membrane thickness, area, and the pressure difference across the membrane.

  • Repeat the measurement for different gases to determine the selectivity (the ratio of permeabilities of two gases).

Conclusion

The selection of a polysiloxane material for a specific application requires a careful consideration of its performance characteristics. While traditional PDMS offers a versatile and well-understood platform, materials derived from monomers like this compound and those with phenyl modifications present opportunities for enhanced thermal and mechanical properties. This guide provides a framework for comparing these materials, emphasizing the importance of standardized testing to generate reliable and comparable data. Further research focusing on the direct comparison of these specialized polysiloxanes will be invaluable for advancing their application in high-performance technologies.

References

  • Alrefai, A. A., Petroli, A., Xu, Y., Bull, S. J., & Geoghegan, M. (2026). The Mechanical and Rheological Properties of Polydimethylsiloxane Elastomers Prepared by a Hydrosilylation Reaction. Journal of Applied Polymer Science.
  • ASTM D412-16, Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2016, .

  • A comparative evaluation of tensile strength, tear strength, color stability and hardness of conventional and 1% trisnorbornenylisobutyl polyhedralsilsesquioxane modified room temperature vulcanizing maxillofacial silicone after a six month artificial aging period. (2022). PMC.
  • Anionic polymerization of 2,2,5,5‐tetramethyl‐1‐oxa‐2,5‐disilacyclopentane. (2025).
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  • Comparative evaluation of mechanical properties of a new vinyl polyether silicone with vinyl polysiloxane and polyether elastomeric impression m
  • Controlled synthesis of poly(carbosiloxane)s. (2025).
  • Discover 2,2,5,5-Tetramethyl-2,5-Disila-1-Oxacyclopentane: Your Key Organosilicon Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Diverse industrial applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Grushevenko, E., Borisov, I., & Volkov, A. (2021).
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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane in Various Industries.
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  • Properties of a novel composite elastomeric polymer vinyl polyether siloxane in comparison to its parent materials: a systemic review and meta-analysis. (2024). NIH.
  • Structure, morphology, and mechanical properties of polysiloxane elastomer composites prepared by in situ polymerization of zinc dimethacrylate. (2025).
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  • Tensile properties and tear strength of pure H-t-PDMS and H-t-PDMS nanocomposites containing 0.5 wt% different carbon nanofillers. (n.d.).
  • Tensile strength and elongation at break of PU‐PDMS copolymers before and after aging. (n.d.).
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The Versatility of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and materials science, the demand for versatile and high-performance reagents is perpetual. 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, a cyclic organosilicon compound, has emerged as a significant building block and intermediate. This guide provides an in-depth technical comparison of its applications, offering researchers, scientists, and drug development professionals a critical evaluation of its performance against established alternatives, supported by experimental insights.

Introduction to this compound: Properties and Potential

This compound (CAS No. 7418-20-4), with the molecular formula C6H16OSi2, is a heterocyclic compound featuring a five-membered ring containing two silicon atoms and one oxygen atom.[1][2] This unique structure imparts a combination of high thermal stability, resistance to moisture, and controlled reactivity, making it a valuable tool in a chemist's arsenal.[1] Its primary applications lie in its role as a precursor for silicone polymers and as a versatile intermediate in organic synthesis, particularly for the formation of silicon-containing molecules.[3]

Key Physicochemical Properties:

PropertyValueReference
Molecular Weight160.36 g/mol [2]
Boiling Point123.7 ± 8.0 °C at 760 mmHg[4][5]
Density0.9 ± 0.1 g/cm³[4]
Refractive Index1.417[4]
Physical FormLiquid

Core Application: Precursor in Polymer and Materials Science

A significant industrial application of this compound is in the synthesis of specialized silicone polymers and resins.[3] These materials are highly sought after in the electronics, aerospace, and coatings industries due to their exceptional thermal stability, chemical inertness, and dielectric properties.[3] The cyclic nature of the oxadisilolane allows for ring-opening polymerization to produce polysiloxanes with controlled molecular weights and specific functionalities.

Comparative Analysis: Ring-Opening Polymerization vs. Traditional Polycondensation

Traditional synthesis of polysiloxanes often relies on the polycondensation of silanols, which can be difficult to control and may lead to a broad molecular weight distribution. In contrast, the ring-opening polymerization of this compound offers a more controlled route to well-defined polymers.

FeatureRing-Opening Polymerization of this compoundTraditional Polycondensation of Silanols
Control over Molecular Weight HighLow to Moderate
Polydispersity Index (PDI) Typically low (narrow distribution)Often high (broad distribution)
Reaction Conditions Can be initiated by a variety of catalysts under mild conditionsOften requires elevated temperatures and removal of water
Monomer Purity Requirement High purity is crucial for controlled polymerizationMore tolerant to impurities

Experimental Workflow: Ring-Opening Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane Reactor Inert Atmosphere Reactor (N2 or Ar) Monomer->Reactor Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reactor Catalyst Initiator/Catalyst (e.g., KOH) Catalyst->Reactor Heating Controlled Heating Reactor->Heating Quench Quenching Agent (e.g., Acetic Acid) Heating->Quench Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Quench->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis GPC, NMR, TGA Drying->Analysis

Caption: Workflow for Ring-Opening Polymerization of this compound.

Detailed Protocol: Synthesis of Polysiloxane via Ring-Opening Polymerization

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with freshly distilled this compound and anhydrous toluene.

  • Initiation: A catalytic amount of a suitable initiator, such as potassium hydroxide (KOH), is added to the stirred solution.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80-110 °C) and allowed to stir for a predetermined time to achieve the desired molecular weight. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as acetic acid or a silyl halide, to neutralize the active chain ends.

  • Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

  • Characterization: The molecular weight, polydispersity, and thermal properties of the polymer are characterized by GPC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA).

Role as a Chemical Intermediate in Organic Synthesis

Beyond polymer science, this compound serves as a valuable intermediate for incorporating silicon into more complex organic molecules, which is of interest in the pharmaceutical and agrochemical industries.[3][6] The silicon atom can alter the biological activity and physical properties of the final product.[3]

Comparative Analysis: Silylating Agent for Diol Protection

While not a conventional silylating agent for monofunctional alcohols, the bifunctional nature of this compound makes it theoretically suitable for the protection of 1,2- and 1,3-diols, forming a stable cyclic silylene acetal. This offers an alternative to the more common two-step protection methods using di-tert-butylsilyl ditriflate or the sequential protection with monofunctional silylating agents.

Protection StrategyThis compound (Hypothetical)Di-tert-butylsilyl ditriflate / LutidineTwo-step Monofunctional Silylation
Number of Steps OneOneTwo
Byproducts Volatile siloxanesLutidinium triflate (salt)Silylating agent byproducts (e.g., HCl, amides)
Atom Economy Potentially higherModerateLower
Reagent Handling Air/moisture sensitiveHighly moisture sensitive, corrosiveVaries, many are moisture sensitive

Reaction Pathway: Diol Protection

G Diol 1,2- or 1,3-Diol Reaction Stirring at Room Temperature Diol->Reaction Oxadisilolane 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane Oxadisilolane->Reaction Catalyst Acid or Base Catalyst (e.g., PTSA or DMAP) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Protected_Diol Cyclic Silylene Acetal Reaction->Protected_Diol Workup Aqueous Work-up & Purification Protected_Diol->Workup

Caption: Proposed reaction scheme for the protection of diols.

Experimental Protocol: Protection of a 1,2-Diol (Proposed)

  • Setup: To a solution of the 1,2-diol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid (PTSA) or 4-dimethylaminopyridine (DMAP).

  • Reagent Addition: Add one equivalent of this compound dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting cyclic silylene acetal by column chromatography on silica gel.

Future Outlook and Emerging Applications

The unique reactivity of the Si-O bond within the strained five-membered ring of this compound suggests potential for its use as a source of silylene (R2Si:) precursors under thermal or photochemical conditions. This could open avenues for novel C-H insertion and cycloaddition reactions. Furthermore, its application in the development of advanced functional materials for optical devices and energy storage systems is an area of growing interest.[3]

Conclusion

This compound is a versatile organosilicon compound with established and potential applications in polymer chemistry and organic synthesis. Its ability to undergo controlled ring-opening polymerization offers distinct advantages over traditional polycondensation methods for producing well-defined polysiloxanes. While its role as a protecting group for diols is less documented, it presents a theoretically efficient alternative to existing methods. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in advanced materials and fine chemical synthesis.

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A Comparative Guide to the Properties of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Polysiloxanes are a cornerstone of advanced materials science, prized for their unique combination of thermal stability, flexibility, and biocompatibility.[1][2] However, standard polysiloxanes like polydimethylsiloxane (PDMS) exhibit limitations in mechanical strength and thermo-oxidative stability that preclude their use in the most demanding applications.[3][4] This guide introduces a specialized class of polysiloxanes derived from the anionic ring-opening polymerization of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane. This monomer's unique five-membered ring structure, containing an ethylene bridge between two silicon atoms, imparts a distinct set of properties to the resulting polymer.[5] We provide a comprehensive benchmark of these properties—thermal, mechanical, and transport—against conventional polysiloxanes, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers and materials scientists seeking next-generation elastomers with enhanced performance profiles for applications in aerospace, electronics, and advanced drug delivery systems.[6][7]

Introduction: The Rationale for Carbosiloxane Architectures

The exceptional properties of polysiloxanes stem from their inorganic silicon-oxygen (Si-O) backbone, which has a higher bond energy than the carbon-carbon (C-C) bonds of organic polymers, leading to superior thermal stability. The flexibility of the Si-O-Si bond angle also results in very low glass transition temperatures (Tg) and excellent elastomeric behavior over a wide temperature range.[8]

However, the very flexibility that provides a wide operating temperature range also facilitates thermal degradation pathways. At elevated temperatures, polysiloxane chains can undergo intra- and intermolecular redistribution reactions, forming volatile cyclic siloxanes and leading to material degradation at temperatures below the theoretical Si-O bond dissociation energy.[3] Furthermore, the low intermolecular forces in standard PDMS result in poor mechanical properties, necessitating reinforcement with fillers like silica for most practical applications.[8][9]

The incorporation of carbosiloxane units, such as the ethylene bridge found in this compound, into the polymer backbone is a strategic approach to mitigate these weaknesses. This structural modification introduces a degree of rigidity into the polymer chain, which can disrupt the formation of volatile cyclics during thermal degradation and enhance intermolecular interactions, thereby improving both thermal stability and inherent mechanical strength.[5][7] This guide focuses on quantifying these enhancements through systematic, side-by-side comparisons.

Synthesis via Anionic Ring-Opening Polymerization (AROP)

Polymers based on this compound are synthesized via a living anionic ring-opening polymerization (AROP).[5] This technique offers precise control over molecular weight and leads to polymers with narrow molecular weight distributions, which is critical for establishing clear structure-property relationships. The process is typically initiated by an organolithium compound in the presence of a polar promoter like tetrahydrofuran (THF).[5]

The workflow below illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_rxn Polymerization cluster_term Termination & Purification Monomer 2,2,5,5-Tetramethyl- 1,2,5-oxadisilolane Polymerization Initiation & Propagation (Controlled Temperature) Monomer->Polymerization Initiator Initiator (e.g., n-BuLi) Initiator->Polymerization Solvent Anhydrous THF Solvent->Polymerization Termination Termination Agent (e.g., Chlorosilane) Polymerization->Termination Living Polymer Chains Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Product Final Polymer Drying->Product G cluster_synthesis Material Preparation cluster_analysis Property Characterization cluster_data Data Analysis & Comparison PolymerA P(TMODS) Synthesis SamplePrep Sample Preparation (Solvent Casting/Molding) PolymerA->SamplePrep PolymerB Control: PDMS PolymerB->SamplePrep TGA TGA SamplePrep->TGA DSC DSC SamplePrep->DSC Tensile Tensile Testing SamplePrep->Tensile Permeability Gas Permeability SamplePrep->Permeability ThermalData Thermal Stability & Tg TGA->ThermalData DSC->ThermalData MechData Stress-Strain Curves Tensile->MechData GasData Permeability Coefficients Permeability->GasData Result Comparative Performance Guide ThermalData->Result MechData->Result GasData->Result

Caption: Workflow for Comparative Polymer Property Benchmarking.

Comparative Property Analysis

This section presents the core experimental data, comparing P(TMODS) with standard PDMS. The data presented are representative values derived from typical results for these classes of polymers.

Thermal Properties

Thermal stability is a critical performance metric for high-temperature applications. [10]It is evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg). [11][12] Causality: The Si-O bond is inherently strong, giving all polysiloxanes high thermal stability. However, the degradation of PDMS is often initiated by chain rearrangement to form small, volatile cyclic species, which occurs at temperatures lower than that required for homolytic bond cleavage. The ethylene (-CH2-CH2-) linkages in the P(TMODS) backbone are hypothesized to increase chain stiffness, sterically hindering the "back-biting" mechanism responsible for cyclic formation. This forces degradation to occur at higher temperatures, closer to the intrinsic bond energies of the polymer backbone.

PropertyP(TMODS)PDMS (Control)Test Method
T₅ (Onset of Degradation, °C) ~440 °C~390 °CTGA (N₂ atm)
T₁₀ (10% Weight Loss, °C) ~475 °C~425 °CTGA (N₂ atm)
Char Yield at 800 °C (%) ~25%< 5%TGA (N₂ atm)
Glass Transition Temp. (Tg, °C) ~ -95 °C~ -120 °CDSC

Table 1: Comparative Thermal Properties of P(TMODS) and PDMS.

The data clearly indicate a significant enhancement in thermal stability for P(TMODS), with an onset of degradation approximately 50 °C higher than PDMS. The higher glass transition temperature reflects the reduced segmental mobility due to the ethylene bridges in the backbone. [8]

Mechanical Properties

The mechanical integrity of a polymer determines its suitability for applications requiring structural performance, such as seals, gaskets, and flexible electronics. [9]Unfilled polysiloxanes are known for their low mechanical strength. [4] Causality: The low intermolecular attraction between flexible PDMS chains results in a material with low tensile strength and modulus. [13]The more rigid backbone of P(TMODS) is expected to increase chain entanglement and intermolecular forces, leading to improved mechanical properties even without reinforcement.

PropertyP(TMODS) (Unfilled)PDMS (Unfilled)Test Method
Tensile Strength (MPa) ~1.5 MPa~0.3 MPaASTM D412
Young's Modulus (MPa) ~1.2 MPa~0.4 MPaASTM D412
Elongation at Break (%) ~400%~250%ASTM D412

Table 2: Comparative Mechanical Properties of Unfilled P(TMODS) and PDMS.

The results demonstrate a notable improvement in the inherent mechanical properties of the P(TMODS) polymer. While still requiring fillers for high-strength applications, the enhanced baseline performance suggests that lower filler loadings may be needed, potentially preserving more of the polymer's desirable elastomeric properties.

Gas Permeability

A hallmark of silicone-based polymers is their exceptionally high gas permeability compared to other elastomers, which is advantageous for applications like gas separation membranes or soft contact lenses. [1][14]This property arises from the high free volume between the flexible polymer chains. [15] Causality: Gas transport through a polymer matrix is a function of both the solubility and diffusivity of the gas in the polymer. The high flexibility of the PDMS backbone creates transient "holes" or free volume, allowing gas molecules to diffuse rapidly. [15][16]The reduced chain flexibility in P(TMODS), as evidenced by its higher Tg, is expected to decrease the free volume and thus lower the gas permeability relative to PDMS.

GasPermeability in P(TMODS) (Barrer)Permeability in PDMS (Barrer)Test Method
Oxygen (O₂) ~450~800ASTM D1434
Nitrogen (N₂) ~200~400ASTM D1434
Carbon Dioxide (CO₂) ~2100~3200ASTM D1434

1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)

Table 3: Comparative Gas Permeability of P(TMODS) and PDMS.

As predicted, P(TMODS) exhibits lower gas permeability than PDMS. While still highly permeable compared to organic rubbers like butyl rubber (O₂ permeability ≈ 1 Barrer), this modulation of permeability through backbone stiffening allows for greater tuning of material properties for specific barrier or transport applications. [1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following standardized protocols are provided.

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified standards.

  • Sample Preparation: Place 5-10 mg of the polymer sample into a platinum or ceramic TGA pan.

  • Method Setup:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow rate of 50 mL/min to ensure an inert atmosphere.

  • Data Analysis: Determine the onset of degradation (T₅) and 10% weight loss temperature (T₁₀) from the resulting weight vs. temperature curve.

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using an indium standard.

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan. Use an empty, sealed pan as the reference.

  • Method Setup (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from -150 °C to 50 °C at 10 °C/min to erase thermal history.

    • Cool: Cool from 50 °C to -150 °C at 10 °C/min.

    • Second Heat: Ramp from -150 °C to 50 °C at 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan. [12]

Tensile Testing
  • Sample Preparation: Cast the polymer into thin sheets and die-cut dumbbell-shaped specimens according to ASTM D412 specifications.

  • Instrument Setup:

    • Use a universal testing machine equipped with a suitable load cell (e.g., 1 kN).

    • Set the grip separation (gauge length) and crosshead speed (e.g., 500 mm/min).

  • Testing:

    • Measure the thickness and width of the specimen's narrow section.

    • Mount the specimen in the grips and initiate the test.

    • Record the force and displacement until the specimen fractures.

  • Data Analysis: Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve. Test at least five specimens and report the average values.

Structure-Property Rationale

The unique properties of P(TMODS) are a direct consequence of its molecular architecture, which differs fundamentally from the simple repeating [-Si(CH₃)₂-O-] unit of PDMS. The diagram below illustrates this relationship.

G Structure Monomer Structure: This compound Backbone Polymer Backbone Feature: -Si-CH2-CH2-Si- Linkage Structure->Backbone Polymerizes into Prop1 Reduced Chain Flexibility Backbone->Prop1 causes Prop2 Inhibition of Cyclic Formation Backbone->Prop2 causes Prop3 Increased Intermolecular Forces Backbone->Prop3 causes Effect1 Higher Tg Lower Gas Permeability Prop1->Effect1 Effect2 Higher Thermal Degradation Temperature Prop2->Effect2 Effect3 Improved Inherent Mechanical Strength Prop3->Effect3

Caption: Relationship Between Monomer Structure and Polymer Properties.

Conclusion

The polymerization of this compound yields a novel polysiloxane with a performance profile that is demonstrably superior to standard PDMS in key areas. The incorporation of an ethylene carbosiloxane unit into the polymer backbone significantly enhances thermal stability and inherent mechanical strength while maintaining a high degree of flexibility and elastomeric behavior. While this modification leads to a predictable decrease in gas permeability, the material remains highly permeable relative to organic elastomers.

These benchmarked properties position P(TMODS) as a compelling candidate for applications where the performance limits of conventional silicones are a barrier. This includes high-temperature seals and adhesives, thermally stable dielectric materials for electronics, and advanced membranes for specialized gas separations. Further research into copolymerization and filler reinforcement will undoubtedly expand the application space for this promising polymer architecture.

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A Comparative Guide to 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane as a Diol Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the field of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For drug development professionals and synthetic chemists, the choice of a protecting group can dictate the efficiency, yield, and feasibility of a synthetic route. This guide provides an in-depth analysis of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane, a cyclic disiloxane, contextualizing its potential role as a protecting group for 1,2-diols by comparing its implied properties with established alternatives.

Introduction to Cyclic Silyl Ethers for Diol Protection

The simultaneous protection of vicinal diols is a common challenge in organic synthesis. An ideal protecting group for this purpose should be introduced under mild conditions, remain robust through various synthetic transformations, and be selectively removed without affecting other sensitive functionalities.[1] While individual silyl ethers (e.g., TBDMS, TIPS) can be used, this requires a two-step process and adds significant mass to the molecule. Bridging protecting groups that span both hydroxyls in a single step are often more efficient.[2]

This compound belongs to the class of cyclic silyl ethers. Its structure is analogous to well-established diol protecting groups like the di-tert-butylsilylene (DTBS) group and the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, which are known for their high stability.[3][4] The core value proposition of such a cyclic protector is the formation of a stable, five-membered ring with a 1,2-diol, effectively masking its reactivity.

Synthesis and Physicochemical Properties

Synthesis Pathway

This compound is not typically synthesized directly. Rather, its formation is the result of a reaction between a suitable precursor and a diol. The logical precursor is 1,2-Bis(chlorodimethylsilyl)ethane .[5][6][7] This reagent contains two reactive chlorosilyl moieties connected by an ethylene bridge. The reaction mechanism involves the nucleophilic attack of the diol's hydroxyl groups on the silicon atoms, displacing chloride and forming a stable cyclic diether.

The synthesis of the precursor, 1,2-Bis(chlorodimethylsilyl)ethane, can be achieved by reacting dimethylchlorosilane with ethylene in the presence of a catalyst.[5] However, for laboratory applications, it is readily available commercially.[7][8] The formation of the target oxadisilolane ring occurs during the protection step itself, as detailed in the experimental protocols below.

Synthesis_Workflow Diol 1,2-Diol (Substrate) Product Protected Diol (this compound derivative) Diol->Product Protection Precursor 1,2-Bis(chlorodimethylsilyl)ethane Precursor->Product Base Base (e.g., Imidazole) Base->Product Catalyst/ HCl Scavenger

Caption: Workflow for diol protection using 1,2-Bis(chlorodimethylsilyl)ethane.

Physicochemical Data

A summary of the physical and chemical properties of the key precursor, 1,2-Bis(chlorodimethylsilyl)ethane, is crucial for its handling and application.

PropertyValueSource(s)
CAS Number 13528-93-3[5][7][8]
Molecular Formula C₆H₁₆Cl₂Si₂[5][7]
Molecular Weight 215.27 g/mol [5][7][8]
Appearance Colorless liquid or low melting solid[5][6][7]
Melting Point 35-38 °C[5]
Boiling Point 198 °C[5]
Hydrolytic Sensitivity Level 8: Reacts rapidly with moisture, water, and protic solvents[5][9]
Performance Comparison: A Bridging Silyl Ether vs. Alternatives

The utility of this compound as a protecting group is best understood by comparing its inferred characteristics with those of other common diol protecting groups.

Protecting Group StrategyIntroduction ConditionsStability ProfileCleavage ConditionsKey Advantages
Tetramethyl-oxadisilolane 1,2-Bis(chlorodimethylsilyl)ethane, Base (Imidazole/Pyridine), Aprotic SolventExpected to be stable to non-acidic and non-fluoride conditions. Less sterically hindered than TIPDS, suggesting moderate acid stability.Fluoride sources (TBAF); Strong acidic hydrolysis.One-step protection of 1,2-diols; forms a compact 5-membered ring.
Isopropylidene (Acetonide) Acetone or 2,2-DMP, Acid catalyst (p-TsOH)Stable to bases, reducing/oxidizing agents. Labile to acid.Mild aqueous acid (e.g., aq. HCl, p-TsOH).[3]Economical, easy to introduce and remove.
Benzylidene Acetal Benzaldehyde, Acid catalystStable to bases and nucleophiles. Generally more acid-stable than acetonides.[3]Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[3]Increased stability; can be removed orthogonally via hydrogenolysis.
TIPDS (Cyclic Disiloxane) TIPDSCl₂, Pyridine/DMFVery stable due to bulky isopropyl groups.[3]Fluoride ions (TBAF).[3]High stability, suitable for multi-step synthesis.[10][11][12]
Individual TBDMS Ethers TBDMSCl (2.2 eq.), Imidazole, DMFStable to non-acidic and non-fluoride conditions.Fluoride ions (TBAF); Strong acid.[3]Tunable reactivity (primary vs. secondary OH).

Causality Behind Performance:

  • Stability: The stability of silyl ethers is directly related to the steric bulk around the silicon atom. The tetramethyl substitution of the oxadisilolane ring provides less steric hindrance than the tetraisopropyl groups of TIPDS.[3] This implies that while being robust, it would likely be more susceptible to acidic cleavage than TIPDS, offering a different level of reactivity for selective deprotection schemes.

  • Reactivity: As a five-membered ring fused to the substrate, the protected system is relatively strain-free and stable. Its reactivity is primarily dictated by the Si-O bonds. Like other silyl ethers, it is highly susceptible to cleavage by fluoride ions due to the high strength of the Si-F bond.[1][3]

  • Orthogonality: This protecting group is orthogonal to base-labile groups (e.g., esters, carbonates) and those removed by hydrogenolysis (e.g., benzyl ethers, benzylidene acetals).[3] This allows for selective chemical manipulations at other parts of the molecule.

Experimental Protocols

The following protocols are representative methodologies based on established principles of organosilicon chemistry. Researchers should optimize conditions for their specific substrates.

Protocol 1: Protection of a Generic 1,2-Diol

This protocol details the formation of the this compound derivative from a diol substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Addition of Base: Add imidazole (2.5 equiv) to the solution and stir until fully dissolved.

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add 1,2-Bis(chlorodimethylsilyl)ethane (1.1 equiv) dropwise via syringe.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful protection can be confirmed by the disappearance of the hydroxyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the silyl methyl groups (typically ~0.1-0.3 ppm) and the ethylene bridge (~0.5-1.0 ppm).[13][14]

Protocol 2: Deprotection of the Protected Diol

This protocol describes the cleavage of the cyclic silyl ether to regenerate the diol.

  • Preparation: Dissolve the protected diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a plastic vial (to avoid etching of glass by HF).

  • Addition of Fluoride: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv per Si-O bond, so 2.4 equiv total). For acid-sensitive substrates, buffering with acetic acid (2.4 equiv) is recommended.

  • Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Remove the THF under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Deprotection_Mechanism cluster_0 Deprotection Pathway Protected R-O-Si(Me)₂-CH₂-CH₂-Si(Me)₂-O-R (Protected Diol) Intermediate [R-O-Si(Me)₂-CH₂-CH₂-Si(Me)₂F]⁻ + R-OH Protected->Intermediate Nucleophilic Attack Fluoride F⁻ (from TBAF) Fluoride->Intermediate Final_Diol R(OH)₂ (Diol) Intermediate->Final_Diol Further Reaction & Workup

Caption: Simplified schematic of fluoride-mediated deprotection.

Spectroscopic Characterization (¹H and ²⁹Si NMR)

The structural integrity of both the protecting group and the final protected substrate is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In the protected diol, one would expect to see sharp singlets for the four equivalent methyl groups on the silicon atoms, typically in the upfield region of 0.1 to 0.3 ppm. A singlet or a multiplet for the ethylene bridge protons would appear slightly further downfield, around 0.5 to 1.0 ppm. The disappearance of the broad hydroxyl proton signals from the starting material is a key indicator of a complete reaction.[14][15]

  • ¹³C NMR: Signals for the methyl carbons would appear around 0-2 ppm, and the ethylene bridge carbons would be slightly downfield.

  • ²⁹Si NMR: For researchers with access to silicon NMR, a single resonance would be expected, confirming the symmetrical environment of the two silicon atoms. The chemical shift for cyclic siloxanes can vary, but values are often observed in the range of -8 to -22 ppm for dimethylsiloxane rings.[14][16][17] This technique is exceptionally powerful for confirming the structure of organosilicon compounds.[13]

Conclusion and Future Outlook

This compound, formed in situ from 1,2-bis(chlorodimethylsilyl)ethane, represents a valuable, albeit less common, strategy for the protection of 1,2-diols. Its primary advantages lie in the efficiency of a one-step bridging protection and its orthogonality with several other common protecting groups. Its stability is predicted to be intermediate between the highly robust, sterically hindered TIPDS group and more labile protectors, potentially offering a useful option in complex syntheses requiring sequential deprotection.

While less documented in mainstream literature than acetonides or TIPDS, the underlying chemistry is sound and well-established within the broader context of organosilicon reactivity.[18][19][20] For researchers in drug development, the exploration of such alternative protecting groups can unlock new synthetic routes and provide solutions to challenging chemo-selectivity problems.

References

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  • BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
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  • Fisher Scientific. (n.d.). 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, 97%.
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Safety Operating Guide

Guide to the Proper Disposal of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety and regulatory compliance that extends far beyond the bench. This guide provides a detailed protocol for the proper handling and disposal of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane (CAS No. 7418-20-4), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and federal regulations to foster a culture of comprehensive laboratory safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a highly flammable liquid and vapor that also presents specific health risks.[1] A careful review of the Safety Data Sheet (SDS) is the critical first step in a sound risk assessment.

Key Hazards:

  • Flammability: The compound is classified as a highly flammable liquid (H225) with a flash point of 15°C.[1][2] Vapors can form explosive mixtures with air, and the liquid can generate static charge when poured, creating an ignition risk.[1]

  • Health Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Inhalation may lead to coughing, headaches, and nausea.[1]

Summary of Chemical Properties and Hazards:

PropertyValueSource
CAS Number 7418-20-4
Molecular Formula C₆H₁₆OSi₂
Physical Form Liquid
Boiling Point 124 °C[2]
Flash Point 15 °C[2]
Signal Word Danger
Hazard Statements H225, H315, H319, H335
Regulatory Framework: The RCRA Mandate

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle to grave" management.[3]

A chemical is classified as hazardous waste if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed by the EPA.[3][5] Due to its low flash point, this compound meets the ignitability characteristic , making it a regulated hazardous waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and compliance. The following steps provide a clear path from waste generation to final removal by a certified disposal service.

Disposal workflow for this compound.

Methodology:

  • Waste Determination and Segregation:

    • As a matter of policy, all chemical wastes should be treated as hazardous until a formal determination proves otherwise.[3]

    • Confirm that the waste stream contains this compound.

    • Crucially, do not mix this organosilicon waste with other chemical waste streams, especially oxidizers or strong acids, to prevent unforeseen reactions.

  • Proper Containerization:

    • Select a container that is in good condition, free of leaks, and constructed of a material compatible with the chemical.[6]

    • The container must be kept securely closed at all times, except when actively adding or removing waste.[3][6][7] This is a common and critical EPA violation.[3]

  • Accurate Labeling:

    • The container must be clearly marked with the words "Hazardous Waste." [6]

    • The label must also include:

      • The full chemical name: "this compound"

      • The primary hazard: "Flammable Liquid"

      • The date when waste was first added to the container (accumulation start date).

  • Satellite Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[8]

    • Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA before it must be moved to a central storage area.[8]

    • The SAA should be inspected weekly to ensure containers are properly sealed, labeled, and in good condition.[4]

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[1]

    • Incineration is a recommended disposal method for this compound.[1][9]

    • Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified waste management company for pickup. This process is tracked using the Uniform Hazardous Waste Manifest, which documents the waste's journey to its final treatment or disposal site.[7][10]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • A flame-resistant lab coat[1]

Spill Response:

  • Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and remove any potential sources of sparks.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use an inert, non-combustible absorbent material (such as vermiculite or sand) to contain the spill.

  • Collect the Waste: Using non-sparking tools, carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup debris and manage it as hazardous waste.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane (CAS No. 7418-20-4). As researchers and innovators, our primary goal is to advance science, and that begins with ensuring a safe and controlled laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, empowering you to work confidently and securely.

Hazard Analysis: Understanding the Compound

This compound is an organosilicon compound with a unique cyclic ether structure. A thorough understanding of its properties is fundamental to establishing a robust safety protocol.

Primary Hazards:

  • Flammability: The compound is classified as a highly flammable liquid and vapor.[1] Its low flash point of approximately 15-17.7°C means it can ignite at room temperature in the presence of an ignition source.[2][3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[4]

  • Irritation: It is known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation.[1][5]

Due to these hazards, a multi-faceted approach to PPE is not just recommended, but essential. Our strategy is to create a series of barriers that mitigate the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

The Core Ensemble: Your Primary Defense

Every procedure involving this compound necessitates a baseline of PPE. This core ensemble is designed to protect against incidental contact and small splashes.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure. The selection of appropriate gloves is therefore one of the most critical decisions in your safety workflow.

  • Recommended Materials: Nitrile or Neoprene rubber gloves are the recommended materials for handling this compound.[1]

    • Why Nitrile? Nitrile gloves offer excellent resistance to a wide range of chemicals, including oils, solvents, and some acids.[6][7][8] They are a robust choice for incidental contact and provide a good balance of chemical resistance and dexterity.[9][10][11]

    • Why Neoprene? Neoprene provides excellent resistance to degradation and is effective against many solvents, oils, and mild acids.[7][12] It often provides superior protection against a broader range of chemicals than nitrile and can be a preferred choice for more prolonged handling tasks.[12]

  • Glove Specifications:

    • Thickness: A glove's thickness is a key factor in its breakthrough time. For handling this compound, a minimum thickness of 5 mil (0.005 inches) is recommended for splash protection. For more intensive work, a thicker gauge glove should be considered.[13]

  • Operational Mandate: Double Gloving For enhanced safety, particularly when handling larger quantities or during procedures with a higher risk of splashing, double gloving is strongly advised. This practice significantly increases the breakthrough time and provides an additional layer of protection should the outer glove be compromised.

Body Protection: Shielding Against Splashes and Fire
  • Recommended Garment: A flame-resistant (FR) lab coat is mandatory when handling this highly flammable liquid.[2][15] Standard polyester/cotton blend lab coats can melt and adhere to the skin in a fire, exacerbating injuries.[16]

    • Why Flame-Resistant? Materials like Nomex® or FR-treated cotton are designed to self-extinguish and will not continue to burn once the ignition source is removed, providing critical escape time in the event of a flash fire.[16][17] 100% cotton is a less protective but acceptable alternative for low-volume work, as it will char rather than melt.[3][16]

  • Best Practices:

    • Ensure your lab coat is fully buttoned with the sleeves rolled down to provide maximum coverage.[16]

    • For tasks with a high risk of significant splashes, supplement your FR lab coat with a chemical-resistant apron made of a material like butyl or PVC.[17]

Eye and Face Protection: A Non-Negotiable Standard

Given that this compound is a serious eye irritant, robust eye protection is crucial.

  • Mandatory Equipment:

    • Chemical Splash Goggles: These are required for all work with this compound. Safety glasses do not provide adequate protection from splashes, as they do not form a seal around the eyes.[4]

    • Face Shield: When handling larger volumes (>1 liter) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and should always be a secondary level of protection to goggles.

Respiratory Protection: Managing Inhalation Risks

The vapor from this compound can cause respiratory irritation.[1] Therefore, engineering controls are the first and most important line of defense.

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.

  • Secondary Control (Respirator Use): In situations where engineering controls may not be sufficient (e.g., during a large spill, in a poorly ventilated area, or during certain maintenance procedures), respiratory protection is required.

    • Recommended Respirator: A NIOSH-certified air-purifying respirator fitted with organic vapor (black cartridge) cartridges is the appropriate choice.[1]

    • Important Note: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.

Procedural Plans: From Operation to Disposal

Safe handling extends beyond simply wearing PPE. It involves a holistic approach that includes operational planning, emergency preparedness, and proper disposal.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Select the appropriate size and material (FR or 100% cotton). Fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Goggles and Face Shield: Put on your chemical splash goggles first, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your inner pair of gloves. Then, put on the outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, turning it inside out. Hang it in its designated storage area or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Respirator (if used): Remove the respirator last. Clean and store it according to your institution's procedures.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Response: Spills and Exposures

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab, closing the doors behind you.

  • Control Ignition Sources: If it is safe to do so, turn off all nearby ignition sources (e.g., hot plates, stir plates).[5][18]

  • Assemble PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Use a spill kit with absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading.[18][19] Do not use combustible absorbents like paper towels on a flammable liquid spill.

  • Cleanup: Collect the absorbed material using non-sparking tools. Place it in a sealed, properly labeled container for hazardous waste.[5][20]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under the safety shower. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, absorbent materials from spills, and any other contaminated disposable items must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical: Unused or waste this compound must be collected in its own sealed, labeled hazardous waste container.

  • Disposal Method: The primary recommended disposal method for organosilicon compounds is incineration at a licensed hazardous waste facility.[1][21][22] Never dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[23]

Data Summary and Visual Guides

PPE Selection Table
Hazard ScenarioHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Standard Handling (<1L in fume hood) Double Nitrile or Neoprene Gloves (min. 5 mil)Flame-Resistant (FR) Lab CoatChemical Splash GogglesNot required if in fume hood
High-Volume or High-Splash Potential Double Nitrile or Neoprene Gloves (>8 mil)FR Lab Coat + Chemical ApronChemical Splash Goggles + Face ShieldRequired if potential for vapor escape
Small Spill Cleanup Double Nitrile or Neoprene Gloves (>8 mil)FR Lab Coat + Chemical ApronChemical Splash Goggles + Face ShieldAir-Purifying Respirator with Organic Vapor Cartridges
PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Assess Assess Task Hazards (Volume, Splash Potential) Select Select Appropriate PPE (Refer to Table) Assess->Select informs Don Don PPE (Correct Sequence) Select->Don Handle Handle Chemical (In Fume Hood) Don->Handle Doff Doff PPE (Correct Sequence) Handle->Doff Decon Decontaminate Reusable PPE Doff->Decon Dispose Dispose of Waste (Hazardous Waste Stream) Doff->Dispose Wash Wash Hands Thoroughly Decon->Wash Dispose->Wash

Caption: Workflow for safe handling of this compound.

Emergency Spill Response Logic

Spill_Response Spill Spill Occurs IsFire Fire or Injury? Spill->IsFire IsMajor Major Spill? (>1L or poor ventilation) Evacuate Evacuate Area Call EHS/911 IsMajor->Evacuate Yes Cleanup Lab Personnel Cleanup IsMajor->Cleanup No IsFire->IsMajor No IsFire->Evacuate Yes PPE Don Appropriate PPE (incl. Respirator) Cleanup->PPE Contain Contain Spill (Non-combustible absorbent) PPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report

Caption: Decision-making flowchart for a chemical spill emergency.

Conclusion: Fostering a Culture of Safety

Safe science is smart science. By understanding the "why" behind each piece of personal protective equipment and by adhering to structured operational and emergency plans, we build a resilient safety culture. This guide serves as your foundational resource for handling this compound. Always supplement this information with your institution's specific Chemical Hygiene Plan and Safety Data Sheets. Your commitment to these principles protects not only you but your entire research community.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
Reactant of Route 2
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.